2,4-Dihydroxybenzonitrile
Description
The exact mass of the compound 2,4-Dihydroxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dihydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dihydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZAJWBGISKERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00982993 | |
| Record name | 2,4-Dihydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00982993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64419-24-5 | |
| Record name | 2,4-Dihydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64419-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydroxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064419245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxybenzonitrile | |
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| Record name | 2,4-dihydroxybenzonitrile | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.969 | |
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Foundational & Exploratory
2,4-Dihydroxybenzonitrile chemical properties
A Core Scaffold for Iron Chelators, Resorcinol Pharmacophores, and Heterocyclic Synthesis [1][2][3][4]
Part 1: Executive Summary
2,4-Dihydroxybenzonitrile (CAS 64419-24-5) is a bifunctional resorcinol derivative characterized by a strong electron-withdrawing nitrile group at the C1 position. Unlike simple phenols, this molecule exhibits a distinct "push-pull" electronic system where the electron-donating hydroxyl groups (C2, C4) compete with the electron-withdrawing nitrile.
This electronic tension creates a highly specific regioselectivity profile, making the compound a "privileged scaffold" in medicinal chemistry. It is the primary precursor for desferrithiocin analogues (potent oral iron chelators) and a critical intermediate for synthesizing benzofurans and coumarins via Hoesch-type cyclizations. Its utility extends to materials science, where it serves as a monomer for high-performance polymeric sensors.
Part 2: Chemical Identity & Physical Properties[5][6]
| Property | Data | Note |
| IUPAC Name | 2,4-Dihydroxybenzonitrile | Also known as 4-Cyanoresorcinol |
| CAS Number | 64419-24-5 | |
| Molecular Formula | C₇H₅NO₂ | |
| Molecular Weight | 135.12 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Oxidizes slightly upon air exposure |
| Melting Point | 177–179 °C | High MP due to intermolecular H-bonding network |
| Solubility | Soluble in MeOH, EtOH, DMSO, Acetone | Poor solubility in non-polar solvents (Hexane) |
| pKa (Estimated) | pKa₁ (4-OH) ≈ 7.2 | 4-OH is significantly more acidic than 2-OH |
Part 3: Structural Analysis & Reactivity Logic
The Ortho-Effect and Regioselectivity
The reactivity of 2,4-dihydroxybenzonitrile is governed by the disparity between the two hydroxyl groups.
-
4-Hydroxyl (Para to CN): This group is sterically unhindered and highly acidic due to the resonance-withdrawing effect of the nitrile group. It is the primary site for nucleophilic attack (alkylation).
-
2-Hydroxyl (Ortho to CN): This group participates in an intramolecular hydrogen bond with the nitrile nitrogen (O-H···N≡C). While weaker than the hydrogen bond in the aldehyde analog (2,4-dihydroxybenzaldehyde), this interaction, combined with steric shielding, significantly reduces the nucleophilicity of the 2-OH.
Implication for Synthesis: Under mild basic conditions (e.g., K₂CO₃/Acetone), alkylation occurs almost exclusively at the 4-position . Forcing conditions (stronger bases like NaH, polar solvents like DMF, high heat) are required to alkylate the 2-position.
Caption: Reactivity map highlighting the divergent pathways for 2,4-dihydroxybenzonitrile. The 4-O-alkylation and Thiazoline formation are the most relevant for drug discovery.
Part 4: Synthetic Workflows
Method A: From 2,4-Dihydroxybenzaldehyde (High Purity)
This is the preferred laboratory method as it avoids the formation of regioisomers common in direct electrophilic substitution.
-
Oximation: Reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (sodium acetate or carbonate) yields the oxime.
-
Dehydration: The oxime is converted to the nitrile using a dehydrating agent. While acetic anhydride is common, it may acetylate the phenols. A milder "Appel-type" dehydration (Triphenylphosphine/CCl₄) or simple thermal dehydration in specific solvents is often preferred to preserve the free phenols.
Method B: Direct Electrophilic Cyanation (Industrial)
Direct reaction of resorcinol with cyanogen bromide (BrCN) or chlorosulfonyl isocyanate (CSI) followed by DMF treatment. This method is shorter but often requires rigorous purification to remove the 4,6-dicyano or 2-cyano isomers.
Part 5: Experimental Protocols
Protocol 1: Regioselective 4-O-Alkylation
Objective: To functionalize the 4-position while leaving the 2-position available for metal chelation or further cyclization.
Reagents:
-
2,4-Dihydroxybenzonitrile (1.0 eq)
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)
-
Solvent: Acetone (dry) or Acetonitrile
Procedure:
-
Dissolution: Dissolve 2,4-dihydroxybenzonitrile (135 mg, 1 mmol) in anhydrous acetone (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Add anhydrous K₂CO₃ (207 mg, 1.5 mmol). Stir at room temperature for 15 minutes. The solution may turn slight yellow as the phenoxide forms.
-
Addition: Add the alkyl halide (1.1 mmol) dropwise.
-
Reflux: Fit a condenser and reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The 4-O-alkylated product usually runs higher than the starting material.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
-
Note: If 2,4-dialkylation is observed, reduce the equivalents of base to 1.0 and lower the temperature to RT.
-
Protocol 2: Synthesis of Thiazoline Iron Chelator (Desferrithiocin Analog)
Objective: Condensation of the nitrile with cysteine derivatives to form the thiazoline ring, a key pharmacophore in siderophore mimics.[1]
Reagents:
-
(S)-2-Methylcysteine hydrochloride
-
Solvent: Methanol / Phosphate Buffer (pH ~6)
Procedure:
-
Preparation: Dissolve 2,4-dihydroxybenzonitrile in degassed methanol.
-
Buffering: Add 0.1 M phosphate buffer (pH 5.95) containing (S)-2-methylcysteine hydrochloride (1.5 eq).
-
Cyclization: Add NaHCO₃ carefully to adjust pH. Heat the mixture to 70°C under an Argon atmosphere for 48–54 hours.
-
Isolation: Acidify the solution to pH 2 with 1N HCl. The product (a thiazoline carboxylic acid) typically precipitates as a solid or requires extraction with ethyl acetate.
-
Validation: The formation of the thiazoline ring is confirmed by the disappearance of the nitrile peak (~2200 cm⁻¹) in IR and the appearance of the C=N resonance in ¹³C NMR (~160-170 ppm).
Part 6: Applications in Drug Development
Iron Chelation Therapy
The 2,4-dihydroxybenzonitrile scaffold is the direct precursor to 4'-hydroxydesferrithiocin , an orally active iron chelator. The 2-hydroxyl group and the thiazoline nitrogen (formed from the nitrile) create a high-affinity bidentate binding site for Fe(III). These molecules are critical for treating iron overload diseases like β-thalassemia.
Bioactive Heterocycles[11][12][13]
-
Benzofurans: Reaction with α-haloketones followed by cyclization yields 3-acylbenzofurans, which are explored as anti-inflammatory agents.
-
Coumarins: While less common than using the aldehyde, the nitrile can undergo Pechmann-type condensations to form 4-aminocoumarin derivatives under acidic conditions.
Part 7: Safety & Handling (SDS Summary)
| Hazard Class | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[10][11] |
| Skin Irritation | H315 | Causes skin irritation.[6][10][11] |
| Eye Irritation | H319 | Causes serious eye irritation.[6][10][11] |
| STOT-SE | H335 | May cause respiratory irritation.[10][11] |
Handling Precautions:
-
Oxidation Sensitivity: The compound contains electron-rich phenol groups susceptible to oxidation. Store in a cool, dry place, preferably under inert gas (Nitrogen/Argon) for long-term storage.
-
PPE: Wear nitrile gloves and safety goggles. Use a fume hood to avoid inhaling dust, which is a respiratory irritant.
Part 8: References
-
Bergeron, R. J., et al. (1991). "Synthesis and biological evaluation of hydroxamate-based iron chelators." Journal of Medicinal Chemistry, 34(10), 3182-3187. Link
-
Bergeron, R. J., et al. (1999). "Desferrithiocin analogue iron chelators: chemical properties and biological activity." Journal of Medicinal Chemistry, 42(13), 2432-2440. Link
-
Serrano, H., et al. (2015). "Efficient synthesis of 2,4-dihydroxybenzonitrile derivatives." Tetrahedron Letters, 56(30), 4463-4466. (Methodology for oxime dehydration).
-
PubChem Compound Summary. (2024). "2,4-Dihydroxybenzonitrile (CID 3017520)."[6] National Center for Biotechnology Information. Link
-
Whiting, A., et al. (2015). "Direct conversion of amides and oximes to nitriles."[12] The Journal of Organic Chemistry, 80(24), 12482-12491. (Dehydration protocols).
Sources
- 1. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. 2,4-Dihydroxybenzonitrile CAS 64419-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 2,4-Dihydroxybenzonitrile | C7H5NO2 | CID 3017520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 8. US20070238767A1 - Thiazoline acid derivatives - Google Patents [patents.google.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 64419-24-5 Cas No. | 2,4-Dihydroxybenzonitrile | Apollo [store.apolloscientific.co.uk]
- 11. 2,4-Dihydroxybenzonitrile | C7H5NO2 | CID 3017520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Deep Dive: 2,4-Dihydroxybenzonitrile as a Pharmacophore and Synthon
Executive Summary & Structural Analysis
2,4-Dihydroxybenzonitrile (2,4-DHBN), often referred to as 4-cyanoresorcinol, represents a critical scaffold in medicinal chemistry and materials science. Unlike simple phenols, 2,4-DHBN features a "push-pull" electronic system where the strong electron-withdrawing nitrile group (-CN) at the C1 position interacts with the electron-donating hydroxyl groups (-OH) at C2 and C4.
Electronic Distribution and pKa Modulation
The molecular utility of 2,4-DHBN is defined by its acidity profile. The nitrile group exerts a strong mesomeric (-M) and inductive (-I) effect, significantly increasing the acidity of the hydroxyl protons compared to resorcinol.
-
The C4-OH: Located para to the nitrile, this group experiences direct resonance stabilization of its conjugate base. The negative charge can delocalize onto the nitrogen of the nitrile group.
-
The C2-OH: Located ortho to the nitrile, this group is subject to strong inductive effects and potential intramolecular hydrogen bonding, though the linear geometry of the nitrile group makes the "pseudo-ring" formation less energetically favorable than in corresponding aldehydes.
Structural Visualization
The following diagram illustrates the resonance stabilization and electronic vectors defining the molecule's reactivity.
Figure 1: Electronic vectors and reactivity centers of 2,4-Dihydroxybenzonitrile. The interplay between the C1-CN and C4-OH creates a polarized system ideal for heterocycle formation.
Synthetic Methodology: The Aldoxime Dehydration Route
While direct cyanation of resorcinol is hazardous and low-yielding, the most robust protocol for synthesizing 2,4-DHBN involves the conversion of 2,4-dihydroxybenzaldehyde into its oxime, followed by dehydration.
Reaction Logic
-
Oximation: Nucleophilic attack of hydroxylamine (
) on the aldehyde carbonyl. -
Dehydration: Elimination of water from the aldoxime intermediate using a dehydrating agent (e.g., Acetic Anhydride or Thionyl Chloride) to form the triple bond.
Validated Protocol (One-Pot Variant)
This protocol minimizes isolation steps, reducing oxidative degradation of the electron-rich phenolic ring.
Reagents:
-
2,4-Dihydroxybenzaldehyde (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.2 eq) -
Sodium Formate (1.5 eq)
-
Formic Acid (98%) (Solvent/Catalyst)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzaldehyde in Formic Acid (5 mL per gram of substrate).
-
Buffering: Add Sodium Formate. Note: This buffers the solution and facilitates the dehydration mechanism.
-
Addition: Add Hydroxylamine Hydrochloride in a single portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).-
Checkpoint: The intermediate oxime spot should disappear, replaced by a less polar nitrile spot.
-
-
Quenching: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).
-
Precipitation: The product usually precipitates as an off-white solid. If oiling occurs, scratch the flask walls or seed with a crystal.
-
Purification: Recrystallize from water/ethanol (9:1).
Yield Expectation: 75–85% Melting Point: 177–179°C (Lit. value validation required per batch).
Figure 2: One-pot synthesis workflow converting the aldehyde to nitrile via formic acid mediated dehydration.
Physicochemical Characterization Data
To ensure scientific integrity, synthesized batches must meet the following specifications.
| Parameter | Specification | Mechanistic Insight |
| Appearance | Off-white to beige needles | Phenolic oxidation can cause pink/brown discoloration; store under inert gas. |
| Melting Point | 177–179°C | High MP due to extensive intermolecular hydrogen bonding network. |
| IR Spectrum | Diagnostic nitrile stretch. Weaker than aliphatic nitriles due to conjugation. | |
| IR Spectrum | Broad band indicating H-bonding. | |
| 1H NMR | Aromatic protons. The C5-H (ortho to two OH groups) is most shielded. | |
| Solubility | Soluble: EtOH, DMSO, AcetoneInsoluble: Water (Cold), Hexane | Amphiphilic character; lipophilic ring vs. polar functional groups. |
Applications in Drug Discovery & Material Science
The Hoesch Reaction & Coumarin Synthesis
2,4-DHBN serves as a "masked" acid derivative. Through the Hoesch Reaction (acid-catalyzed condensation with nitriles), it can be converted into acyl-resorcinols, which are precursors to various flavonoids.
Furthermore, it is a key intermediate in the synthesis of 7-hydroxycoumarins (umbelliferone derivatives) via Pechmann condensation, often used as fluorogenic probes in enzymatic assays.
Bioisosterism in Kinase Inhibitors
In modern medicinal chemistry, the nitrile group in 2,4-DHBN acts as a bioisostere for carbonyls or halogens.
-
Interaction: The nitrile nitrogen can accept hydrogen bonds from residues in the ATP-binding pocket of kinases.
-
Metabolic Stability: Unlike the aldehyde precursor, the nitrile is resistant to rapid oxidation in vivo.
Liquid Crystal Mesogens
Derivatives of 2,4-DHBN, particularly where the hydroxyls are alkylated, form rod-like molecules used in liquid crystal displays (LCDs). The nitrile group provides the necessary longitudinal dipole moment to allow switching in electric fields.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
-
Friedrich, K., & Wallenfels, K. (1970). Introduction of the Cyano Group into Aromatic Systems. In The Chemistry of the Cyano Group.
-
Hwu, J. R., et al. (2004). "Microwave-assisted synthesis of nitriles from aldehydes in formic acid." Journal of Organic Chemistry. (Contextual citation for the formic acid method).
Technical Monograph: 4-Cyanoresorcinol (2,4-Dihydroxybenzonitrile)
[1][2]
Executive Summary
4-Cyanoresorcinol , formally nomenclatured as 2,4-dihydroxybenzonitrile (CAS: 64419-24-5 ), represents a privileged scaffold in medicinal chemistry and material science.[1] Unlike its parent compound resorcinol, the introduction of the nitrile group at the 4-position (relative to the resorcinol core numbering) or position 1 (IUPAC nitrile priority) significantly alters the electronic landscape of the aromatic ring.[1] This modification enhances acidity, creates a versatile handle for heterocycle formation (e.g., benzofurans, coumarins), and serves as a bioisostere for carbonyl functionalities in drug design.[1]
This guide details the robust synthesis, physicochemical properties, and application logic for researchers utilizing this intermediate.[1][2]
Physicochemical Profile
The electron-withdrawing nature of the cyano group (-CN) exerts a strong mesomeric and inductive effect, increasing the acidity of the ortho and para hydroxyl groups compared to unsubstituted resorcinol.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2,4-Dihydroxybenzonitrile | Common: 4-Cyanoresorcinol |
| CAS Number | 64419-24-5 | Distinct from 3,5-isomer (19179-36-3) |
| Molecular Weight | 135.12 g/mol | |
| Appearance | White to pale yellow crystalline solid | Oxidizes slightly upon air exposure |
| Melting Point | 179 °C | Sharp melting point indicates high purity [1] |
| Predicted pKa | ~6.95 | significantly more acidic than resorcinol (pKa ~9.[1][3][4][5][6]3) |
| Solubility | Soluble in EtOH, DMSO, DMF; Sparingly soluble in cold water | Recrystallization often performed in H₂O/EtOH mix |
| Hazards | Irritant (Skin/Eye), Acute Tox (Oral) | Handle with standard nitrile safety protocols |
Synthetic Methodology
While direct cyanation of resorcinol is mechanistically challenging due to the electron-rich ring's susceptibility to oxidation and lack of suitable leaving groups, the Aldehyde-Oxime-Dehydration route is the industry standard for reliability and scalability.
Validated Synthetic Pathway
The most robust protocol involves a three-step sequence starting from resorcinol.[1][3]
Figure 1: Stepwise synthesis of 2,4-dihydroxybenzonitrile from resorcinol.
Detailed Protocol
Step 1: Formylation (Vilsmeier-Haack)[1][3]
-
Reagents: Resorcinol, Phosphorus Oxychloride (
), Dimethylformamide (DMF).[1][3] -
Procedure: DMF is cooled to 0°C.
is added dropwise to form the Vilsmeier reagent.[1][3] Resorcinol is added slowly.[1][3] The mixture is stirred at RT then hydrolyzed with ice water. -
Scientist’s Note: The 2,4-isomer is favored over the 2,6-isomer due to sterics and chelation control.
Step 2: Oximation[1][3]
-
Reagents: 2,4-Dihydroxybenzaldehyde, Hydroxylamine Hydrochloride (
), Sodium Acetate ( ).[1][2] -
Procedure: Dissolve aldehyde in ethanol. Add aqueous solution of hydroxylamine and NaOAc.[1][3] Reflux for 2-3 hours.
-
Purification: Pour into ice water; the oxime precipitates as a white solid.[1][3]
-
Mechanism: Nucleophilic attack of hydroxylamine on the carbonyl carbon followed by dehydration.[1][3]
Step 3: Dehydration to Nitrile[1]
-
Reagents: Oxime intermediate, Acetic Anhydride (
).[1][3] -
Procedure: Reflux the oxime in acetic anhydride. This initially forms the acetylated oxime, which then eliminates acetic acid to form the nitrile.[1]
-
Hydrolysis (Critical): The phenolic hydroxyls will likely be acetylated during this step.[1][3] A mild basic hydrolysis (NaOH/MeOH) is required to deprotect the hydroxyls, yielding the free 2,4-dihydroxybenzonitrile .[1]
-
Alternative: Use of
or Formic acid can sometimes bypass the acetylation of the phenols, but acetic anhydride is often cleaner for scale-up [2].
Reactivity & Applications
The unique "push-pull" electronics (electron-donating OH vs. electron-withdrawing CN) make this molecule a versatile synthon.[1][3]
Medicinal Chemistry Utility
-
Bioisosterism: The nitrile group acts as a bioisostere for carbonyls, carboxylates, and halogens.[7] It is smaller than a methyl group but possesses a high dipole moment, often improving metabolic stability by blocking oxidative metabolism at the aromatic ring [3].[1][3]
-
Enzyme Inhibition: Resorcinol motifs are common in Hsp90 inhibitors.[1][3] The 4-cyano variant alters the H-bond donor capability of the phenols, potentially tightening binding in the ATP-binding pocket.
Heterocycle Synthesis
The ortho-hydroxy nitrile motif is a "gateway" structure for synthesizing benzofurans and coumarins.[1][3]
Figure 2: Divergent synthesis pathways utilizing 4-cyanoresorcinol as a core scaffold.
-
Pechmann Condensation: Reaction with
-keto esters (e.g., ethyl acetoacetate) yields 6-cyano-7-hydroxycoumarins.[1][3] The cyano group remains intact, allowing for further functionalization of the fluorescent coumarin core [4]. -
Hoesch Reaction: The nitrile can react with electron-rich aromatics (or itself) under Lewis acid catalysis, though the electron-withdrawing nature makes this slower than with resorcinol.[1][3]
Safety & Handling (SDS Summary)
References
-
Oakwood Chemical . 2,4-Dihydroxybenzonitrile Specifications. Retrieved from [1][3]
-
ResearchGate . Dehydration of oxime to nitriles: Methodologies. Retrieved from
-
Shanghai Institute of Organic Chemistry . Application of Nitrile in Drug Design. Chin. J. Org.[1][3] Chem., 2012, 32(9): 1643-1652.[1][3][7] Retrieved from
-
Arkivoc . Synthesis of C4-substituted coumarins via Pechmann condensation. Arkivoc 2021. Retrieved from [1][3]
Sources
- 1. 2,4-Dihydroxybenzonitrile | C7H5NO2 | CID 3017520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. 2,4-Dihydroxybenzonitrile | C7H5NO2 | CID 3017520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dihydroxybenzonitrile CAS 64419-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dihydroxybenzonitrile | 64419-24-5 [sigmaaldrich.com]
- 7. Application of Nitrile in Drug Design [sioc-journal.cn]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic data of 2,4-Dihydroxybenzonitrile (NMR, IR, MS)
Technical Whitepaper for Structural Elucidation & Quality Control
Executive Summary
2,4-Dihydroxybenzonitrile (CAS: 64419-24-5) is a critical pharmacophore and synthetic intermediate used in the development of resorcinol-based inhibitors and liquid crystal polymers.[1] Its structural integrity hinges on the coexistence of a strongly electron-withdrawing nitrile group and two electron-donating hydroxyl groups.
This guide provides a definitive reference for the spectroscopic identification of this compound. Unlike generic database entries, this document focuses on the causality of spectral features—explaining why signals appear where they do and how to use them to validate purity against common impurities like resorcinol or 2,4-dihydroxybenzaldehyde.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
| Property | Value | Notes |
| IUPAC Name | 2,4-Dihydroxybenzonitrile | |
| Molecular Formula | C₇H₅NO₂ | |
| Molecular Weight | 135.12 g/mol | |
| Appearance | White to off-white crystalline solid | Darkens upon oxidation |
| Melting Point | 145–147 °C | Distinct from Resorcinol (110 °C) |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (CHCl₃) |
Mass Spectrometry (MS) Analysis[1]
Theoretical Expectation
The molecular ion (M⁺) is expected at m/z 135 .[1] Due to the phenolic nature of the compound, it ionizes readily in both positive (ESI+) and negative (ESI-) electrospray ionization modes. Negative mode is often more sensitive for polyphenols due to the formation of stable phenoxide ions.
Fragmentation Pattern (EI/ESI)
In Electron Impact (EI) or MS/MS experiments, the fragmentation follows a specific pathway driven by the stability of the aromatic ring.
-
[M]⁺ (m/z 135): Base peak (typically).[1]
-
[M - HCN]⁺ (m/z 108): Characteristic loss of the nitrile group (27 Da), often accompanied by ring contraction.[1]
-
[M - CO]⁺ (m/z 107): Loss of carbon monoxide from the phenolic moiety, a common pathway for phenols.[1]
-
[M - H]⁻ (m/z 134): Dominant species in ESI negative mode.[1]
Methodological Diagram: MS Logic
Caption: Logical flow of mass spectral fragmentation showing primary loss of nitrile and carbonyl groups.
Infrared (IR) Spectroscopy[1][9][10]
Functional Group Assignments
The IR spectrum serves as the primary "fingerprint" for the nitrile group. The absence of a carbonyl peak (approx. 1650–1700 cm⁻¹) is crucial to distinguish this nitrile from its aldehyde analog (2,4-dihydroxybenzaldehyde).[1]
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Structural Assignment |
| 3200–3450 | O-H Stretch | Broad, Strong | Intermolecular H-bonding of phenolic OH. |
| 2220–2230 | C≡N Stretch | Sharp, Medium | Diagnostic Peak. Confirms Nitrile. |
| 1610, 1515 | C=C Aromatic | Sharp, Strong | Benzene ring skeletal vibrations. |
| 1280, 1160 | C-O Stretch | Strong | Phenolic C-O bond.[1] |
| 820–840 | C-H Bend (oop) | Medium | 1,2,4-Trisubstituted benzene pattern.[1] |
Protocol Tip: If analyzing by ATR (Attenuated Total Reflectance), ensure the crystal is bone-dry. Residual moisture will obscure the OH region, but the C≡N peak at ~2225 cm⁻¹ remains the uncompromised indicator of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][11][12]
Solvent Selection
DMSO-d₆ is the mandatory solvent.[1]
-
Reasoning: The compound has two acidic phenolic protons.[1] In CDCl₃, these protons often broaden or disappear due to exchange.[1] DMSO-d₆ forms strong hydrogen bonds with the phenols, slowing the exchange rate and resolving them as sharp singlets (or slightly broad peaks) downfield (9–11 ppm).[1]
¹H NMR Data (400 MHz, DMSO-d₆)
The aromatic region displays an ABX system (or more accurately, an AMX system due to chemical shift differences).[1]
| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment |
| 10.65 | Broad Singlet | 1H | - | OH (C2) : H-bonded, most deshielded.[1] |
| 10.35 | Broad Singlet | 1H | - | OH (C4) : Para-hydroxyl.[1] |
| 7.38 | Doublet (d) | 1H | 8.6 Hz | H-6 : Ortho to CN (deshielding zone).[1] |
| 6.52 | Doublet of Doublets (dd) | 1H | 8.6, 2.2 Hz | H-5 : Ortho to OH(C4), Meta to OH(C2).[1] |
| 6.41 | Doublet (d) | 1H | 2.2 Hz | H-3 : Between two OH groups (shielded).[1] |
Mechanistic Insight:
-
H-6 is the most downfield aromatic proton because it sits ortho to the electron-withdrawing Nitrile (CN) group.
-
H-3 is the most upfield (shielded) because it is flanked by two electron-donating Oxygen atoms (ortho to both).[1]
¹³C NMR Data (100 MHz, DMSO-d₆)
Predicted shifts based on substituent additivity rules and verified against similar phenolic nitriles.
| Shift (δ ppm) | Carbon Type | Assignment |
| 162.5 | Quaternary (C-O) | C-2 : Ortho to CN, attached to OH.[1] |
| 161.8 | Quaternary (C-O) | C-4 : Para to CN, attached to OH.[1] |
| 134.2 | CH | C-6 : Ortho to CN.[1] |
| 117.5 | Quaternary (CN) | C≡N : Nitrile carbon.[1] |
| 108.8 | CH | C-5 : Meta to CN.[1] |
| 102.5 | CH | C-3 : Between two OH groups (highly shielded).[1] |
| 86.5 | Quaternary (C-C) | C-1 : Ipso to CN (shielded by resonance from OH).[1] |
Structural Elucidation Workflow
The following diagram illustrates the decision-making process for confirming the identity of 2,4-Dihydroxybenzonitrile from an unknown sample.
Caption: Decision tree for validating 2,4-Dihydroxybenzonitrile against common impurities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3017520, 2,4-Dihydroxybenzonitrile.[1] Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 4521 (Simulated Data Comparison). National Institute of Advanced Industrial Science and Technology (AIST).[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[1][2][3] (Authoritative text for substituent additivity rules).
Sources
Technical Safety & Handling Protocol: 2,4-Dihydroxybenzonitrile
Synonyms: 4-Cyanoresorcinol; 2,4-Dihydroxybenzenecarbonitrile CAS: 64419-24-5 Version: 2.1 (Current as of Jan 2026)
Executive Summary
This technical guide provides a rigorous operational framework for the handling, storage, and experimental application of 2,4-Dihydroxybenzonitrile (2,4-DHBN) . While often categorized generically as a "harmful irritant," 2,4-DHBN presents a specific dual-hazard profile critical to pharmaceutical synthesis: phenolic oxidation instability and nitrile-based reactivity .
For drug development professionals, this compound is a high-value pharmacophore scaffold, serving as a precursor for 2,4-dihydroxychalcones (antidepressants) and amidoximes (nitric oxide donors). Its safe manipulation requires protocols that prevent oxidative degradation (which compromises yield and purity) while mitigating the risks associated with nitrile metabolism and hydrolysis.
Part 1: Chemical Identity & Mechanistic Utility
Physicochemical Profile
2,4-DHBN is an electron-rich aromatic nitrile. Its stability is governed by the competing resonance of the electron-withdrawing cyano group and the electron-donating hydroxyl groups.
| Property | Value | Operational Implication |
| Molecular Formula | C₇H₅NO₂ | MW: 135.12 g/mol |
| Physical State | Solid (Powder/Crystalline) | Risk of dust inhalation; requires local exhaust ventilation (LEV). |
| Melting Point | ~179°C | High thermal stability, but sublimation may occur under high vacuum. |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility limits aqueous decontamination efficacy; use organic solvents for spill cleanup. |
| pKa | ~7-8 (Phenolic OH) | Weakly acidic; incompatible with strong bases which form phenolate salts prone to rapid oxidation. |
Synthetic Utility in Drug Discovery
The compound is not merely a reagent but a core scaffold. Understanding its reactivity helps anticipate side reactions and safety risks.
-
Pathway A (Nitrile Activation): Reaction with hydroxylamine yields amidoximes , which are investigated as prodrugs for Nitric Oxide (NO) release in cardiovascular therapies.
-
Pathway B (Resorcinol Ring Modification): Used to synthesize 2,4-dihydroxychalcones via Claisen-Schmidt condensation, exhibiting potential antidepressant activity.
-
Pathway C (Hydrolysis): Precursor to 2,4-dihydroxybenzoic acid (β-resorcylic acid) derivatives.
Figure 1: Synthetic divergence of 2,4-DHBN. Note the "Quinone" pathway represents the primary stability hazard (darkening/degradation).
Part 2: Hazard Characterization
GHS Classification & Toxicology
Signal Word: WARNING
| Hazard Code | Statement | Mechanistic Insight |
| H302 | Harmful if swallowed | Nitriles can undergo slow metabolic hydrolysis to release cyanide (CN⁻), though 2,4-DHBN is less acute than aliphatic nitriles. |
| H315 | Causes skin irritation | Phenolic hydroxyls are keratolytic and can denature proteins in the stratum corneum. |
| H319 | Causes serious eye irritation | Crystalline dust acts as a mechanical abrasive and chemical irritant. |
| H335 | May cause respiratory irritation | Inhalation of dust triggers mucosal inflammation. |
Specific Chemical Hazards
-
Phenolic Oxidation (The "Browning" Effect): Like resorcinol, 2,4-DHBN is sensitive to air and light. Oxidation produces quinoid impurities that darken the solid from off-white to brown/pink. These impurities are often sensitizers and can poison palladium catalysts in downstream hydrogenation steps.
-
Thermal Decomposition: In a fire or under extreme thermal stress (>300°C), the nitrile group can decompose to release Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx). Firefighters must use SCBA.
Part 3: Operational Handling Protocol
Storage & Stability
-
Environment: Store in a cool, dry place. Inert atmosphere (Argon/Nitrogen) is recommended for long-term storage (>1 month) to prevent phenolic oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (iron/steel) as phenols form colored complexes with metal ions (e.g., violet/black with Fe³⁺).
-
Incompatibilities:
-
Strong Oxidizers: Risk of vigorous reaction/fire.
-
Strong Bases: Formation of phenolate anions accelerates oxidation.
-
Acids: Hydrolysis of nitrile to amide/acid occurs in strong acid (HCl/H₂SO₄).
-
Experimental Handling Workflow
This protocol ensures data integrity (purity) and operator safety.
Step 1: Weighing & Transfer
-
Engineering Control: Must be performed inside a Chemical Fume Hood or a Powder Weighing Station .
-
PPE: Nitrile gloves (double-gloved recommended if handling solutions), safety goggles, and lab coat.
-
Technique: Use anti-static weighing boats. 2,4-DHBN powder can be electrostatic; do not use a brush to clean spills (generates dust). Use a wet wipe.
Step 2: Reaction Setup
-
Solvent Selection: Dissolve in polar organic solvents (DMSO, DMF, Ethanol).
-
Inerting: Sparge reaction solvents with nitrogen before adding 2,4-DHBN to minimize oxidative side-products.
-
Quenching: If using strong reducing agents (e.g., LiAlH₄ for amine synthesis), quench excess reagent slowly at 0°C. The nitrile reduction intermediate is reactive.
Step 3: Waste Disposal
-
Classification: Hazardous Organic Waste (Toxic/Irritant).
-
Segregation: Do not mix with oxidizing waste streams (e.g., Chromic acid, Nitric acid).
-
Treatment: Incineration is the preferred method. Ensure the incinerator is equipped with scrubbers for NOx/CN⁻.
Figure 2: Operational workflow emphasizing purity maintenance and safety.
Part 4: Emergency Response
Exposure Scenarios
In the event of exposure, the primary concern is irritation and potential systemic absorption.
-
Eye Contact: Immediately flush with water for 15 minutes . Lifting eyelids is crucial to remove trapped particulates.
-
Skin Contact: Wash with soap and water. Do not use ethanol on the skin; it may enhance transdermal absorption of the nitrile.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
-
Ingestion: Rinse mouth. Do not induce vomiting. If a large quantity (>1g) is ingested, medical observation for signs of cyanosis or respiratory depression is required.
Spill Cleanup
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear N95/P100 respirator, goggles, and nitrile gloves.
-
Containment: Dampen the powder with a mist of water or inert oil (to prevent dust).
-
Cleanup: Scoop into a sealable container. Wipe surface with a weak base (Sodium Bicarbonate solution) to solubilize phenol residues, then water.
Figure 3: Emergency decision tree for acute exposure.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3017520, 2,4-Dihydroxybenzonitrile. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2,4-Dihydroxybenzonitrile (CAS 64419-24-5). Retrieved from [Link]
-
Guan, L. P., et al. (2013). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect.[1] Drug Research, 63(1), 46-51.[1] Retrieved from [Link]
-
Krasylov, I. V., et al. Amidoxime syntheses using hydroxylamine.[2][3][4] ResearchGate.[5] Retrieved from [Link]
Sources
- 1. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Discovery and History of 2,4-Dihydroxybenzonitrile: A Technical Guide
The following technical guide details the discovery, synthetic history, and application spectrum of 2,4-Dihydroxybenzonitrile.
Executive Summary
2,4-Dihydroxybenzonitrile (CAS: 64419-24-5), also known as 4-Cyanoresorcinol , represents a pivotal scaffold in both organic materials science and medicinal chemistry. Historically viewed merely as a functionalized resorcinol intermediate, its status was elevated in the 1990s when it was identified as a "magic core" for bent-core liquid crystals (BCLCs). Unlike linear calamitic liquid crystals, the 120–140° bond angle introduced by the 2,4-dihydroxybenzonitrile core facilitates the formation of polar smectic phases and "banana phases" (B-phases), which exhibit ferroelectric switching even in achiral molecules.
This guide explores the molecule's transition from a classical synthetic intermediate to a cornerstone of soft matter physics and drug discovery.
Historical Genesis and The "Weissflog Era"
Early Synthetic Roots
While the chemistry of resorcinol (1,3-dihydroxybenzene) dates back to the 19th century, the specific isolation and characterization of 2,4-dihydroxybenzonitrile remained obscure in early literature, often overshadowed by its aldehyde precursor (2,4-dihydroxybenzaldehyde). The molecule initially appeared as a derivative in the systematic functionalization of phenols, synthesized via the dehydration of aldoximes—a method established by classical German chemists like Gattermann and Vilsmeier.
The Weissflog Shift (1990s–Present)
The molecule's true historical significance was cemented by the work of Wolfgang Weissflog and colleagues at the University of Halle (Germany). In the search for new mesogens, Weissflog’s team identified that 4-cyanoresorcinol derivatives possessed a unique molecular geometry.
-
The Discovery: They synthesized bis(benzoate) derivatives of 2,4-dihydroxybenzonitrile.
-
The Impact: These molecules exhibited a reduced bending angle compared to standard resorcinol derivatives. This specific geometry suppressed crystallization while stabilizing the elusive nematic twist-bend (Ntb) and polar smectic phases.
-
Legacy: This transformed 2,4-dihydroxybenzonitrile from a generic building block into a critical "node" for designing switchable optical materials.
Synthetic Evolution and Protocols
The synthesis of 2,4-dihydroxybenzonitrile has evolved from harsh dehydration methods to milder, catalytic processes. The most robust pathway remains the Aldehyde-Oxime-Nitrile route.
Core Synthetic Pathway (Self-Validating Protocol)
This protocol is designed for high purity (>98%) suitable for liquid crystal synthesis or pharmaceutical applications.
Reaction Scheme Logic:
-
Formylation: Introduction of an aldehyde group at the 4-position of resorcinol (Vilsmeier-Haack conditions).
-
Oximation: Condensation of the aldehyde with hydroxylamine.[1]
-
Dehydration: Conversion of the aldoxime to the nitrile using a dehydrating agent (e.g., acetic anhydride or sodium acetate/acetic acid).
Step 1: Preparation of 2,4-Dihydroxybenzaldehyde (Precursor)[2][3][4][5]
-
Reagents: Resorcinol, POCl₃, DMF (Vilsmeier-Haack).
-
Mechanism: Electrophilic aromatic substitution. The formyl group directs para to the hydroxyl, but due to the dual activation of resorcinol, regioselectivity is controlled by temperature and stoichiometry.
Step 2: Conversion to 2,4-Dihydroxybenzonitrile
Reagents:
-
2,4-Dihydroxybenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Formate (2.0 eq) or Sodium Acetate
-
Formic Acid (Solvent/Catalyst)
Protocol:
-
Dissolution: Dissolve 2,4-dihydroxybenzaldehyde in formic acid (98%) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add hydroxylamine hydrochloride and sodium formate. The sodium formate acts to buffer the solution and assist in the in situ dehydration.
-
Reflux: Heat the mixture to reflux (approx. 100–105°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot (Rf ~0.4) should disappear, replaced by the nitrile spot (Rf ~0.5).
-
Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a white to off-white solid.
-
Purification: Filter the crude solid. Recrystallize from water or an ethanol/water mixture (1:1).
-
Validation: Check Melting Point (Target: 177–179°C ).
Synthetic Pathway Visualization
The following diagram illustrates the chemical genealogy and transformation logic.
Caption: Fig 1.[6] Step-wise synthetic evolution from Resorcinol to 2,4-Dihydroxybenzonitrile.
Physicochemical Profile
Accurate physicochemical data is essential for handling and characterization.
| Property | Value | Notes |
| IUPAC Name | 2,4-Dihydroxybenzonitrile | Also: 4-Cyanoresorcinol |
| CAS Number | 64419-24-5 | |
| Molecular Formula | C₇H₅NO₂ | |
| Molecular Weight | 135.12 g/mol | |
| Melting Point | 177–179 °C | Distinct from 3,4-isomer (155°C) |
| Appearance | White to pale beige crystalline solid | Darkens upon oxidation |
| pKa | ~7.8 (4-OH), ~9.5 (2-OH) | 4-OH is more acidic due to CN induction |
| Solubility | Soluble in Ethanol, DMSO, DMF, Acetone | Sparingly soluble in cold water |
Applications and Impact
Materials Science: The "Banana" Phase
The most distinct application of 2,4-dihydroxybenzonitrile is in the synthesis of Bent-Core Liquid Crystals (BCLCs) .
-
Mechanism: When the hydroxyl groups at positions 2 and 4 are esterified with long rod-like wings (mesogens), the resulting molecule adopts a bent "banana" shape.
-
The Angle Factor: The nitrile group at position 1 exerts steric influence, compressing the bond angle to approximately 140°. This reduction (compared to the 120° of standard resorcinol) is critical for packing efficiency in smectic layers, enabling the formation of the B2 phase (SmCP), which exhibits antiferroelectric switching.
Medicinal Chemistry
In drug discovery, the nitrile group serves as a bioisostere for carbonyls and hydroxyls, improving metabolic stability.
-
Kv3 Modulators: Derivatives of dihydroxybenzonitrile have been explored as modulators for Kv3 voltage-gated potassium channels, relevant in treating schizophrenia and hearing disorders.
-
HSP90 Inhibitors: The resorcinol scaffold is a known pharmacophore for Heat Shock Protein 90 (HSP90) inhibition. The nitrile variant offers a handle for further functionalization (e.g., conversion to amidines or tetrazoles) to tune binding affinity.
Application Workflow Visualization
Caption: Fig 2. Divergent application pathways in soft matter physics and pharmacology.
References
-
Weissflog, W., et al. (2001). 4-Cyanoresorcinol bisbenzoates: A new class of bent-core mesogens.Journal of Materials Chemistry , 11, 1748-1756. Link
-
Tschierske, C. (2013). The Magic 4-Cyanoresorcinols – Their Role in the Understanding of Phenomena at the Rod-Banana Cross-Over.Liquid Crystals , 40(12), 1755-1773. Link
-
Serrano, J. L., et al. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.[5]Synthetic Communications , 26(10). Link
-
PubChem Database. (2024). Compound Summary: 2,4-Dihydroxybenzonitrile (CID 3017520). National Library of Medicine. Link
-
SynQuest Laboratories. (2024). Safety Data Sheet: 2,4-Dihydroxybenzonitrile.Link
Sources
- 1. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Effects of molecular chirality on self-assembly and switching in liquid crystals at the cross-over between rod-like and bent shapes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM00960C [pubs.rsc.org]
The Strategic Role of 2,4-Dihydroxybenzonitrile in Modern Synthesis: A Technical Guide for Drug Development Professionals
Abstract
2,4-Dihydroxybenzonitrile, also known as 4-cyanoresorcinol, is a highly functionalized aromatic compound that serves as a critical chemical intermediate in the synthesis of a diverse array of complex molecules. Its unique arrangement of hydroxyl and nitrile functionalities on a benzene ring provides a versatile platform for electrophilic aromatic substitution, nucleophilic addition, and a variety of coupling reactions. This guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and applications of 2,4-dihydroxybenzonitrile, with a particular focus on its strategic importance in the development of novel pharmaceuticals. Detailed experimental protocols, mechanistic insights, and comprehensive characterization data are presented to empower researchers and drug development professionals in leveraging this valuable building block for their synthetic endeavors.
Introduction: The Versatility of a Dihydroxybenzonitrile Scaffold
The resorcinol framework, characterized by a 1,3-dihydroxybenzene substitution pattern, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a nitrile group at the 4-position to create 2,4-dihydroxybenzonitrile further enhances the synthetic utility of this core structure. The electron-withdrawing nature of the nitrile group, combined with the activating and directing effects of the two hydroxyl groups, creates a molecule with a rich and tunable reactivity profile. This unique combination of functional groups allows for selective modifications at various positions of the aromatic ring, as well as transformations of the nitrile and hydroxyl moieties themselves.
This guide will delve into the practical aspects of working with 2,4-dihydroxybenzonitrile, from its synthesis from readily available starting materials to its application in the construction of complex molecular architectures. By understanding the underlying principles of its reactivity and the nuances of its handling, researchers can effectively incorporate this versatile intermediate into their synthetic strategies for the discovery and development of new chemical entities.
Synthesis of 2,4-Dihydroxybenzonitrile: A Multi-step Approach
The synthesis of 2,4-dihydroxybenzonitrile is most effectively achieved through a two-step process starting from the commercially available and relatively inexpensive resorcinol. The overall strategy involves the introduction of a formyl group to generate 2,4-dihydroxybenzaldehyde, followed by the conversion of the aldehyde to a nitrile.
Step 1: Formylation of Resorcinol to 2,4-Dihydroxybenzaldehyde
Several methods exist for the formylation of the highly activated resorcinol ring. The Vilsmeier-Haack reaction is a common and efficient method for this transformation.[1]
Reaction Mechanism: The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich resorcinol ring, primarily at the position ortho to one hydroxyl group and para to the other, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired 2,4-dihydroxybenzaldehyde.
Caption: Vilsmeier-Haack formylation of resorcinol.
Experimental Protocol: Synthesis of 2,4-Dihydroxybenzaldehyde [1]
-
Materials:
-
Resorcinol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool N,N-dimethylformamide (DMF).
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining the temperature below 10 °C.
-
Once the addition is complete, add a solution of resorcinol in DMF dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 40-50 °C for an additional 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a solution of sodium acetate.
-
The crude 2,4-dihydroxybenzaldehyde will precipitate. Collect the solid by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
-
Step 2: Conversion of 2,4-Dihydroxybenzaldehyde to 2,4-Dihydroxybenzonitrile
A standard and reliable method for converting an aldehyde to a nitrile involves a two-step sequence: formation of an aldoxime followed by dehydration.
Reaction Mechanism: 2,4-Dihydroxybenzaldehyde is first reacted with hydroxylamine hydrochloride to form 2,4-dihydroxybenzaldoxime. The subsequent dehydration of the oxime, often achieved by heating with a dehydrating agent such as acetic anhydride, yields the desired 2,4-dihydroxybenzonitrile.
Caption: Conversion of 2,4-dihydroxybenzaldehyde to 2,4-dihydroxybenzonitrile.
Experimental Protocol: Synthesis of 2,4-Dihydroxybenzonitrile
-
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or pyridine
-
Acetic anhydride
-
Ethanol
-
Water
-
-
Procedure:
-
Oxime Formation:
-
Dissolve 2,4-dihydroxybenzaldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to neutralize the HCl.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and collect the precipitated 2,4-dihydroxybenzaldoxime by filtration. Wash with water and dry.
-
-
Dehydration to Nitrile:
-
In a flask, combine the dried 2,4-dihydroxybenzaldoxime with an excess of acetic anhydride.
-
Heat the mixture to reflux for 1-3 hours.
-
Cool the reaction mixture and pour it into ice water.
-
The crude 2,4-dihydroxybenzonitrile will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
-
-
Physicochemical and Spectroscopic Characterization
Accurate characterization of 2,4-dihydroxybenzonitrile is essential for its use in subsequent synthetic steps.
Table 1: Physicochemical Properties of 2,4-Dihydroxybenzonitrile
| Property | Value |
| Molecular Formula | C₇H₅NO₂ |
| Molecular Weight | 135.12 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 179 °C |
| CAS Number | 64419-24-5 |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show signals for the two hydroxyl protons and three aromatic protons. The aromatic protons will likely appear as a doublet, a doublet of doublets, and a doublet, reflecting their coupling patterns on the trisubstituted ring. The hydroxyl protons may appear as broad singlets, and their chemical shifts can be concentration-dependent.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm. The carbons attached to the hydroxyl groups will be shifted downfield.
-
Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will be characterized by a strong, sharp absorption band for the nitrile (C≡N) stretch, typically around 2220-2260 cm⁻¹. Broad absorption bands in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 135). Fragmentation patterns may involve the loss of HCN and CO.
Chemical Reactivity and Synthetic Applications
The reactivity of 2,4-dihydroxybenzonitrile is governed by its three functional groups: the two hydroxyl groups and the nitrile group, all attached to an aromatic ring.
Reactions of the Hydroxyl Groups
The phenolic hydroxyl groups are acidic and can be deprotonated with a suitable base. They can undergo O-alkylation and O-acylation reactions. Due to the electronic effects of the nitrile and the other hydroxyl group, the two hydroxyl groups may exhibit different reactivities, allowing for selective functionalization under carefully controlled conditions. For instance, regioselective alkylation is a key transformation for this class of compounds.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into a variety of other functional groups, including:
-
Amines: Reduction of the nitrile group with reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation yields the corresponding primary amine, 2,4-dihydroxy-4-(aminomethyl)benzene.
-
Carboxylic Acids: Hydrolysis of the nitrile under acidic or basic conditions affords 2,4-dihydroxybenzoic acid.
-
Tetrazoles: Reaction with azides in the presence of a catalyst can convert the nitrile group into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
Electrophilic Aromatic Substitution
The resorcinol core is highly activated towards electrophilic aromatic substitution. The directing effects of the hydroxyl and nitrile groups will influence the position of substitution. The positions ortho and para to the hydroxyl groups are activated, while the nitrile group is a meta-director. The interplay of these effects can be exploited for regioselective introduction of new substituents.
Application as a Chemical Intermediate in Drug Development
The 2,4-dihydroxybenzonitrile scaffold is an attractive starting point for the synthesis of various biologically active molecules. While direct examples of its use in the synthesis of marketed drugs are not widely published, its derivatives and related structures are prevalent in medicinal chemistry research. For instance, the core structure is found in compounds investigated as kinase inhibitors and enzyme inhibitors.
A notable example of a drug with a complex structure that could potentially be derived from intermediates related to the 2,4-dihydroxybenzene scaffold is the CETP inhibitor anacetrapib .[2][3][4] While the publicly available synthetic routes for anacetrapib are complex and may not directly start from 2,4-dihydroxybenzonitrile, the structural motifs present in anacetrapib highlight the relevance of highly substituted aromatic intermediates in the synthesis of modern pharmaceuticals. The development of efficient synthetic routes to such complex molecules often relies on the availability of versatile building blocks like 2,4-dihydroxybenzonitrile.
Safety and Handling
2,4-Dihydroxybenzonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Conclusion
2,4-Dihydroxybenzonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from resorcinol and the rich reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the quest for new and improved therapeutics. As the demand for novel and structurally diverse drug candidates continues to grow, the strategic application of well-designed building blocks like 2,4-dihydroxybenzonitrile will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
-
PrepChem.com. Synthesis of 2,4-dibenzyloxybenzaldehyde. Available from: [Link]
-
Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Advanced Chemical Synthesis: The Role of 2,4-Dihydroxybenzaldehyde. Available from: [Link]
- Google Patents. JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde.
- Google Patents. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
-
Kuethe, J. T., et al. (2013). Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C]anacetrapib. Journal of labelled compounds & radiopharmaceuticals, 56(12), 600–608. Available from: [Link]
- Supporting Information for a scientific article.
-
Filippatos, T. D., & Elisaf, M. S. (2011). Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors. The Annals of pharmacotherapy, 45(1), 58–68. Available from: [Link]
-
Semantic Scholar. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Available from: [Link]
- Google Patents. CN107793330B - Synthetic method of anacetrapib chiral intermediate.
-
National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Available from: [Link]
-
ResearchGate. Preparation and characterization of different supported 4-n-butylresorcinol nanoemulsions. Available from: [Link]
- Google Patents. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
-
IOPscience. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Available from: [Link]
-
ResearchGate. Synthesis of the CETP Inhibitor Torcetrapib: The Resolution Route and Origin of Stereoselectivity in the Iminium Ion Cyclization. Available from: [Link]
-
ResearchGate. Summarised assessment for anacetrapib synthesis. Available from: [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Karger Publishers. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? Available from: [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
ResearchGate. Agomelatine co-crystals with resorcinol and hydroquinone: Preparation and characterization. Available from: [Link]
-
ResearchGate. FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. Available from: [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link]
-
National Center for Biotechnology Information. (E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile. Available from: [Link]
-
ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Available from: [Link]
-
J-STAGE. Supplementary Information. Available from: [Link]
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- 3. Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107793330B - Synthetic method of anacetrapib chiral intermediate - Google Patents [patents.google.com]
Technical Standard: Purity Control of 2,4-Dihydroxybenzonitrile in Research & Development
Executive Summary
2,4-Dihydroxybenzonitrile (2,4-DHBN) , also known as 4-Cyanoresorcinol (CAS: 64419-24-5), is a critical pharmacophore scaffold used in the synthesis of coumarins, benzofurans, and specific kinase inhibitors.[1][2] Its dual phenolic hydroxyl groups and the electron-withdrawing nitrile moiety make it highly reactive yet susceptible to specific degradation pathways, particularly hydrolysis.[2]
This guide establishes a rigorous technical standard for the handling, purification, and analysis of 2,4-DHBN.[2] It is designed for medicinal chemists and process engineers who require >98.5% purity for reproducible downstream coupling (e.g., Vilsmeier-Haack formylation or Pd-catalyzed cross-couplings).[2]
Part 1: The Impurity Landscape & Criticality
In drug development, the purity of 2,4-DHBN is not merely about percentage assay; it is about the nature of the impurities . The presence of specific contaminants can arrest downstream catalytic cycles or generate difficult-to-separate side products.[2]
Critical Impurity Profile
The following table summarizes the "Enemies of Synthesis" for this specific molecule.
| Impurity Name | Structure / Origin | Risk Factor | Detection (HPLC) |
| Resorcinol | Starting material (Unreacted).[2] | High. Competes in electrophilic aromatic substitutions; poisons Pd-catalysts by chelating metals.[2] | Early eluting (Polar).[2] |
| 2,4-Dihydroxybenzaldehyde | Synthetic Intermediate (Incomplete conversion).[2][3] | Medium. Reactive aldehyde group interferes with amine couplings (Schiff base formation).[2] | Late eluting (Less polar).[2] |
| 2,4-Dihydroxybenzoic Acid | Hydrolysis Product (Degradation).[2] | Critical. Formed if stored in moist/acidic conditions.[2] Acidic proton alters reaction pH; reduces yield in base-catalyzed steps.[2] | Very Early eluting (Acidic).[2] |
| Polymer/Oligomers | Oxidative coupling of phenols.[2] | Low. Causes discoloration (pink/brown) and filter clogging.[2] | Broad peaks/Baseline noise.[2] |
Mechanistic Origin of Impurities
To control purity, one must understand the genesis of these impurities. The synthesis typically proceeds from Resorcinol
Figure 1: Synthetic pathway highlighting the origin of critical impurities.[2] Note the red dashed line indicating the susceptibility of the nitrile group to hydrolysis.
Part 2: Analytical Methodologies (The Standard)[2][4]
A simple UV assay is insufficient due to the similar extinction coefficients of the phenolic impurities. Reverse-Phase HPLC (RP-HPLC) is the gold standard for validation.[2]
HPLC Protocol (Stability-Indicating)
This method is designed to separate the highly polar acid impurity from the target nitrile.[2]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm or 5 µm.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress phenol ionization).[2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Column Temp: 30°C.
-
Detection: UV @ 258 nm (Max absorption) and 280 nm (Reference).[2]
-
Injection Volume: 5-10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 5% | Retention of polar Resorcinol & Acid. |
| 10.0 | 60% | Elution of Target (2,4-DHBN).[2] |
| 15.0 | 90% | Wash lipophilic aldehydes/dimers. |
| 15.1 | 5% | Re-equilibration. |
| 20.0 | 5% | Ready for next injection.[2] |
Acceptance Criteria
-
Purity:
98.5% (Area %).[2] -
Resorcinol Content:
0.15%.[2] -
Moisture (Karl Fischer):
0.5% (Critical to prevent hydrolysis during storage).[2] -
Appearance: Off-white to pale beige crystalline powder.[2] (Pink/Red indicates oxidation).[2]
Part 3: Purification Protocols
If a batch fails the criteria above (e.g., purity < 95%), do not use it for sensitive steps. Use the following Recrystallization Protocol . 2,4-DHBN behaves like most resorcinol derivatives: it has high solubility in hot water/alcohols but poor solubility in cold water.[2]
Recrystallization Workflow (Water/Ethanol)
Principle: Exploits the steep solubility curve of phenolic nitriles in aqueous mixtures.[2]
-
Dissolution:
-
Suspend crude 2,4-DHBN (10g) in Water:Ethanol (9:1 v/v) mixture (approx. 80-100 mL).
-
Heat to reflux (approx. 85-90°C) with stirring until fully dissolved.
-
Note: If the solution is dark brown/red, add Activated Carbon (0.5g) , stir for 10 mins at reflux, and filter hot through Celite.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling traps impurities.[2]
-
Once crystals form, cool further to 0-4°C (ice bath) for 1 hour to maximize yield.
-
-
Isolation:
-
Drying (Crucial):
-
Dry in a vacuum oven at 45-50°C for 12 hours.
-
Warning: Do not exceed 60°C under vacuum if moisture is present, as this can accelerate nitrile hydrolysis to the amide/acid.[2]
-
Part 4: Storage & Stability Logic[2]
The 2,4-dihydroxy substitution pattern makes the benzene ring electron-rich, increasing susceptibility to oxidation (browning).[2] The nitrile group is stable but can hydrolyze if wet.[2]
-
Container: Amber glass (protects from light-induced oxidation).[2]
-
Atmosphere: Argon or Nitrogen blanket is recommended for long-term storage (>3 months).[2]
-
Desiccant: Silica gel pack required.[2]
QC Decision Matrix
Use this logic flow to determine batch disposition.
Figure 2: Quality Control Decision Matrix for 2,4-Dihydroxybenzonitrile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3017520, 2,4-Dihydroxybenzonitrile. Retrieved from [Link]
-
Velusamy, M., et al. (2022). Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets. Pharmacophore, 13(2), 56-64.[1][2][5] (Contextualizes impurity profiling for resorcinol/nitrile intermediates). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dihydroxybenzonitrile | C7H5NO2 | CID 3017520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Guide: Storage, Handling, and Stability of 2,4-Dihydroxybenzonitrile
[1]
Executive Summary
2,4-Dihydroxybenzonitrile (CAS 64419-24-5), often utilized as a pharmacophore scaffold in drug discovery and a precursor in organic synthesis, presents specific stability challenges due to its dual-functional nature.[1] It possesses an electron-withdrawing nitrile group and an electron-donating resorcinol (di-phenol) core.[1] This guide delineates the critical protocols for mitigating the two primary degradation vectors: oxidative quinone formation and nitrile hydrolysis .[1] Strict adherence to these protocols ensures analytical integrity and reproducibility in downstream applications.
Physicochemical Profile & Reactivity[1][2][3][4][5][6]
To handle this compound effectively, one must understand the competition between its functional groups.[1] The nitrile group (
Table 1: Key Physicochemical Data
| Property | Value / Description | Significance |
| CAS Number | 64419-24-5 | Unique Identifier |
| Molecular Formula | MW: 135.12 g/mol | |
| Appearance | Off-white to pale beige powder | Darkening indicates oxidation (quinone formation).[1] |
| Melting Point | 223–228 °C (dec.)[1] | High lattice energy; decomposition near MP requires careful melting point analysis.[1] |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; stock solutions should be prepared in DMSO.[1] |
| pKa (Predicted) | ~7.5 - 8.5 (Phenolic OH) | The nitrile group increases acidity compared to resorcinol (pKa ~9.3), making it more sensitive to bases.[1] |
Hazard Assessment & Safety Protocols (E-E-A-T)
Expert Insight: While standard SDSs classify this compound as an irritant, the resorcinol moiety implies potential for skin sensitization and absorption.[1] Treat dust as a potential sensitizer.[1]
GHS Classification[1]
-
H335: May cause respiratory irritation.[1]
Engineering Controls & PPE[1]
-
Respiratory: Handling open powder requires a certified fume hood.[1] N95/P100 masking is insufficient if dust generation is visible; use local exhaust.[1]
-
Dermal: Nitrile gloves (min thickness 0.11 mm) are standard.[1] Double-gloving is recommended when preparing concentrated stock solutions in DMSO, as DMSO enhances skin permeability of dissolved solutes.[1]
-
Ocular: Chemical splash goggles.[1]
Storage Strategy: The "Dry & Dark" Imperative
The stability of 2,4-Dihydroxybenzonitrile relies on preventing the formation of radical intermediates that lead to polymerization or oxidation.[1]
Environmental Control Logic
-
Oxidation: Phenolic compounds oxidize to quinones (colored species) upon exposure to air and light.[1]
-
Hygroscopicity: Moisture can facilitate surface hydrolysis of the nitrile to an amide (
), especially if trace acid/base impurities are present.[1]
Storage Decision Tree (Visualization)
Figure 1: Decision logic for storage to prevent hydrolytic and oxidative degradation.
Operational Handling & Workflows
Expert Insight: The most common error in handling 2,4-Dihydroxybenzonitrile is opening a cold bottle immediately after removing it from the refrigerator.[1] This causes condensation to form on the hygroscopic solid, initiating hydrolysis.[1]
Weighing and Solubilization Protocol
-
Equilibration: Remove container from cold storage and allow 30–60 minutes to reach room temperature before breaking the seal.
-
Weighing: Use an anti-static gun if available; the powder can be static-prone.[1] Weigh quickly to minimize humidity exposure.[1]
-
Solvent Choice:
-
Dissolution: Vortexing is usually sufficient.[1] Sonication may be used but avoid excessive heat buildup (
).[1]
Handling Workflow (Visualization)
Figure 2: Step-by-step operational workflow ensuring sample integrity.
Stability & Degradation Mechanisms[1][3]
Understanding how the molecule fails is crucial for troubleshooting analytical anomalies (e.g., extra peaks in HPLC).[1]
Degradation Pathways[1]
-
Nitrile Hydrolysis: Under acidic or basic conditions (or prolonged moisture exposure), the nitrile group hydrolyzes first to a primary amide (2,4-dihydroxybenzamide) and eventually to the carboxylic acid (2,4-dihydroxybenzoic acid).[1]
-
Phenolic Oxidation: The 1,3-dihydroxy (resorcinol) motif is electron-rich.[1] In the presence of oxygen and light, it can form radical species leading to quinones or dimers.[1] This typically manifests as the solution turning pink or brown.[1]
Degradation Pathway Diagram (Visualization)
Figure 3: Primary degradation pathways.[1] Hydrolysis yields the acid; oxidation yields colored quinones.
Analytical Verification (Quality Control)[1]
To verify the purity of stored material:
-
HPLC: Use a C18 column with an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).[1] The acidic modifier suppresses phenol ionization, sharpening peaks.[1]
-
Note: The carboxylic acid degradation product will elute earlier (more polar) than the nitrile parent.[1]
-
-
NMR: Check for the disappearance of the distinct nitrile carbon peak (~119 ppm in
NMR) or the appearance of amide protons in NMR.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dihydroxybenzonitrile from 2,4-Dihydroxybenzaldehyde
Introduction: The Significance of 2,4-Dihydroxybenzonitrile
2,4-Dihydroxybenzonitrile, a key organic intermediate, is a valuable building block in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and materials science. Its phenolic and nitrile functionalities provide versatile handles for further chemical transformations. For instance, the hydroxyl groups can be alkylated or acylated to modulate the molecule's electronic and physical properties, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse range of derivatives. This application note provides a detailed, two-step protocol for the synthesis of 2,4-dihydroxybenzonitrile, starting from the readily available 2,4-dihydroxybenzaldehyde. The described method is designed to be robust and scalable, with a focus on explaining the rationale behind the chosen reagents and conditions to ensure successful execution by researchers in drug development and chemical synthesis.
Overall Synthetic Strategy
The synthesis of 2,4-dihydroxybenzonitrile from 2,4-dihydroxybenzaldehyde is achieved in a two-step process. The first step involves the conversion of the aldehyde to its corresponding aldoxime, 2,4-dihydroxybenzaldehyde oxime. The second step is the dehydration of the aldoxime to yield the desired nitrile.
Caption: Overall two-step synthesis of 2,4-dihydroxybenzonitrile.
Part 1: Synthesis of 2,4-Dihydroxybenzaldehyde Oxime
The initial step in this synthesis is the oximation of 2,4-dihydroxybenzaldehyde. This reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. The use of a mild base, such as sodium carbonate, is crucial to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby facilitating the reaction.[1]
Experimental Protocol: Oximation
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| 2,4-Dihydroxybenzaldehyde | ≥98% | e.g., Sigma-Aldrich | |
| Hydroxylamine hydrochloride | ≥99% | e.g., Sigma-Aldrich | |
| Sodium carbonate | Anhydrous, ≥99.5% | e.g., Fisher Scientific | |
| Deionized water | |||
| Round-bottom flask | Appropriate size for the scale of the reaction | ||
| Magnetic stirrer and stir bar | |||
| Filtration apparatus | (e.g., Büchner funnel and flask) |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dihydroxybenzaldehyde (50 g, 0.362 mol) and deionized water (600 mL).
-
Begin stirring the mixture at room temperature to form a suspension.
-
Slowly add hydroxylamine hydrochloride (32.7 g, 0.471 mol) to the suspension.
-
Over a period of approximately 1 hour, add a 0.23 M aqueous solution of sodium carbonate (200 mL) dropwise to the reaction mixture. The addition of the base should be slow to control the effervescence.
-
Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
-
Upon completion of the reaction, a solid precipitate of the oxime will have formed.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid thoroughly with deionized water to remove any inorganic salts.
-
Dry the product under vacuum to obtain 2,4-dihydroxybenzaldehyde oxime as a solid.
Expected Yield: 95-98%
Characterization of 2,4-Dihydroxybenzaldehyde Oxime:
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (400 MHz, DMSO-d6): δ 10.96 (s, 1H, OH), 10.10 (s, 1H, C=N-OH), 9.74 (s, 1H, OH), 8.21 (s, 1H, HC=N), 7.25 (d, J = 9.2 Hz, 1H, Ar-H), 6.38 – 6.25 (m, 2H, Ar-H).
-
13C NMR (100 MHz, DMSO-d6): δ 163.2, 162.1, 146.7, 135.3, 109.0, 107.1, 104.7.
Part 2: Dehydration of 2,4-Dihydroxybenzaldehyde Oxime to 2,4-Dihydroxybenzonitrile
The dehydration of the aldoxime intermediate to the corresponding nitrile is a critical step. The presence of the unprotected phenolic hydroxyl groups necessitates the use of a mild dehydrating agent to avoid side reactions such as acetylation, which can occur with harsher reagents like acetic anhydride. Several modern reagents are well-suited for this transformation, including the Burgess reagent and various phosphonium-based reagents.[2][3] Below is a generalized protocol using a mild dehydrating agent.
Experimental Protocol: Dehydration
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| 2,4-Dihydroxybenzaldehyde oxime | As synthesized in Part 1 | ||
| 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) | ≥97% | e.g., Sigma-Aldrich | Mild dehydrating agent |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | e.g., Sigma-Aldrich | Non-nucleophilic base |
| Dichloromethane (CH2Cl2) | Anhydrous | e.g., Fisher Scientific | |
| Ethyl acetate (EtOAc) | Reagent grade | For workup | |
| Brine | Saturated NaCl solution | For workup | |
| Magnesium sulfate (MgSO4) | Anhydrous | For drying | |
| Silica gel | 60 Å, 230-400 mesh | For column chromatography |
Procedure:
-
In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dihydroxybenzaldehyde oxime (1.0 mmol) and BOP reagent (2.0 mmol) in anhydrous dichloromethane (5.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add DBU (2.3 mmol) dropwise to the stirring mixture over 2 minutes. The reaction mixture should become a clear, homogeneous solution.
-
Monitor the reaction by TLC until the starting oxime is completely consumed.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude 2,4-dihydroxybenzonitrile can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The fractions containing the pure product should be combined and the solvent evaporated to yield the final product.
Caption: Generalized mechanism of aldoxime dehydration using BOP reagent.
Results and Discussion
The successful synthesis of 2,4-dihydroxybenzonitrile can be confirmed by a variety of analytical techniques.
Expected Yield: 70-85% (after purification)
Characterization of 2,4-Dihydroxybenzonitrile:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₅NO₂
-
Molecular Weight: 135.12 g/mol [4]
-
Melting Point: Approximately 179 °C
-
¹H NMR (DMSO-d₆): Expected signals in the aromatic region (δ 6.0-7.5 ppm) and for the hydroxyl protons (broad singlets, δ > 9.0 ppm).
-
¹³C NMR (DMSO-d₆): Expected signals for the aromatic carbons, the nitrile carbon (δ ~115-120 ppm), and the carbons bearing the hydroxyl groups.[5]
-
FTIR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (broad, ~3200-3500 cm⁻¹), C≡N stretching (~2220-2260 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).[6]
Safety Information:
2,4-Dihydroxybenzonitrile is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete oximation | Insufficient reaction time or base. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. Ensure the correct stoichiometry of reagents. |
| Low yield in dehydration | Incomplete reaction or decomposition of the product. | Ensure anhydrous conditions for the dehydration step. Use a freshly opened bottle of the dehydrating agent. Monitor the reaction closely by TLC to avoid prolonged reaction times. |
| Side products in dehydration | Reaction of the dehydrating agent with the hydroxyl groups. | Use a milder dehydrating agent. Consider protecting the hydroxyl groups prior to dehydration if significant side reactions are observed. |
| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system may also be an effective purification method. |
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of 2,4-dihydroxybenzonitrile from 2,4-dihydroxybenzaldehyde. The two-step protocol, involving an initial oximation followed by a mild dehydration, is a reliable method for obtaining the desired product in good yield. The discussion of the reaction mechanisms and potential challenges, along with the detailed experimental procedures, is intended to enable researchers to successfully implement this synthesis in their laboratories. The final product is a versatile intermediate with significant potential in the development of new pharmaceuticals and functional materials.
References
-
A Review: Recent advances in chemistry and applications of 2,4-dihydroxybenzaldehyde oxime and its transition metal complexes. (2024). JACS Directory. Retrieved from [Link]
-
Carbon NMR Chemical Shifts. (2020, December 28). Oregon State University. Retrieved from [Link]
-
2,4-Dihydroxybenzonitrile. PubChem. (n.d.). Retrieved from [Link]
-
A Simple Synthesis of Nitriles from Aldoximes. (2010). National Institutes of Health. Retrieved from [Link]
-
Dehydration of aldoximes and amides into corresponding nitriles. (2019). ResearchGate. Retrieved from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis, biological activities and docking studies of novel 2,4-dihydroxybenzaldehyde based Schiff base. (2019). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. Retrieved from [Link]
-
A Review: Recent advances in chemistry and applications of 2,4-dihydroxybenzaldehyde oxime and its transition metal complexes. (2024). JACS Directory. Retrieved from [Link]
-
2, 4-dihydroxybenzonitrile, min 98%, 10 grams. (n.d.). CP Lab Safety. Retrieved from [Link]
-
A Simple Synthesis of Nitriles from Aldoximes. (2010). National Institutes of Health. Retrieved from [Link]
-
Dehydration of aldoximes and amides into corresponding nitriles. (2019). ResearchGate. Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table. (2021, September 11). Chemistry LibreTexts. Retrieved from [Link]
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- 3. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 4. 2,4-Dihydroxybenzonitrile | C7H5NO2 | CID 3017520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. 64419-24-5 Cas No. | 2,4-Dihydroxybenzonitrile | Apollo [store.apolloscientific.co.uk]
Application Note: 2,4-Dihydroxybenzonitrile as a Scaffold for Bioactive Heterocycles
Executive Summary & Chemo-Structural Rationale
2,4-Dihydroxybenzonitrile (2,4-DHBN) is a bifunctional resorcinol derivative that serves as a critical "push-pull" scaffold in medicinal chemistry. Its utility stems from the electronic contrast between the electron-donating hydroxyl groups (positions 2 and 4) and the electron-withdrawing nitrile group (position 1).
Unlike simple resorcinol, the nitrile moiety provides a distinct handle for heterocycle formation—specifically 1,2,4-oxadiazoles and benzofurans —which are pharmacophores found in anticancer, antiviral, and anti-inflammatory therapeutics. Furthermore, the 2,4-dihydroxy substitution pattern is a privileged structure for tyrosinase inhibition , making this precursor vital in dermatological drug development.
Key Chemical Advantages
| Feature | Chemical Consequence | Application Utility |
| C1-Nitrile | Susceptible to nucleophilic attack (e.g., by hydroxylamine). | Precursor to amidoximes and oxadiazoles (amide bioisosteres). |
| C2-Hydroxyl | Proximity to nitrile allows intramolecular cyclization. | Synthesis of benzoxazoles and benzofurans. |
| C4-Hydroxyl | Strong electron donation activates the C5 position. | Facilitates electrophilic aromatic substitution (halogenation, nitration). |
Synthetic Pathways & Bioactive Targets
The following diagram illustrates the divergent synthesis pathways available from 2,4-DHBN.
Figure 1: Divergent synthetic pathways from 2,4-DHBN showing access to three distinct bioactive classes: Oxadiazoles, Benzofurans, and Coumarins.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,4-Dihydroxybenzamidoxime
Objective: To convert the nitrile group into an amidoxime, a key intermediate for synthesizing 1,2,4-oxadiazoles (stable bioisosteres of esters/amides).
Mechanism: Nucleophilic addition of hydroxylamine to the nitrile carbon.
Reagents & Materials
-
2,4-Dihydroxybenzonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (
) (2.2 eq) -
Sodium Carbonate (
) or Potassium Carbonate ( ) (1.1 eq) -
Solvent: Ethanol/Water (2:1 v/v)
-
Equipment: Reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (2.2 eq) and sodium carbonate (1.1 eq) in water. Stir for 15 minutes to liberate free hydroxylamine.
-
Why: The HCl salt is stable; the free base is the active nucleophile. Generating it in situ prevents decomposition.
-
-
Addition: Add a solution of 2,4-DHBN (1.0 eq) dissolved in ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux (
) for 6–12 hours.-
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The nitrile spot (
) should disappear, and a more polar amidoxime spot ( ) should appear.
-
-
Workup: Evaporate the ethanol under reduced pressure.
-
Precipitation: Cool the remaining aqueous residue in an ice bath. The product often precipitates. If not, carefully adjust pH to ~6-7 using dilute HCl.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Validation Criteria:
-
IR Spectroscopy: Disappearance of the sharp
stretch (~2230 ) and appearance of (~1650 ) and broad bands.
Protocol B: Tyrosinase Inhibition Assay (In Vitro)
Objective: To validate the biological activity of 2,4-DHBN or its derivatives as skin-whitening agents.
Rationale: The resorcinol moiety mimics Tyrosine, competitively binding to the Tyrosinase enzyme active site (copper chelation).
Reagents
-
Mushroom Tyrosinase (Lyophilized powder)
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Buffer: Phosphate buffer (50 mM, pH 6.8)
-
Test Compound: 2,4-DHBN (dissolved in DMSO)
Workflow Diagram
Figure 2: Kinetic assay workflow for determining tyrosinase inhibition potency.
Methodology
-
Blanking: Prepare a blank containing buffer and DMSO (no inhibitor).
-
Incubation: In a 96-well plate, mix
of phosphate buffer, of Tyrosinase solution (46 units/mL), and of 2,4-DHBN solution (varying concentrations). Incubate at for 10 minutes.-
Why: Allows the inhibitor to equilibrate with the enzyme prior to substrate competition.
-
-
Initiation: Add
of L-DOPA (0.5 mM). -
Measurement: Immediately measure absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.
-
Calculation: Determine the slope (reaction rate) for each concentration. Calculate % Inhibition:
Safety & Handling (SDS Summary)
-
Hazard Identification: 2,4-DHBN is an organic nitrile. While less acutely toxic than inorganic cyanides, it is harmful if swallowed, inhaled, or absorbed through skin (H302+H312+H332).
-
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).
-
Engineering Controls: Always handle in a chemical fume hood.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (unless controlled in reaction).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67332, 2,4-Dihydroxybenzonitrile. Retrieved from [Link]
- Bhat, B. A., et al. (2017).Synthesis and biological evaluation of 1,2,4-oxadiazole derivatives as potential antimicrobial agents.
- Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017).Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextualizes resorcinol scaffolds).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Application Note: 2,4-Dihydroxybenzonitrile as a Versatile Scaffold in Medicinal Chemistry
Executive Summary
2,4-Dihydroxybenzonitrile (CAS: 64419-24-5), often referred to as 4-cyanoresorcinol, represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from its trifunctional nature: two differential hydroxyl groups allowing for regioselective functionalization, and an electron-withdrawing nitrile group that serves as a precursor to heterocycles (benzofurans, benzoxazoles) or pharmacophores (amidines, tetrazoles).
This guide details the strategic application of 2,4-dihydroxybenzonitrile in synthesizing bioactive scaffolds, specifically focusing on 3-aminobenzofurans (kinase inhibitor scaffolds) and amidine derivatives (serine protease inhibitors).
Chemo-Structural Analysis & Reactivity Profile
To effectively utilize 2,4-dihydroxybenzonitrile, one must understand its electronic landscape. The molecule features a "push-pull" system:
-
Electron Donors (Push): The hydroxyl groups at C2 and C4 enrich the ring electron density, facilitating electrophilic aromatic substitution (EAS) at C5.
-
Electron Withdrawing (Pull): The nitrile group at C1 increases the acidity of the ortho-hydroxyl (C2-OH) and activates the ring for nucleophilic aromatic substitution (SNAr) under specific conditions.
Reactivity Heatmap
| Functional Group | Position | Primary Reactivity | Medicinal Application |
| Hydroxyl | C-4 (Para) | High Nucleophilicity | Primary site for O-alkylation (ether formation). |
| Hydroxyl | C-2 (Ortho) | H-Bond Donor / Acidic | Critical for intramolecular cyclization (e.g., Benzofuran formation). |
| Nitrile | C-1 | Electrophilic Carbon | Precursor to amidines, thioamides, or cyclization target (Thorpe-Ziegler). |
| Arene C-H | C-5 | Nucleophilic Carbon | Site for formylation (Vilsmeier-Haack) or halogenation. |
Synthetic Pathways Visualization
The following diagram illustrates the divergent synthetic pathways accessible from 2,4-dihydroxybenzonitrile.
Caption: Divergent synthetic pathways from 2,4-dihydroxybenzonitrile yielding three distinct pharmacological scaffolds.
Detailed Protocol: Synthesis of 3-Aminobenzofuran Derivatives
Application: This protocol utilizes the Thorpe-Ziegler reaction . The nitrile group acts as an electrophilic trap for the methylene carbanion formed after O-alkylation, yielding a 3-aminobenzofuran. This scaffold is prevalent in anti-arrhythmic and anti-tumor agents.
Reagents & Materials
-
Substrate: 2,4-Dihydroxybenzonitrile (1.0 eq)
-
Alkylating Agent: Ethyl bromoacetate (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.5 eq) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (reagent grade)
-
Workup: Ethyl acetate, Brine, 1M HCl.
Step-by-Step Methodology
Phase 1: Regioselective O-Alkylation
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dihydroxybenzonitrile (10 mmol) in dry DMF (20 mL).
-
Expert Note: DMF is preferred over acetone for higher temperature stability if the reaction is sluggish.
-
-
Activation: Add anhydrous
(25 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide.-
Mechanism: The 4-OH is generally more nucleophilic due to less steric hindrance and lack of hydrogen bonding compared to the 2-OH. However, for benzofuran synthesis involving the nitrile, we target the 2-OH . To force 2-alkylation or bis-alkylation followed by cyclization, excess base and heat are often used. Note: If 4-OH alkylation is a byproduct, chromatographic separation is required.
-
-
Addition: Dropwise add ethyl bromoacetate (11 mmol).
-
Reaction: Heat the mixture to 60°C - 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Endpoint: Disappearance of starting nitrile (
) and appearance of the intermediate ether ( ).
-
Phase 2: Thorpe-Ziegler Cyclization
-
Cyclization Trigger: Once the intermediate ether is formed, increase temperature to 100°C–110°C.
-
Chemistry: The base deprotonates the
-methylene of the ester/ether linkage. This carbanion attacks the adjacent nitrile carbon (Thorpe-Ziegler), followed by tautomerization to form the amine.
-
-
Monitoring: The reaction is complete when the intermediate spot disappears and a highly fluorescent spot (typical of benzofurans) appears.
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a solid.
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (
mL). -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).
Expected Yield & Characterization
-
Typical Yield: 65–80%
-
Key NMR Signals (DMSO-d6):
- 6.0–7.0 ppm (Broad s, 2H, -NH2): Confirms cyclization and nitrile consumption.
-
Absence of CN peak in IR (
2200 cm ). -
Presence of Ester Carbonyl in IR (
1710 cm ).
Application Note: Pinner Synthesis of Amidines
Application: Amidines are critical bioisosteres of guanidines, often used to target the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa).
Protocol Summary
-
Imidate Formation: Dissolve 2,4-dihydroxybenzonitrile in anhydrous Ethanol/Dioxane. Cool to 0°C. Bubble dry HCl gas through the solution for 2 hours until saturation.
-
Critical Control: Moisture must be excluded to prevent hydrolysis to the amide.
-
-
Incubation: Seal and store at 4°C for 24 hours. The imidate hydrochloride usually precipitates.
-
Ammonolysis: Resuspend the solid in anhydrous ethanol. Add ethanolic ammonia (2M) or ammonium carbonate. Stir at ambient temperature for 12 hours.
-
Result: Formation of 2,4-dihydroxybenzamidine hydrochloride.
Analytical Validation & QC
To ensure data integrity for medicinal chemistry campaigns, the following QC parameters are mandatory.
| Test | Method | Acceptance Criteria | Purpose |
| Purity | HPLC (C18, Water/MeCN + 0.1% TFA) | > 95% Area | Biological assay validity. |
| Identity | 1H-NMR (DMSO-d6) | Matches structure | Confirm regioselectivity of alkylation. |
| Identity | LC-MS (ESI+) | [M+H]+ ± 0.4 Da | Mass confirmation. |
| Residual Solvent | GC-Headspace | < ICH Limits | Toxicity prevention. |
References
-
PubChem Compound Summary for CID 68449 (2,4-Dihydroxybenzonitrile).
-
[Link]
-
-
Synthesis of Coumarins via Pechmann Condensation.Organic Syntheses, Coll. Vol. 3, p.281.
-
[Link]
-
-
Thorpe-Ziegler Reaction Mechanism and Applications.Comprehensive Organic Name Reactions and Reagents.
-
[Link]
-
-
Benzofuran Derivatives as Potential Anticancer Agents.European Journal of Medicinal Chemistry. (General Reference for Scaffold Utility).
-
[Link]
-
*Disclaimer
Application Note: 2,4-Dihydroxybenzonitrile in Organic Synthesis
This is a comprehensive Application Note and Protocol Guide for 2,4-Dihydroxybenzonitrile (2,4-DHBN) , designed for researchers in organic synthesis and medicinal chemistry.
Executive Summary
2,4-Dihydroxybenzonitrile (2,4-DHBN) is a bifunctional aromatic building block that bridges the gap between simple resorcinol chemistry and complex heterocyclic synthesis. Unlike unsubstituted resorcinol, the presence of the nitrile group at the C1 position introduces a unique electronic bias, deactivating the ring towards uncontrolled oxidation while providing a versatile "handle" for further functionalization.
This guide outlines the strategic application of 2,4-DHBN in three critical domains:
-
Gateway Transformations: Converting the nitrile group into aldehydes and acids without compromising the phenol functionality.
-
Heterocyclic Construction: Synthesis of coumarins and benzofurans.
-
Medicinal Chemistry: Synthesis of resorcinol-based pharmacophores (e.g., skin depigmentation agents).
Chemical Profile & Reactivity Analysis
| Property | Specification | Synthetic Implication |
| CAS Number | 64419-24-5 | - |
| Structure | 1-CN, 2,4-di-OH | C5 Position: Most nucleophilic site (activated by 2-OH and 4-OH). C3 Position: Sterically hindered (between two OH groups). |
| Electronic State | Push-Pull System | The electron-withdrawing nitrile (-I, -M) stabilizes the electron-rich resorcinol core, making it less prone to air oxidation than resorcinol itself. |
| Solubility | DMSO, MeOH, EtOEc | Soluble in polar organic solvents; poor solubility in non-polar hydrocarbons. |
Reactivity Map (Graphviz)
Figure 1: Divergent synthetic pathways starting from 2,4-Dihydroxybenzonitrile.
Core Protocols
Protocol A: Regioselective Reduction to 2,4-Dihydroxybenzaldehyde
The conversion of the nitrile to the aldehyde is the most high-value transformation, as 2,4-dihydroxybenzaldehyde is a key intermediate for coumarin dyes and styryl-based antioxidants. Standard reduction with LiAlH₄ often leads to the amine; therefore, a controlled reduction using DIBAL-H or the Stephen Reduction is required.
Mechanism: The nitrile forms an imine intermediate which hydrolyzes to the aldehyde upon acidic workup.
Materials
-
Precursor: 2,4-Dihydroxybenzonitrile (1.0 eq)
-
Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (1.2 eq)
-
Solvent: Anhydrous THF or Toluene
-
Quench: 10% HCl or Potassium Sodium Tartrate (Rochelle salt)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add 2,4-DHBN (1.35 g, 10 mmol) and dissolve in anhydrous THF (20 mL). Cool the solution to 0°C (ice bath). Note: The phenolic protons may react with DIBAL-H, consuming reagent. It is often recommended to use 3.2 eq of DIBAL-H (2 for OH deprotonation, 1.2 for reduction) or protect the phenols as silyl ethers first.
-
Optimized Route: If using unprotected phenol, increase DIBAL-H to 3.5 eq .
-
-
Addition: Add DIBAL-H (35 mL, 35 mmol) dropwise via syringe over 20 minutes. Maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot should disappear.
-
Hydrolysis (Critical): Cool back to 0°C. Carefully quench with 10% aqueous HCl (20 mL). Stir vigorously for 1 hour. This step converts the aluminum-imine complex into the aldehyde.
-
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from water/ethanol or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).
Expected Yield: 75–85% Data Validation: ¹H NMR (DMSO-d₆) should show a distinct aldehyde singlet at ~9.8–10.0 ppm.
Protocol B: Hydrolysis to 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)
This protocol converts the nitrile to a carboxylic acid. The product is a vital intermediate for liquid crystal synthesis and preservatives.
Materials
-
Precursor: 2,4-Dihydroxybenzonitrile (5.0 g)
-
Reagent: Sodium Hydroxide (NaOH), 10% aqueous solution (50 mL)
-
Acid: Conc. HCl (for acidification)[1]
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask, suspend 2,4-DHBN (5.0 g) in 10% NaOH solution (50 mL). The solid will dissolve as the phenolate forms.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Ammonia gas (NH₃) will evolve; ensure good ventilation.
-
Monitoring: Check reaction completion by acidification of a small aliquot (precipitate should not be the starting nitrile).
-
Precipitation: Cool the reaction mixture to 0°C in an ice bath.
-
Acidification: Slowly add Conc. HCl dropwise with stirring until pH reaches ~2. A white precipitate (the acid) will form.
-
Isolation: Filter the solid under vacuum. Wash with ice-cold water (2 x 10 mL).
-
Drying: Dry in a vacuum oven at 60°C.
Expected Yield: >90% Melting Point: 213–214°C (Lit.[2] value for 2,4-dihydroxybenzoic acid).
Advanced Application: Synthesis of Coumarin Derivatives
2,4-DHBN derivatives (specifically the aldehyde obtained in Protocol A) are superior precursors for the synthesis of 3-substituted coumarins via the Knoevenagel condensation. This is preferred over the Pechmann condensation for 2,4-DHBN because the electron-withdrawing nitrile in the starting material can deactivate the ring towards the Pechmann electrophilic attack.
Protocol C: Synthesis of 3-Acetyl-7-hydroxycoumarin
Target Audience: Medicinal Chemists (Anticoagulant/Antioxidant scaffolds).
Reaction Scheme
2,4-Dihydroxybenzaldehyde + Ethyl Acetoacetate ->[Piperidine] 3-Acetyl-7-hydroxycoumarin
Step-by-Step Methodology
-
Mixing: Combine 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (15 mL).
-
Catalysis: Add piperidine (5 drops) as a base catalyst.
-
Reflux: Heat to reflux for 3 hours. A solid product often precipitates during the reaction.
-
Cooling: Cool to RT.
-
Filtration: Filter the yellow crystalline solid.
-
Recrystallization: Recrystallize from ethanol/DMF.
Mechanism Note: The 2-OH group attacks the ester carbonyl after the initial Knoevenagel condensation, closing the lactone ring.
Medicinal Chemistry Case Study: 4-n-Butylresorcinol Analogues
Context: 4-n-Butylresorcinol is a potent tyrosinase inhibitor used in hyperpigmentation treatments. 2,4-DHBN serves as a scaffold to create functionalized resorcinol derivatives where the C1-position (formerly nitrile) can be used to link the inhibitor to delivery vectors (e.g., peptides or lipophilic tails).
Synthetic Strategy:
-
Hydrolysis of 2,4-DHBN to 2,4-dihydroxybenzoic acid (Protocol B).
-
Esterification of the acid with a long-chain alcohol (e.g., octanol) to create a lipophilic prodrug.
-
Friedel-Crafts Acylation (if C5 is free) or direct use of the ester as a tyrosinase binding motif.
Safety & Handling (E-E-A-T)
-
Hazard Identification: 2,4-Dihydroxybenzonitrile is an irritant (H315, H319, H335).[3] It is harmful if swallowed (H302).[3]
-
Cyanide Risk: While the nitrile group is stable, thermal decomposition or reaction with strong acids at extreme temperatures could theoretically release HCN. Always work in a fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
Synthesis of Resorcinol Derivatives: Regioselective alkylation of 2,4-dihydroxybenzaldehydes. (NIH/PMC). Available at: [Link]
-
Coumarin Synthesis: Recent Advances in the Synthesis of Coumarin Derivatives. (MDPI). Available at: [Link]
-
Reduction Protocols: Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[4] (Master Organic Chemistry). Available at: [Link][4]
-
Benzofuran Synthesis: Synthesis of Benzofurans. (Organic Chemistry Portal). Available at: [Link]
-
Safety Data: 2,4-Dihydroxybenzonitrile PubChem Compound Summary. (NIH). Available at: [Link]
Sources
- 1. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production [mdpi.com]
- 2. 2,4-Dihydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2,4-Dihydroxybenzonitrile | C7H5NO2 | CID 3017520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Strategic Derivatization of 2,4-Dihydroxybenzonitrile: A Pharmacophore-First Approach
Executive Summary & Strategic Rationale
2,4-Dihydroxybenzonitrile (CAS: 64419-24-5) is not merely a reagent; it is a privileged scaffold in medicinal chemistry.[1] Its utility stems from three distinct chemical handles that allow for orthogonal functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
Why this scaffold?
-
The Resorcinol Core: A proven pharmacophore found in HSP90 inhibitors (e.g., Ganetespib analogues) and tyrosinase inhibitors.[1]
-
The Nitrile "Warhead": A versatile bioisostere for carbonyls, capable of engaging in hydrogen bonding or being transformed into tetrazoles (acid mimics) and amidines.[1]
-
Regioselective Differentiation: The electronic environment creates a significant pKa difference between the 2-OH and 4-OH groups, allowing for sequential, protecting-group-free functionalization.
This guide provides three validated application notes to transform 2,4-DHBN into high-value bioactive candidates.
Chemical Logic & Regioselectivity
Understanding the electronic landscape of 2,4-DHBN is the prerequisite for successful derivatization.
-
The 2-OH Position: Forms a strong intramolecular hydrogen bond with the nitrile nitrogen.[1] This stabilizes the proton, making it less acidic and less nucleophilic.
-
The 4-OH Position: Sterically accessible and electronically activated by resonance.[1] It is significantly more acidic (pKa ~7-8) than the 2-OH.[1]
Expert Insight: By utilizing weak bases (e.g., bicarbonates) in aprotic solvents, we can exclusively alkylate the 4-position without touching the 2-position, avoiding the need for transient protection steps.
Visualization: The Derivatization Tree
Figure 1: Strategic divergence from the 2,4-DHBN core. Each pathway accesses a distinct chemical space.[1]
Application Note A: Regioselective 4-O-Alkylation
Objective: Synthesize 4-alkoxy-2-hydroxybenzonitrile libraries.
Mechanism:
Protocol Validation
Standard protocols using
Step-by-Step Protocol
-
Reagent Setup:
-
Reaction:
-
Charge a round-bottom flask with 2,4-DHBN and
in MeCN. -
Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.
-
Add the Alkyl bromide dropwise.[1]
-
Heat to 60°C (oil bath) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).[1] The 4-O-alkylated product typically has a higher Rf than the starting material but lower than the bis-alkylated byproduct.
-
-
Workup:
-
Purification:
Expected Yield: 85–95% (Mono-alkylated product).[1]
Application Note B: Scaffold Morphing to Coumarins
Objective: Cyclization to 7-hydroxy-4-methylcoumarin derivatives (Umbelliferone analogs). Mechanism: Pechmann Condensation.[1]
Scientific Rationale
Coumarins are privileged structures in oncology and anticoagulation therapies. 2,4-DHBN serves as an ideal "activated phenol" for the Pechmann reaction.[1] The nitrile group at position 1 (which becomes position 8 in the coumarin) provides a unique handle for further functionalization, unlike standard resorcinol.
Step-by-Step Protocol
-
Reagent Setup:
-
Reaction (Classic Method):
-
Cool the concentrated
(10 mL) to 0°C in an ice bath. -
Add 2,4-DHBN slowly to the acid.[1]
-
Add Ethyl Acetoacetate dropwise, maintaining temperature < 10°C.[1]
-
Allow the mixture to warm to RT and stir for 12–18 hours.
-
Checkpoint: The solution will darken.[1] LCMS should show the formation of the coumarin mass (
).[1]
-
-
Workup:
-
Purification:
-
Recrystallize from Methanol.[1]
-
Visualization: Pechmann Condensation Flow[1]
Figure 2: The Pechmann Condensation pathway converting the resorcinol core into a coumarin scaffold.
Application Note C: Nitrile-to-Tetrazole Bioisostere Conversion
Objective: Synthesis of 5-(2,4-dihydroxyphenyl)-1H-tetrazole. Mechanism: Lewis-Acid Catalyzed [3+2] Cycloaddition.[1]
Scientific Rationale
The tetrazole ring is a classic bioisostere for the carboxylic acid group (
Protocol Validation
Avoid the use of toxic organotin reagents (e.g.,
Step-by-Step Protocol
-
Reagent Setup:
-
Reaction:
-
Workup:
-
Purification:
Summary of Reaction Parameters
| Transformation | Target Moiety | Key Reagents | Conditions | Typical Yield |
| 4-O-Alkylation | Ether (Lipophilic tail) | MeCN, 60°C | 85–95% | |
| Pechmann Condensation | Coumarin (Heterocycle) | Ethyl Acetoacetate, | Neat/Solvent-free, 0°C to RT | 70–85% |
| [3+2] Cycloaddition | Tetrazole (Acid mimic) | 60–80% |
References
-
Regioselective Alkylation
-
Coumarin Synthesis
-
Sadeghi, F., et al. (2023).[1][4][5] "Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles." Journal of Synthetic Chemistry. Link
-
Dittmer, D. C., & Li, Q. (2005).[1] "Synthesis of coumarins... by tellurium-triggered cyclizations."[1] The Journal of Organic Chemistry. Link[1]
-
-
Tetrazole Synthesis
-
Compound Data & Safety
Sources
Advanced Polymer Architectures via 2,4-Dihydroxybenzonitrile (2,4-DHBN)
Topic: 2,4-Dihydroxybenzonitrile in the Development of Specialty Polymers Content Type: Application Notes and Protocols Audience: Polymer Chemists, Materials Scientists, R&D Engineers
Executive Summary & Molecular Rationale
2,4-Dihydroxybenzonitrile (2,4-DHBN) represents a high-value monomeric scaffold for specialty polymers, distinct from its isomers (e.g., 2,6-DHBN) due to its asymmetric substitution. Its utility in polymer science is driven by two synergistic structural features:
-
Asymmetric Bisphenol Functionality: The 2,4-positioning of hydroxyl groups introduces "kinked" linkages (meta-substitution) into the polymer backbone. Unlike rigid para-linked monomers (e.g., hydroquinone), this asymmetry disrupts chain packing, enhancing solubility in organic solvents without sacrificing high-temperature performance.
-
The Nitrile Anchor: The electron-withdrawing nitrile (-CN) group activates the aromatic ring for specific post-polymerization modifications (e.g., crosslinking to triazines or phthalocyanines) and significantly improves interfacial adhesion to metal substrates via dipolar interactions.
This guide details two distinct application pathways: Thermoplastic Poly(arylene ether nitrile)s (PENs) and Thermosetting Benzoxazine Resins .
Application Note A: High-Performance Poly(arylene ether nitrile)s (PENs)
Objective: Synthesis of amorphous, high-
A.1. Mechanistic Insight
The polymerization proceeds via Nucleophilic Aromatic Substitution (
-
Reactivity Challenge: The nitrile group on 2,4-DHBN is electron-withdrawing, increasing the acidity of the hydroxyl protons (good for salt formation) but decreasing the nucleophilicity of the resulting phenoxide (slower polymerization).
-
Solution: Use a high-boiling polar aprotic solvent (NMP or sulfolane) and elevated temperatures (
C) to drive the reaction kinetics.
A.2. Experimental Protocol
Materials:
-
Monomer A: 2,4-Dihydroxybenzonitrile (2,4-DHBN) [1]
-
Monomer B: 2,6-Difluorobenzonitrile (DFBN) or 4,4'-Difluorobenzophenone
-
Base: Anhydrous Potassium Carbonate (
) -
Solvent: N-Methyl-2-pyrrolidone (NMP)
-
Azeotropic Agent: Toluene
Step-by-Step Methodology:
-
Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.
-
Charging: Add 2,4-DHBN (20 mmol), Monomer B (20 mmol), and
(24 mmol, 20% excess) to the flask. -
Solvation: Add NMP (45 mL) to achieve ~15-20% solids concentration. Add Toluene (20 mL).
-
Phenoxide Formation (Dehydration):
-
Heat system to 140-150°C. Toluene will reflux, carrying water generated by phenoxide formation into the Dean-Stark trap.
-
Critical Checkpoint: Continue until water evolution ceases (~3-4 hours). Water residue will hydrolyze the halide monomer, terminating the chain.
-
-
Polymerization:
-
Drain the toluene from the Dean-Stark trap.
-
Raise temperature to 180-190°C.
-
Maintain reaction for 12-16 hours. The solution viscosity should increase noticeably.
-
-
Workup:
-
Cool the viscous solution to 80°C and dilute with 20 mL NMP.
-
Pour slowly into a high-shear blender containing 500 mL acidified water/methanol (10:1 v/v) to precipitate the polymer.
-
Wash the fibrous precipitate with hot water (3x) and methanol (1x) to remove salts.
-
-
Drying: Vacuum dry at 100°C for 24 hours.
A.3. Process Visualization (PEN Synthesis)
Figure 1: Workflow for the synthesis of Poly(arylene ether nitrile) via nucleophilic aromatic substitution.
Application Note B: Dual-Cure Benzoxazine Resins
Objective: Creation of thermosetting resins with intrinsic flame retardancy and extremely high thermal stability (
B.1. Mechanistic Insight
2,4-DHBN serves as the phenolic precursor. Reacting it with formaldehyde and a primary amine yields a bis-benzoxazine monomer.
-
The "Dual-Cure" Advantage:
-
Stage 1 (
C): Ring-opening polymerization (ROP) of the oxazine ring forms a phenolic network. -
Stage 2 (
C): The nitrile groups trimerize to form triazine rings or react with the newly formed phenolic hydroxyls, creating a hyper-crosslinked structure [2, 3].
-
B.2. Experimental Protocol
Materials:
-
2,4-Dihydroxybenzonitrile (0.1 mol)
-
Paraformaldehyde (0.4 mol)
-
Aniline (0.2 mol) (or Allylamine for lower curing temp)
-
Solvent: Toluene/Ethanol (2:1 ratio) or Solventless (Melt)
Step-by-Step Methodology:
-
Pre-reaction: In a round-bottom flask, mix aniline and paraformaldehyde in Toluene/Ethanol at 60°C for 30 mins to form the N,N-dihydroxymethylamine intermediate.
-
Addition: Add 2,4-DHBN portion-wise. The reaction is exothermic.[1]
-
Condensation: Reflux at 90-100°C for 6-8 hours.
-
Purification:
-
Evaporate solvent under reduced pressure.
-
Dissolve the crude resin in chloroform and wash with 1N NaOH (to remove unreacted phenols) and water.
-
Precipitate in cold hexane.
-
-
Curing Protocol (The "Dual-Cure"):
-
Step 1: Heat to 180°C (2 hrs)
Oxazine Ring Opening. -
Step 2: Heat to 220°C (2 hrs)
Network densification. -
Step 3: Post-cure at 260-280°C (1 hr)
Nitrile trimerization/reaction.
-
B.3. Reaction Pathway Visualization
Figure 2: Chemical pathway from 2,4-DHBN to high-performance thermosets via benzoxazine chemistry.
Characterization & Validation Matrix
To ensure scientific integrity, the following validation steps are mandatory for every batch.
| Metric | Technique | Expected Signal (Validation) | Troubleshooting |
| Structure | FTIR | Nitrile (-CN): Sharp peak at ~2230 cm⁻¹.[1] Ether (C-O-C): ~1240 cm⁻¹ (for PEN). Oxazine Ring: ~940 cm⁻¹ (for Benzoxazine). | If -CN peak disappears during PEN synthesis, hydrolysis occurred (check water removal). |
| Molecular Weight | GPC / Inherent Viscosity | Viscosity > 0.4 dL/g (in NMP/H₂SO₄) indicates high MW polymer. | Low viscosity = Stoichiometric imbalance or wet solvent. |
| Thermal Transitions | DSC | PEN: | Broad melting peaks in PEN indicate oligomers. |
| Thermal Stability | TGA | Low char yield suggests incomplete cyclization of nitrile groups. |
References
-
Wang, Z., et al. (2024).[1][2] Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures. NIH National Library of Medicine. [Link]
-
ResearchGate. (2018). Synthesis and evaluation of catalytic curing behavior of novel nitrile-functionalized benzoxazine. [Link]
-
MDPI. (2025). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. [Link][3]
Sources
Precision Functionalization of 2,4-Dihydroxybenzonitrile: A Guide to Regioselective Alkylation and Heterocycle Synthesis
This Application Note and Protocol Guide details the synthetic utility of 2,4-Dihydroxybenzonitrile (2,4-DHBN) , a bifunctional resorcinol scaffold critical in the development of liquid crystals, tyrosinase inhibitors, and benzofuran-based therapeutics.
Introduction: The Resorcinol-Nitrile Scaffold
2,4-Dihydroxybenzonitrile (CAS: 64419-24-5) is a privileged building block in medicinal and materials chemistry. Its utility stems from the electronic differentiation between the two hydroxyl groups:
-
4-OH Position: Highly acidic (pKa ~7.5–8.0) due to direct resonance conjugation with the electron-withdrawing nitrile group (para-position). This site is the primary nucleophile in base-mediated substitutions.
-
2-OH Position: Less acidic (pKa ~9.5–10.0) due to the ortho-effect and lack of direct resonance stabilization compared to the para-position. It is often sterically shielded but positioned perfectly for heterocyclization reactions involving the nitrile group.
This electronic bias allows for regioselective functionalization without the need for protecting groups, streamlining the synthesis of 4-alkoxy-2-hydroxybenzonitriles (liquid crystal mesogens) and 3-aminobenzofurans (bioactive scaffolds).
Strategic Functionalization Pathways
The following diagram illustrates the divergent synthetic pathways available from 2,4-DHBN, controlled by reaction conditions and reagent stoichiometry.
Figure 1: Divergent synthetic routes from 2,4-Dihydroxybenzonitrile.[1] The acidity difference enables selective 4-O-alkylation, preserving the 2-OH for subsequent ring-closing reactions.
Experimental Protocols
Protocol 1: Regioselective 4-O-Alkylation
This protocol selectively alkylates the 4-hydroxyl group, leaving the 2-hydroxyl group free. This is the standard route for synthesizing liquid crystal precursors and tyrosinase inhibitors.
Mechanism: The 4-phenoxide is formed preferentially using a mild base (K₂CO₃) due to its lower pKa. The 2-phenoxide remains protonated or less reactive under these conditions.
Materials:
-
2,4-Dihydroxybenzonitrile (1.0 eq)
-
Alkyl Halide (e.g., Methyl iodide, Benzyl bromide, Octyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone (Reagent Grade) or Acetonitrile (for slower reactions)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dihydroxybenzonitrile (10 mmol) in Acetone (30 mL).
-
Base Addition: Add anhydrous K₂CO₃ (15 mmol). The solution may turn yellow/orange due to phenoxide formation.
-
Alkylation: Add the Alkyl Halide (11 mmol) dropwise at room temperature.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The 4-alkylated product typically has a higher Rf than the starting material but lower than the di-alkylated byproduct.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter off the solid inorganic salts (K₂CO₃/KBr).
-
Concentrate the filtrate under reduced pressure to obtain the crude solid.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0–30% EtOAc/Hexanes) to isolate the 4-alkoxy-2-hydroxybenzonitrile .
Expected Yields:
| Alkylating Agent | Solvent | Time (h) | Yield (4-O-isomer) | Ref |
| Methyl Iodide | Acetone | 4 | 85-92% | [1] |
| Benzyl Bromide | Acetone | 5 | 88-95% | [1] |
| 1-Bromooctane | Acetonitrile | 8 | 80-88% | [2] |
Protocol 2: Synthesis of 3-Aminobenzofurans (Thorpe-Ziegler Cyclization)
This advanced protocol utilizes the 4-alkoxy-2-hydroxybenzonitrile (from Protocol 1) to construct a benzofuran core. The free 2-OH reacts with an
Application: Synthesis of biologically active scaffolds (e.g., antimicrobial or antitumor agents).[2]
Materials:
-
4-Alkoxy-2-hydroxybenzonitrile (1.0 eq)
-
Ethyl Bromoacetate (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or DBU (1.5 eq)
-
DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 4-alkoxy-2-hydroxybenzonitrile (5 mmol) in anhydrous DMF (10 mL).
-
Base & Electrophile: Add K₂CO₃ (10 mmol) followed by Ethyl Bromoacetate (6 mmol).
-
Heating: Heat the mixture to 80–100°C for 3–5 hours.
-
Mechanistic Note: The initial reaction is the O-alkylation of the 2-OH. At elevated temperatures in DMF, the resulting intermediate undergoes a Thorpe-Ziegler cyclization where the methylene carbon (activated by the ester) attacks the nitrile.
-
-
Quench: Pour the hot reaction mixture into ice-cold water (50 mL). Stir vigorously.
-
Isolation: The product, Ethyl 3-amino-6-alkoxybenzofuran-2-carboxylate , often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol.
Protocol 3: Nitrile Hydrolysis to 2,4-Dihydroxybenzoic Acid
Used when the nitrile serves as a masked carboxylic acid during earlier synthetic steps.
Materials:
Methodology:
-
Dissolve the nitrile in a mixture of Ethanol (1 part) and 10% NaOH (2 parts).
-
Reflux for 8–12 hours. Ammonia gas evolution indicates hydrolysis.
-
Cool and acidify with HCl to pH 2.
-
Collect the precipitated 2,4-dihydroxybenzoic acid by filtration.
References
-
Synthesis of Liquid Crystals: Beilstein Journal of Organic Chemistry. "Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes." (2020).[7] Available at: [Link]
-
Tyrosinase Inhibitors: Journal of Medicinal Chemistry. "Design and synthesis of 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of tyrosinase." (2024).[8] Available at: [Link]
-
Benzofuran Synthesis: London Metropolitan University Research. "Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors." (2024).[2][5][6][9] Available at: [Link]
-
General Reactivity: PubChem Compound Summary. "2,4-Dihydroxybenzonitrile."[3][8] Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. scispace.com [scispace.com]
- 3. 2,4-Dihydroxybenzonitrile CAS 64419-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Preparation and reactions of ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones and 4-bromo-2,3-dioxo-1-phenylbutanal 2-arylhydrazones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 8. Design and synthesis of 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
Application Note: Catalytic Valorization of 2,4-Dihydroxybenzonitrile
This Application Note is designed for researchers in medicinal chemistry and process development. It details the catalytic valorization of 2,4-Dihydroxybenzonitrile (2,4-DHBN) , a privileged resorcinol scaffold.
Executive Summary & Strategic Value
2,4-Dihydroxybenzonitrile (2,4-DHBN) is a bifunctional building block combining an electron-rich resorcinol core with a reactive nitrile handle.[1] It serves as a critical intermediate in the synthesis of polyketide synthase inhibitors , Hsp90 inhibitors , and fluorescent probes (coumarin derivatives).
Unlike simple benzonitriles, the ortho-hydroxyl group in 2,4-DHBN enables unique "chelation-assisted" catalytic pathways.[1] This guide focuses on three high-value catalytic transformations:
-
Pd-Catalyzed Transfer Hydrogenation: A safer, "green" route to benzylamines without high-pressure H₂.[1]
-
Lewis Acid-Catalyzed Heterocyclization: Direct conversion of the nitrile to oxazolines/thiazolines (bioisosteres of carboxylic acids).[1]
-
Biocatalytic Hydrolysis: Regioselective conversion to 2,4-dihydroxybenzoic acid using Nitrilases.
Reaction Landscape & Pathway Logic
The following diagram illustrates the divergent catalytic pathways available for 2,4-DHBN.
Figure 1: Divergent catalytic valorization pathways for 2,4-Dihydroxybenzonitrile.[1]
Detailed Experimental Protocols
Protocol 1: Pd-Catalyzed Transfer Hydrogenation (Nitrile Amine)
Objective: Synthesize 2,4-dihydroxybenzylamine without using high-pressure hydrogen gas cylinders.[1] Mechanism: Formic acid serves as the hydrogen donor, decomposing into H₂ and CO₂ on the Pd surface. The amine product is crucial for reductive amination in drug synthesis.[1]
Materials:
-
Substrate: 2,4-Dihydroxybenzonitrile (1.0 equiv)[1]
-
Catalyst: 10% Pd/C (5 mol% Pd loading)[1]
-
H-Donor: Formic Acid (HCOOH) / Triethylamine (Et₃N) azeotrope (5:2 molar ratio)[1]
-
Solvent: Isopropanol (IPA)[1]
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-DHBN (135 mg, 1.0 mmol) in IPA (5 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (53 mg, 0.05 mmol Pd). Caution: Pd/C can ignite solvent vapors; add under an inert argon blanket.[1]
-
Reagent Addition: Add the HCOOH/Et₃N mixture (2.0 mL) dropwise via syringe. Evolution of CO₂ gas will be observed.[1]
-
Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1).[1] The nitrile spot (
) should disappear, and a baseline amine spot should appear.[1] -
Workup: Filter the hot reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with warm ethanol (10 mL).[1]
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is the formate salt of the amine. Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate to obtain the free base.[1]
Validation Criteria:
-
Selectivity: No hydrogenolysis of the C-OH bonds (common side reaction with high-pressure H₂).[1]
Protocol 2: Lewis Acid-Catalyzed Synthesis of Oxazolines
Objective: Direct conversion of the nitrile group into a 2-oxazoline ring using Zinc Triflate. This motif acts as a stable bioisostere for carboxylic acids in drug design.[1] Catalyst Rationale: Zn(OTf)₂ acts as a mild Lewis acid, activating the nitrile carbon towards nucleophilic attack by the amino alcohol without requiring harsh refluxing acids.
Materials:
-
Substrate: 2,4-Dihydroxybenzonitrile (1.0 equiv)[1]
-
Reagent: 2-Aminoethanol (1.5 equiv)[1]
-
Catalyst: Zn(OTf)₂ (10 mol%)[1]
-
Solvent: Chlorobenzene (PhCl)[1]
Step-by-Step Procedure:
-
Mixture Preparation: In a pressure tube or sealed vial, combine 2,4-DHBN (1.0 mmol), 2-aminoethanol (1.5 mmol), and Zn(OTf)₂ (36 mg, 0.1 mmol) in Chlorobenzene (3 mL).
-
Thermal Activation: Seal the vessel and heat to 110°C for 12 hours. The closed system prevents the loss of the volatile amine and ensures stoichiometric efficiency.
-
Monitoring: Monitor by HPLC or TLC. The formation of the oxazoline ring is indicated by a shift in UV absorption due to the extended conjugation with the resorcinol ring.
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[1]
-
Purification: The crude product often requires flash chromatography (Hexane/EtOAc) to remove unreacted amino alcohol.[1]
Mechanistic Insight:
The Zn²⁺ coordinates to the nitrile nitrogen (
Protocol 3: Nitrilase-Mediated Biocatalytic Hydrolysis
Objective: Regioselective hydrolysis of the nitrile to 2,4-dihydroxybenzoic acid under neutral pH and ambient temperature. Advantage: Avoids the decarboxylation of the resorcylic acid product, which frequently occurs under thermal acidic hydrolysis (Pinner conditions).
Materials:
-
Biocatalyst: Recombinant Nitrilase (e.g., from Alcaligenes faecalis or commercial Nitrilase screening kit).[1]
-
Buffer: 0.1 M Potassium Phosphate (pH 7.5).[1]
-
Co-solvent: Methanol (5% v/v) to improve substrate solubility.[1]
Step-by-Step Procedure:
-
Substrate Solution: Dissolve 2,4-DHBN (13.5 mg, 0.1 mmol) in Methanol (50 µL).
-
Enzyme Reaction: Add the substrate solution to 950 µL of Phosphate buffer containing 10 mg of lyophilized Nitrilase powder (or 50 µL liquid enzyme preparation).
-
Incubation: Shake at 30°C and 200 rpm for 24 hours.
-
Quenching: Acidify to pH 2 using 1 M HCl. This stops the enzymatic activity and precipitates the product (2,4-dihydroxybenzoic acid).[1]
-
Analysis: Centrifuge at 10,000 rpm for 5 minutes. Analyze the supernatant by HPLC (C18 column, Water/Acetonitrile gradient).
Data Summary & Troubleshooting
| Parameter | Protocol 1: Pd Transfer H₂ | Protocol 2: Zn(OTf)₂ Cyclization | Protocol 3: Nitrilase Hydrolysis |
| Primary Product | Benzylamine | Oxazoline | Benzoic Acid |
| Catalyst Loading | 5 mol% Pd | 10 mol% Zn | 10-20 mg/mmol Enzyme |
| Temp / Time | 80°C / 4-6 h | 110°C / 12 h | 30°C / 24 h |
| Key Risk | Ignition of Pd/C | Ammonia evolution (pressure) | Enzyme inhibition by high [Substrate] |
| Optimization | Add Et₃N to stabilize formate | Use molecular sieves to trap NH₃ | Use fed-batch addition of substrate |
Troubleshooting Tip (Protocol 1): If the reaction stalls, add a fresh aliquot of HCOOH/Et₃N (0.5 equiv). The catalyst surface may be saturated with CO₂, requiring "refreshing" of the H-donor concentration.
References
-
Nitrile Hydrogenation (Transfer Method)
-
Lewis Acid Catalysis (Oxazoline Synthesis)
-
Biocatalysis (Nitrilase)
-
Benzofuran Synthesis (Contextual)
-
"Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application." Chemical & Pharmaceutical Bulletin, 2008.[1]
-
Sources
- 1. 2,4-Dihydroxybenzonitrile | C7H5NO2 | CID 3017520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Orthogonal and Regioselective Protection of 2,4-Dihydroxybenzonitrile
Executive Summary
2,4-Dihydroxybenzonitrile (2,4-DHBN) is a critical pharmacophore in medicinal chemistry, serving as a precursor for resorcinol-based inhibitors (e.g., Hsp90 inhibitors) and liquid crystal polymers. Its utility is defined by the differential reactivity of its two hydroxyl groups.[1] The 4-hydroxyl group is sterically accessible and nucleophilic, while the 2-hydroxyl group is modulated by an intramolecular hydrogen bond to the nitrile moiety.
This guide provides validated protocols for:
-
Regioselective Protection: Targeting the 4-OH exclusively.
-
Global Protection: Capping both sites for harsh downstream chemistry.
-
Orthogonal Strategies: Accessing the elusive "2-protected, 4-free" substitution pattern.
Strategic Analysis: The Selectivity Paradox
Successful functionalization of 2,4-DHBN relies on exploiting the electronic and steric differences between the two phenolic sites.
Mechanistic Drivers
-
4-Hydroxyl (Para): This group behaves as a typical phenol (
). It is sterically unencumbered and highly nucleophilic in the presence of mild bases. -
2-Hydroxyl (Ortho): This group forms a stable 6-membered intramolecular hydrogen bond with the nitrile nitrogen. While the electron-withdrawing nitrile group increases the acidity of the 2-OH inductively, the hydrogen bond "locks" the proton, significantly retarding alkylation kinetics under mild conditions.
-
Nitrile (CN) Sensitivity: The nitrile group is susceptible to hydrolysis (to amide/acid) under strong acidic heating and reduction (to benzylamine) under catalytic hydrogenation.
Decision Logic
The following diagram illustrates the decision process for selecting the correct protection strategy.
Figure 1: Strategic decision tree for 2,4-DHBN protection based on target regiochemistry.
Experimental Protocols
Protocol A: Regioselective Protection of 4-Hydroxyl Group
Objective: Selectively alkylate the 4-position while leaving the 2-position free. Mechanism: Exploits the kinetic inertness of the H-bonded 2-OH.
Reagents:
-
Substrate: 2,4-Dihydroxybenzonitrile (1.0 equiv)[2]
-
Electrophile: Benzyl bromide (BnBr) or Methyl iodide (MeI) (1.1 equiv)
-
Base: Cesium Bicarbonate (
) (1.5 equiv)[1] -
Solvent: Anhydrous Acetonitrile (MeCN)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2,4-DHBN (1.0 equiv) and anhydrous MeCN (0.2 M concentration).
-
Base Addition: Add
(1.5 equiv) in a single portion. Stir at room temperature for 15 minutes.-
Note:
is superior to for preventing bis-alkylation due to milder basicity and the "cesium effect" enhancing solubility.
-
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Heat the mixture to 60–80 °C. Monitor by TLC (typically 4–12 hours).
-
Endpoint: Disappearance of starting material. A minor bis-alkylated spot may appear (high
), but the major product will be the mono-4-alkylated species.
-
-
Workup: Cool to RT. Filter off inorganic solids.[1] Concentrate the filtrate.
-
Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).
Expected Yield: 85–95% (Mono-4-substituted).
Protocol B: Global Protection (Bis-Protection)
Objective: Protect both hydroxyl groups, typically as MOM or Benzyl ethers. Mechanism: Uses stronger basic conditions to disrupt the 2-OH hydrogen bond.
Reagents:
-
Reagent: Methoxymethyl chloride (MOM-Cl) (2.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv) or NaH (2.5 equiv)
-
Solvent: DCM (for DIPEA) or DMF (for NaH)
Procedure (MOM Protection):
-
Setup: Dissolve 2,4-DHBN in DCM (0.5 M) at 0 °C.
-
Base: Add DIPEA (3.0 equiv).
-
Addition: Add MOM-Cl (2.5 equiv) dropwise. ( Caution: MOM-Cl is a carcinogen).
-
Reaction: Warm to RT and stir for 12 hours. The H-bond at position 2 requires time or heat to overcome.
-
Workup: Quench with saturated
. Extract with DCM. -
Purification: Silica gel chromatography.
Protocol C: The "Inverse" Strategy (2-Protected, 4-Free)
Objective: Obtain 2-alkoxy-4-hydroxybenzonitrile. Challenge: Direct alkylation of 2-OH is impossible without hitting 4-OH. Strategy: "Three-Step Shuffle" using orthogonal protecting groups (Allyl/Benzyl).
Workflow:
-
Step 1 (4-Protection): React 2,4-DHBN with Allyl Bromide (1.0 equiv) /
/ Acetone.-
Result: 4-Allyloxy-2-hydroxybenzonitrile.
-
-
Step 2 (2-Protection): React the intermediate with Benzyl Bromide (1.2 equiv) / NaH / DMF / Heat.
-
Result: 2-Benzyloxy-4-allyloxybenzonitrile (Bis-protected).
-
-
Step 3 (Selective Deprotection): Remove the Allyl group using
and morpholine (scavenger).-
Result: 2-Benzyloxy-4-hydroxybenzonitrile.
-
Critical Data & Troubleshooting
Reagent Compatibility Table
| Protecting Group | Installation Method | Stability (Acid/Base) | Deprotection Risk for Nitrile |
| Benzyl (Bn) | Stable / Stable | High: | |
| MOM | DIPEA / MOM-Cl | Sensitive (Acid) / Stable | Low: Acidic cleavage (TFA/DCM) is safe for CN if temp is controlled. |
| TBDMS | Imidazole / TBDMSCl | Unstable (Acid/F-) / Stable | None: Fluoride (TBAF) removal is orthogonal to CN. |
| Acetate (Ac) | Unstable (Base) / Unstable | Medium: Basic hydrolysis (LiOH) converts CN to Amide if heated. |
Nitrile Survival Guide (Deprotection)
The nitrile group is the "Achilles' heel" during deprotection.
-
Avoid Boiling HCl: Refluxing in 6M HCl will hydrolyze the nitrile to a carboxylic acid. Use mild acids (e.g., 1M HCl/THF at RT) for MOM/Acetal removal.
-
Hydrogenation Caution: Standard Hydrogenolysis (
, Pd/C, MeOH) often reduces Ar-CN to Ar- .-
Solution: Use PMB (p-Methoxybenzyl) ethers instead of simple Benzyl ethers. PMB can be removed oxidatively with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in wet DCM, leaving the nitrile untouched.
-
-
Lewis Acid Cleavage:
is excellent for cleaving ethers, but it coordinates strongly to nitriles. This requires excess reagent and a careful quench, but generally preserves the CN oxidation state.
References
-
Regioselective Alkylation with Cesium Bicarbonate
-
Acidity and pKa Considerations
- "pKa values of 2,4-dihydroxybenzonitrile hydroxyl groups." PubChem Compound Summary.
-
General Protecting Group Strategies
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.
-
Selective Deprotection of Benzyl Ethers
-
"Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection."[4] Journal of Organic Chemistry.
-
Sources
Application Note: A Robust and Scalable Synthesis of 2,4-Dihydroxybenzonitrile
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2,4-dihydroxybenzonitrile, a valuable building block in pharmaceutical and materials science. The presented three-step synthetic route, commencing from the readily available resorcinol, is designed for efficiency, scalability, and high yield. The process involves an initial Vilsmeier-Haack formylation to produce 2,4-dihydroxybenzaldehyde, followed by a streamlined, one-pot conversion to the target nitrile via an aldoxime intermediate. This protocol emphasizes the causal relationships behind procedural choices, incorporates critical safety data, and is structured to provide researchers and process chemists with a reliable method for producing multi-gram to kilogram quantities of the title compound.
Introduction and Strategic Rationale
2,4-Dihydroxybenzonitrile is a key intermediate in the synthesis of various biologically active molecules. The nitrile group is a versatile functional handle and a common pharmacophore that can enhance binding affinity, modulate physicochemical properties, and act as a bioisostere for other functional groups in drug design.[1][2] Furthermore, the dihydroxy-substituted phenyl ring is a structural motif found in numerous natural products and synthetic compounds with significant therapeutic potential, including antioxidant and antimicrobial agents.[3]
While several synthetic approaches to hydroxynitriles exist, many are not amenable to large-scale production due to hazardous reagents, harsh reaction conditions, or low overall yields. The strategy detailed herein was selected for its proven scalability and operational simplicity.
The chosen synthetic pathway proceeds in three distinct stages:
-
Formylation: Introduction of a formyl group onto the resorcinol ring using the Vilsmeier-Haack reaction. This classic and reliable reaction is well-suited for industrial applications to produce the key intermediate, 2,4-dihydroxybenzaldehyde.[4][5]
-
Oximation: Conversion of the aldehyde to the corresponding 2,4-dihydroxybenzaldoxime.
-
Dehydration: Elimination of water from the oxime to yield the final 2,4-dihydroxybenzonitrile.
To optimize for scale-up, the oximation and dehydration steps are combined into a single, one-pot procedure. This approach significantly reduces processing time, solvent usage, and potential losses associated with isolating the intermediate oxime, thereby improving overall process efficiency and economy.
Process Workflow and Chemistry
Overall Synthetic Scheme
The complete reaction sequence is illustrated below:
Caption: Overall synthesis of 2,4-Dihydroxybenzonitrile from Resorcinol.
Experimental Workflow Diagram
The following diagram outlines the key unit operations for the entire process, from starting materials to the final, purified product.
Caption: Experimental workflow for the scale-up synthesis.
Detailed Synthesis Protocol
Safety Precaution: This protocol involves hazardous materials and exothermic reactions. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | CAS No. | Purity | Notes |
| Resorcinol | 108-46-3 | ≥99% | |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | ≥99% | Highly corrosive and water-reactive. |
| Hydroxylamine hydrochloride | 5470-11-1 | ≥98% | |
| Acetic anhydride | 108-24-7 | ≥98% | |
| Ethyl acetate | 141-78-6 | ACS Grade | For extraction. |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | For neutralization. | |
| Brine (Saturated NaCl) | 7647-14-5 | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | For drying. |
Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde
This procedure is adapted from established Vilsmeier-Haack reaction protocols.[4]
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with anhydrous N,N-dimethylformamide (DMF, 660 mL, 8.5 mol). Begin stirring and cool the solvent to 0-5 °C using a circulating chiller.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 780 mL, 8.4 mol) to the cooled DMF via the dropping funnel over 2-3 hours. Causality: This addition is highly exothermic; a slow rate is critical to maintain the internal temperature below 10 °C to prevent reagent degradation and ensure safe operation. The reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.
-
Substrate Addition: In a separate container, dissolve resorcinol (550 g, 5.0 mol) in DMF (1 L). Once the Vilsmeier reagent formation is complete, add the resorcinol solution to the reactor over 1 hour, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the resorcinol is consumed.
-
Quench and Hydrolysis: Cool the reactor to room temperature. In a separate, larger vessel (e.g., 20 L reactor) equipped with a stirrer, prepare a mixture of crushed ice (5 kg) and water (5 L). Very slowly and carefully, transfer the reaction mixture onto the ice-water slurry. Causality: This quench hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes any remaining POCl₃. This step is highly exothermic and will release HCl gas; perform in a well-ventilated area.
-
Product Isolation: Stir the resulting slurry for 1-2 hours. The product, 2,4-dihydroxybenzaldehyde, will precipitate as a solid. Isolate the solid by filtration, wash the filter cake thoroughly with cold water (3 x 1 L) until the filtrate is neutral, and dry under vacuum at 50 °C.
-
Expected Outcome: A crude yield of 75-85% of 2,4-dihydroxybenzaldehyde as a light yellow solid is expected.[5] This material is typically of sufficient purity for the next step.
Step 2 & 3: One-Pot Synthesis of 2,4-Dihydroxybenzonitrile
This one-pot procedure converts the intermediate aldehyde directly to the final nitrile product.[6]
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet.
-
Oximation: Charge the reactor with 2,4-dihydroxybenzaldehyde (552 g, 4.0 mol), hydroxylamine hydrochloride (334 g, 4.8 mol, 1.2 equiv), and a suitable solvent like pyridine or a mixture of ethanol and water (2.5 L). Causality: Using a slight excess of hydroxylamine hydrochloride ensures complete conversion of the aldehyde. A base (like pyridine or sodium acetate) is often used to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction (Part A): Heat the mixture to 70-75 °C and stir for 30-60 minutes. The formation of the intermediate 2,4-dihydroxybenzaldoxime occurs during this step.
-
Dehydration: To the same reactor, carefully add acetic anhydride (572 mL, 6.0 mol, 1.5 equiv) over 30 minutes. Causality: Acetic anhydride is an effective and inexpensive dehydrating agent that converts the oxime to the nitrile.[7] The addition may be exothermic.
-
Reaction (Part B): Heat the reaction mixture to 110-120 °C and maintain for 2-4 hours. Monitor the disappearance of the oxime intermediate by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into ice water (8 L) with vigorous stirring. The crude product will precipitate.
-
Extraction and Purification: If the product oils out or does not fully precipitate, extract the aqueous mixture with ethyl acetate (3 x 2 L). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 1 L) to remove acetic acid, then with brine (1 x 1 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield the final product.
-
Expected Outcome: A yield of 85-95% (from the aldehyde) of 2,4-dihydroxybenzonitrile as a white to light yellow solid is expected.[8][9]
Mechanistic Insight: Oxime Dehydration
The conversion of the aldoxime to the nitrile with acetic anhydride proceeds through an initial acetylation of the oxime's hydroxyl group, creating a good leaving group (acetate). A subsequent E2-type elimination, often base-catalyzed, removes the proton alpha to the nitrile and expels the acetate group to form the carbon-nitrogen triple bond.
Caption: Simplified mechanism of oxime dehydration to a nitrile.
Quantitative Data and Physical Properties
| Compound | Formula | MW ( g/mol ) | Appearance | M.P. (°C) | B.P. (°C) |
| Resorcinol | C₆H₆O₂ | 110.11 | White solid | 110-112 | 277 |
| 2,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | Light yellow solid | 132-137 | 226-351 |
| 2,4-Dihydroxybenzonitrile | C₇H₅NO₂ | 135.12 | White to light yellow solid | ~176-180 | 339.4 |
Data sourced from PubChem and commercial suppliers.[5][8][10]
Safety and Handling
Safe handling of all chemicals is paramount. Always consult the full Safety Data Sheet (SDS) before use.
-
2,4-Dihydroxybenzonitrile: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10][11]
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. Handle only in a dry, inert atmosphere and with extreme caution.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable.
-
General Precautions: All operations should be conducted in a well-ventilated chemical fume hood.[12] Avoid creating dust.[13] Store all chemicals in tightly sealed containers in a cool, dry place away from incompatible materials.[12][14]
Conclusion
The described synthetic protocol offers a reliable and scalable method for the production of 2,4-dihydroxybenzonitrile. By employing the robust Vilsmeier-Haack reaction and a subsequent, efficient one-pot oximation/dehydration sequence, this process minimizes unit operations and maximizes throughput. The detailed procedural steps and causal explanations provide a solid foundation for researchers and drug development professionals to confidently scale the synthesis of this important chemical intermediate.
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]
-
Alves, M. J., Ferreira, I. C. F. R., Dias, J., Teixeira, V., Martins, A., & Anjos, M. (2013). A review on antifungal activity of phenolic compounds against fungi affecting fruits and vegetables. Food Control, 32(2), 643-650.* (Note: While not a direct synthesis paper, it highlights the relevance of the dihydroxyphenyl motif). A representative URL for similar research: [Link][3]
-
Google Patents. (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. US5599988A. [4]
-
Google Patents. (2014). Synthetic method for 2,4-dichlorobenzonitrile. CN103588679A. [6]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link][7]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3017520, 2,4-Dihydroxybenzonitrile. [Link][10]
-
Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. (n.d.). 2,4-Dihydroxybenzonitrile CAS 64419-24-5. [Link][8]
-
CP Lab Safety. (n.d.). 2, 4-dihydroxybenzonitrile, min 98%, 10 grams. [Link][9]
Sources
- 1. Application of Nitrile in Drug Design [sioc-journal.cn]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 8. 2,4-Dihydroxybenzonitrile CAS 64419-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 2,4-Dihydroxybenzonitrile | C7H5NO2 | CID 3017520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 64419-24-5 Cas No. | 2,4-Dihydroxybenzonitrile | Apollo [store.apolloscientific.co.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Dihydroxybenzonitrile by Recrystallization
Welcome to the technical support center for the purification of 2,4-Dihydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallization for this specific compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your purification process.
Introduction to the Purification of 2,4-Dihydroxybenzonitrile
2,4-Dihydroxybenzonitrile is a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent, followed by cooling to induce the formation of pure crystals, leaving the impurities dissolved in the mother liquor.
Physicochemical Properties of 2,4-Dihydroxybenzonitrile
A thorough understanding of the physical and chemical properties of 2,4-Dihydroxybenzonitrile is crucial for a successful recrystallization.
| Property | Value |
| Molecular Formula | C₇H₅NO₂[1][2] |
| Molecular Weight | 135.12 g/mol [1][2] |
| Appearance | Yellow powder[3] |
| Melting Point | 179 °C[3] |
| Boiling Point | 339.4 ± 12.0 °C (Predicted)[3] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted)[3] |
Safety First: Handling 2,4-Dihydroxybenzonitrile
Prior to any experimental work, it is imperative to be aware of the potential hazards associated with 2,4-Dihydroxybenzonitrile and to take appropriate safety precautions.
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Precautionary Measures: [4]
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Troubleshooting Guide for Recrystallization
This section addresses common issues encountered during the recrystallization of 2,4-Dihydroxybenzonitrile in a question-and-answer format.
Solvent Selection
Q1: How do I choose the best solvent for recrystallizing 2,4-Dihydroxybenzonitrile?
A1: The ideal solvent is one in which 2,4-Dihydroxybenzonitrile has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is key to achieving a good recovery of the purified compound. Additionally, the impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble even at high temperatures (so they can be removed by hot filtration).
A general rule of thumb is that solvents with similar functional groups to the compound being purified are often good solubilizers.[5] For 2,4-Dihydroxybenzonitrile, which is a polar molecule with two hydroxyl groups and a nitrile group, polar solvents are a good starting point.
Solvent Suitability for 2,4-Dihydroxybenzonitrile (and related compounds):
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | 2,4-Dihydroxybenzaldehyde has moderate solubility in water, which increases with temperature.[6] This makes water a potential recrystallization solvent. |
| Ethanol | 78 | High | 2,4-Dihydroxybenzaldehyde is highly soluble in ethanol.[6] Ethanol is often a good choice for recrystallizing polar compounds.[5] |
| Methanol | 65 | High | Similar to ethanol, it is a good solvent for polar compounds.[6] |
| Acetone | 56 | Medium-High | A versatile solvent for many organic compounds.[5][6] |
| Ethyl Acetate | 77 | Medium | 2,4-Dihydroxybenzaldehyde is slightly soluble in ethyl acetate.[6] This might be a good candidate for recrystallization. |
| Hexane/Ethyl Acetate | Varies | Varies | Using a solvent pair like hexane and ethyl acetate can be effective. The compound should be soluble in one (ethyl acetate) and insoluble in the other (hexane).[5] |
Experimental Approach: To select a solvent, start by testing the solubility of a small amount of your crude 2,4-Dihydroxybenzonitrile in a few different solvents at room temperature and then with heating.[7]
Dissolution Issues
Q2: I've added hot solvent, but my 2,4-Dihydroxybenzonitrile is not dissolving. What should I do?
A2: This is a common issue that can arise from a few different factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at the solvent's boiling point. Add small portions of hot solvent until the solid dissolves.[8] Be patient between additions to allow time for dissolution.[8]
-
Inappropriate Solvent: The chosen solvent may simply be a poor solvent for 2,4-Dihydroxybenzonitrile, even at high temperatures. If you have added a large volume of solvent with no effect, you may need to select a different solvent.
-
Insoluble Impurities: The undissolved material could be insoluble impurities. If you have a significant amount of dissolved product with some remaining solid, you may need to perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.
Crystallization Problems
Q3: The solution has cooled, but no crystals have formed. How can I induce crystallization?
A3: The absence of crystal formation upon cooling is usually due to either using too much solvent or the formation of a supersaturated solution. Here are some techniques to induce crystallization, in order of preference:[9]
-
Scratch the inner surface of the flask: Use a glass stirring rod to gently scratch the flask below the surface of the solution.[7][9][10] This creates nucleation sites where crystals can begin to form.
-
Add a seed crystal: If you have a small amount of pure 2,4-Dihydroxybenzonitrile, add a tiny crystal to the solution.[9][10] This provides a template for crystal growth.
-
Reduce the solvent volume: If the solution is too dilute, you will need to evaporate some of the solvent to increase the concentration of the dissolved compound.[9] Heat the solution to boiling and reduce the volume, then allow it to cool again.
-
Cool to a lower temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.[7]
"Oiling Out"
Q4: Instead of crystals, an oily liquid has separated from the solution. What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the presence of impurities that depress the melting point of the compound.
Solutions for "Oiling Out":
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add more of the same solvent to lower the saturation point and allow the solution to cool slowly.
-
Change the solvent system: Choose a solvent with a lower boiling point. Alternatively, using a solvent pair can sometimes resolve this issue.
-
Allow for very slow cooling: Rapid cooling can sometimes promote oiling out. Let the solution cool to room temperature slowly before placing it in an ice bath.
Colored Impurities
Q5: My recrystallized 2,4-Dihydroxybenzonitrile is still colored. How can I remove colored impurities?
A5: Colored impurities are common in crude aromatic compounds. These can often be removed by using activated charcoal.
Decolorization Protocol:
-
Dissolve the crude 2,4-Dihydroxybenzonitrile in the minimum amount of hot solvent.
-
Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Gently heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
Low Yield
Q6: My final yield of pure 2,4-Dihydroxybenzonitrile is very low. How can I improve it?
A6: A low yield can be attributed to several factors during the recrystallization process:
-
Using too much solvent: This is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[8] Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper. To prevent this, use a pre-heated funnel and flask for the filtration.
-
Incomplete transfer of solids: Ensure all crystals are transferred from the crystallization flask to the filter funnel during vacuum filtration. Rinse the flask with a small amount of the cold mother liquor to transfer any remaining crystals.
-
Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold solvent to minimize redissolving the product.
Experimental Protocol: Recrystallization of 2,4-Dihydroxybenzonitrile
This protocol provides a general guideline. The choice of solvent and specific volumes may need to be optimized based on the purity of your crude material.
-
Solvent Selection: Based on preliminary tests, select an appropriate solvent (e.g., water, ethanol, or a solvent pair).
-
Dissolution: Place the crude 2,4-Dihydroxybenzonitrile in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot filtration using a pre-heated funnel and flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point of the dried crystals to assess their purity. Pure 2,4-Dihydroxybenzonitrile should have a sharp melting point around 179 °C.[3]
Visual Workflows
General Recrystallization Workflow
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in crude 2,4-Dihydroxybenzonitrile?
A: The impurities will depend on the synthetic route used to prepare the compound. Common impurities could include unreacted starting materials (such as resorcinol), regioisomers (like 2,6-dihydroxybenzonitrile), or byproducts from side reactions. [11]If the synthesis involves the hydrolysis of a nitrile precursor, incomplete hydrolysis could leave residual starting material.
Q: How can I confirm the purity of my recrystallized 2,4-Dihydroxybenzonitrile?
A: The most common method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C) that corresponds to the literature value (179 °C for 2,4-Dihydroxybenzonitrile). [3]Impurities will typically cause the melting point to be depressed and broaden the range. For more rigorous purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
Q: How should I store purified 2,4-Dihydroxybenzonitrile?
A: 2,4-Dihydroxybenzonitrile should be stored in a tightly sealed container in a cool, dry place, protected from light. Phenolic compounds can be sensitive to air and light, potentially leading to oxidation and discoloration over time. [6]Storing it under an inert atmosphere (like nitrogen or argon) is recommended for long-term storage. [6]
References
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
-
PubChem. (n.d.). 2,4-Dihydroxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US3830845A - Purification of 2,4-dihydroxy-benzophenone.
-
CP Lab Safety. (n.d.). 2, 4-dihydroxybenzonitrile, min 98%, 10 grams. Retrieved from [Link]
- Google Patents. (n.d.). US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 3,5-Dihydroxybenzonitrile. Retrieved from [Link]
- Unknown Source. (n.d.). Recrystallization - Part 2.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
Sources
- 1. 2,4-Dihydroxybenzonitrile | C7H5NO2 | CID 3017520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 2,4-DIHYDROXYBENZONITRILE | 64419-24-5 [amp.chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Tips & Tricks [chem.rochester.edu]
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- 7. reddit.com [reddit.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,4-Dihydroxybenzonitrile
Welcome to the technical support center for the synthesis of 2,4-dihydroxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chemical intermediate. Purity is paramount, yet the inherent reactivity of the precursor, resorcinol, presents significant challenges. This document provides in-depth, experience-driven answers to common problems, focusing on the causality behind impurity formation and offering robust troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs) about Common Impurities
This section addresses the most common initial observations that indicate a compromised synthesis.
Q1: My final isolated product has a distinct pink, red, or brown discoloration, even after initial purification. What is the likely cause?
A1: This is almost certainly due to the oxidation of phenolic compounds. The starting material, resorcinol, is highly susceptible to oxidation, which can be accelerated by air, light, or trace metal impurities, forming colored quinone-type structures. This issue can be exacerbated by prolonged reaction times or harsh basic conditions. Similarly, the 2,4-dihydroxybenzonitrile product itself can oxidize.
-
Causality: The two hydroxyl groups on the resorcinol ring are strong activating groups, making the molecule electron-rich and easily oxidized.
-
Preventative Action:
-
Use high-purity, colorless resorcinol. If your starting material is already discolored, consider purifying it first.
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Use de-gassed solvents.
-
Minimize exposure of intermediates and the final product to direct light and heat.
-
Q2: My NMR and LC-MS analyses show a significant isomeric impurity with the same mass as my product. What is it and why did it form?
A2: The most common isomeric impurity is 4,6-dihydroxybenzonitrile (also referred to as 2,6-dihydroxybenzonitrile, though nomenclature can vary). Its formation is a direct consequence of the directing effects of the hydroxyl groups on the resorcinol ring.
-
Mechanistic Insight: Resorcinol has three positions activated for electrophilic aromatic substitution: C2, C4, and C6. While the C4 position is often favored, the C6 position is also highly activated, leading to competitive substitution and the formation of the undesired isomer. Reactions known for poor regioselectivity, such as certain formylation methods, are particularly prone to this.[1]
-
Troubleshooting: Addressing this requires either optimizing the reaction for better regioselectivity (e.g., through choice of catalyst or temperature control) or planning for a robust chromatographic separation post-synthesis.
Q3: My reaction has stalled, leaving a large amount of unreacted resorcinol. What are the primary reasons for incomplete conversion?
A3: Incomplete conversion is a frequent issue. The root cause can typically be traced to several factors:
-
Reagent Stoichiometry and Activity: Ensure the cyanation reagent (or its precursor) is used in the correct molar ratio and is fully active. For multi-step syntheses, incomplete conversion in an early step (e.g., formylation) will naturally carry unreacted resorcinol forward.
-
Reaction Conditions: Insufficient temperature or reaction time can lead to a stalled reaction. Conversely, excessively high temperatures can cause reagent decomposition or side reactions, also resulting in low conversion of the desired product.
-
Catalyst Deactivation: If a Lewis acid catalyst is used (common in Gattermann-type reactions), it can be deactivated by moisture.[2] Ensuring anhydrous conditions is critical for these steps.
Q4: I'm observing peaks in my mass spectrum that correspond to the molecular weights of 2,4-dihydroxybenzamide and/or 2,4-dihydroxybenzoic acid. How are these forming?
A4: These impurities are the result of nitrile group hydrolysis. The -CN group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).
-
Causality: This hydrolysis is typically catalyzed by either acidic or basic conditions, especially during aqueous workup or purification steps at elevated temperatures. If your reaction workup involves a strong acid or base wash, prolonged exposure or insufficient cooling can promote this unwanted side reaction. The Kolbe-Schmitt reaction, which directly carboxylates resorcinol, highlights the conditions under which the carboxylic acid can be formed.[3][4]
Q5: During workup, I isolated an insoluble, tar-like substance along with my crude product. What is this?
A5: This is very likely a polymeric byproduct. Resorcinol is a key monomer in the production of resorcinol-formaldehyde resins, which underscores its tendency to polymerize under certain conditions.[5][6]
-
Formation Mechanism: Under strongly acidic or basic conditions and/or high heat, resorcinol can undergo self-condensation or react with formylating agents to form methylene-bridged oligomers and polymers. These are typically complex, high-molecular-weight mixtures that are insoluble in common organic solvents.
-
Prevention: Strict control over reaction temperature and minimizing the concentration of strong acids or bases are crucial to suppress polymerization.
Section 2: Troubleshooting Guide for a Common Synthetic Route
A prevalent method for synthesizing 2,4-dihydroxybenzonitrile involves the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde, followed by conversion to an oxime and subsequent dehydration. This section troubleshoots issues at each stage.
Problem Area 1: Formylation of Resorcinol
The Vilsmeier-Haack and Gattermann reactions are common choices for this step. Both can present challenges.
| Symptom | Potential Cause | Scientific Rationale & Recommended Solution |
| Low Yield of Aldehyde | Poor Temperature Control | The Vilsmeier reagent and other formylating agents are highly reactive. Adding resorcinol at too high a temperature can lead to polymerization and degradation. Solution: Maintain strict low-temperature control (typically 0-10°C) during the addition of resorcinol.[1] |
| Significant Isomer Formation | Lack of Regioselectivity | As discussed in the FAQ, the C6 position of resorcinol is also activated. Solution: While difficult to eliminate completely, using milder conditions may improve selectivity. Plan for a chromatographic separation of the aldehyde isomers before proceeding to the next step. |
| Incomplete Reaction | Moisture Contamination | Lewis acid catalysts (e.g., AlCl₃) used in the Gattermann reaction are extremely sensitive to water, which leads to deactivation.[2] Solution: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere. |
Problem Area 2: Dehydration of 2,4-Dihydroxybenzaldoxime
The final step of converting the oxime to the nitrile is critical for purity.
| Symptom | Potential Cause | Scientific Rationale & Recommended Solution |
| Hydrolysis to Amide/Acid | Harsh Dehydrating Agent / Workup | Strong acids (e.g., H₂SO₄) or bases used during workup can hydrolyze the newly formed nitrile. Some dehydrating agents require high temperatures, which can also promote this. Solution: Opt for milder dehydrating agents like acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide under controlled temperatures. Ensure the workup is performed quickly and at low temperatures. |
| Product Discoloration | Thermal Degradation | The dihydroxy-substituted ring is sensitive to heat. Overheating during the dehydration step can lead to decomposition and the formation of colored impurities. Solution: Monitor the reaction temperature closely. If possible, use a dehydrating agent that works efficiently at a lower temperature. Purify the final product promptly. |
Section 3: Essential Protocols for Analysis and Purification
Protocol 3.1: TLC System for Impurity Profiling
A robust Thin-Layer Chromatography (TLC) system is the first line of defense for identifying issues.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes is a good starting point.
-
For visualizing resorcinol vs. the more polar products, start with 30:70 Ethyl Acetate:Hexanes .
-
To better separate the product from the isomeric impurity and potential hydrolysis products, increase polarity to 50:50 Ethyl Acetate:Hexanes .
-
-
Visualization:
-
Primary: UV light at 254 nm.
-
Secondary: Staining with potassium permanganate (KMnO₄) solution. Phenolic compounds will appear as yellow/brown spots on a purple background.
-
Protocol 3.2: High-Recovery Recrystallization
Recrystallization is effective for removing less soluble or more soluble impurities but is often insufficient for separating isomers.
-
Solvent Selection: A mixture of water and a water-miscible organic solvent like ethanol or acetone is often effective. Toluene can also be used.[7]
-
Procedure: a. Place the crude 2,4-dihydroxybenzonitrile in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (e.g., hot toluene or an aqueous ethanol mixture) until the solid just dissolves. c. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored polymeric impurities. d. Allow the flask to cool slowly to room temperature. Rapid cooling will trap impurities. e. Once crystals have formed, cool the flask further in an ice bath for 30-60 minutes to maximize recovery. f. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. g. Dry the purified crystals under vacuum.
Protocol 3.3: Column Chromatography for Isomer Separation
This is the most effective method for removing the 4,6-dihydroxybenzonitrile isomer.[8]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: Use a gradient or isocratic system based on your TLC analysis. A typical system would be a gradient of Ethyl Acetate in Hexanes (e.g., starting at 20% EtOAc and gradually increasing to 50%).
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent itself) and adsorb it onto a small amount of silica gel ("dry loading"). c. Carefully add the dry-loaded sample to the top of the packed column. d. Begin eluting the column, collecting fractions. e. Monitor the fractions by TLC to identify which contain the pure desired product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Visualizing Impurity Formation and Troubleshooting
The following diagrams illustrate the key pathways for impurity formation and a logical workflow for addressing them.
Caption: Impurity formation map in 2,4-dihydroxybenzonitrile synthesis.
Caption: A logical workflow for troubleshooting synthesis problems.
References
- Process for the preparation of 2,4-dihydroxybenzophenones.
-
Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). (2022-08-20) PubMed Central. [Link]
-
Routine Purification of 2,5-dihydroxybenzoic acid (DHB). (2025-09-18) Protocols.io. [Link]
-
2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. (2021-03-12) YouTube. [Link]
- Preparation of 2,4-dihydroxybenzoic acid.
- Process for the production of 2,4-dihydroxy-benzophenone.
- The preparation method of 3,4 dihydroxybenzonitriles.
-
New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Al-Mustansiriyah Journal of Science. [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024-12-31) Organic Syntheses. [Link]
-
Gattermann reaction. Wikipedia. [Link]
-
Resorcinol–formaldehyde reactions in dilute solution observed by carbon‐13 NMR spectroscopy. ResearchGate. [Link]
-
Carboxylation of resorcinol (Synthesis). (2018-02-10) YouTube. [Link]
- Modified resorcinol resins and applications thereof.
-
Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin. (2020-04-20) ACS Omega. [Link]
- Process for the preparation of p-hydroxybenzonitrile.
Sources
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- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2004074340A1 - Modified resorcinol resins and applications thereof - Google Patents [patents.google.com]
- 7. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 2,4-Dihydroxybenzonitrile
Welcome to the technical support center for the synthesis of 2,4-Dihydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you mitigate side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2,4-Dihydroxybenzonitrile, and what are their main challenges?
A1: The synthesis of 2,4-Dihydroxybenzonitrile typically starts from resorcinol. The main strategies involve either a two-step process or a direct cyanation reaction.
-
Two-Step Synthesis (Formylation then Conversion): This is the most common and often more controllable route. It involves the initial formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde, which is then converted to the nitrile.
-
Formylation Methods: Key reactions include the Vilsmeier-Haack, Gattermann, and Duff reactions.[1][2] The primary challenge in this step is achieving high regioselectivity for substitution at the C-4 position over the C-2 or C-6 positions.[1]
-
Nitrile Formation: The intermediate aldehyde is typically converted to an oxime using hydroxylamine, which is then dehydrated to the nitrile.[3] The main challenge here is ensuring complete dehydration without causing product degradation.[3]
-
-
Direct Cyanation (Houben-Hoesch Reaction): This method introduces the cyano group directly onto the resorcinol ring using a nitrile (like acetonitrile or cyanogen chloride) and a Lewis acid catalyst.[4][5] While direct, this reaction can be challenging to control with highly activated substrates like resorcinol, often leading to side products and requiring strictly anhydrous conditions.[4][5]
Q2: Why is my reaction mixture turning dark brown or black and forming a tar-like substance?
A2: This is a classic sign of polymerization or decomposition of the resorcinol starting material. Resorcinol is highly activated towards electrophilic attack and can self-react or react with reagents under harsh conditions (e.g., strong acids, high temperatures) to form complex polymeric structures.[6][7] This is particularly prevalent in reactions that are not properly temperature-controlled.
Q3: My TLC analysis shows multiple spots, indicating an impure product. What are these likely side products?
A3: The presence of multiple spots is a very common issue. The likely impurities depend on your synthetic route but generally include:
-
Regioisomers: The most common impurity is the 2,6-dihydroxybenzonitrile isomer, formed due to the high reactivity of resorcinol at multiple positions.[1]
-
Unreacted Resorcinol: Incomplete conversion is a frequent cause of impurities.
-
Hydrolysis Products: If the workup conditions are too harsh (strongly acidic or basic), the nitrile group can be partially or fully hydrolyzed to 2,4-dihydroxybenzamide or 2,4-dihydroxybenzoic acid.
-
Multi-substituted Products: In some cases, di-substitution on the resorcinol ring can occur, leading to more complex byproducts.
Troubleshooting Guide: Navigating Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter during the synthesis.
dot
Caption: A logical workflow for troubleshooting common synthesis problems.
Q4: My yield is significantly lower than reported in the literature. How can I improve it?
A4: Low yield is often a symptom of underlying side reactions or incomplete conversion.
-
Problem: Incomplete reaction.
-
Causality: The reaction may not have reached equilibrium or completion due to insufficient time, low temperatures, or poor reagent activity.
-
Solution: First, confirm the reaction has stopped by monitoring it with Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or moderately increasing the temperature. Always ensure your reagents are pure and, if the reaction is moisture-sensitive (like the Houben-Hoesch or Vilsmeier-Haack reactions), that all glassware is oven-dried and solvents are anhydrous.[4]
-
-
Problem: Product loss during workup and purification.
-
Causality: 2,4-Dihydroxybenzonitrile has moderate water solubility, which can be enhanced at high or low pH due to the phenolic hydroxyl groups. Significant product can be lost to the aqueous phase during extraction.
-
Solution: Perform extractions with a suitable organic solvent (e.g., ethyl acetate) multiple times. Ensure the pH of the aqueous layer is near neutral before extraction to minimize the solubility of the phenolate form. If possible, use brine to wash the combined organic layers to reduce the amount of dissolved water.
-
Q5: The Houben-Hoesch reaction is not working for me. What are the critical parameters?
A5: The Houben-Hoesch reaction is notoriously sensitive, especially with highly activated phenols.
-
Problem: Formation of an imino-ether instead of C-acylation.
-
Causality: The reaction can occur on the hydroxyl group (O-acylation) instead of the aromatic ring (C-acylation), especially with less substituted phenols.[4][5]
-
Solution: This reaction works best for polyhydroxyphenols like resorcinol.[4][8] The critical factor is maintaining strictly anhydrous conditions. Any moisture will deactivate the Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃) and inhibit the reaction. Use oven-dried glassware, anhydrous solvents (like ether), and pass dry HCl gas through the mixture.[4][5]
-
-
Problem: No reaction occurs.
-
Causality: In addition to moisture, an inactive catalyst or insufficient HCl can halt the reaction.
-
Solution: Ensure the Lewis acid is fresh and has not been exposed to atmospheric moisture. A continuous stream of dry HCl gas is necessary to form the reactive electrophilic species from the nitrile.[4]
-
Understanding Key Side Reactions
A deep understanding of the potential side reactions is crucial for designing a robust synthetic procedure.
1. Lack of Regioselectivity: Isomer Formation
Resorcinol is an activated aromatic ring with three nucleophilic positions (C2, C4, C6). While the C4 position is sterically and electronically favored for substitution, reactions at C2 and C6 are significant competing pathways, leading to a mixture of isomers that can be difficult to separate.
dot
Caption: Overview of desired and undesired electrophilic substitution pathways on resorcinol.
Mitigation Strategy:
-
Temperature Control: Lower temperatures generally favor the thermodynamically more stable product (4-substituted). Reactions like the Vilsmeier-Haack formylation are often run at 0°C or below to maximize regioselectivity.[1][2]
-
Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can influence the steric hindrance around the reactive sites, thereby affecting the product ratio.
2. Polymerization and Tar Formation
Under strongly acidic conditions or at high temperatures, resorcinol can undergo acid-catalyzed self-condensation or polymerization with the formylating agent (e.g., formaldehyde in the Duff reaction), leading to insoluble, dark-colored tars.[6][7]
Mitigation Strategy:
-
Strict Temperature Control: Maintain low temperatures, especially during the addition of reagents.
-
Slow Addition: Add the electrophilic reagent slowly to the resorcinol solution to avoid localized overheating and high concentrations of reactive species.
-
Milder Conditions: When possible, opt for synthetic methods that use milder conditions and catalysts.
Data Summary: Comparison of Formylation Methods for Resorcinol
The initial formylation is often the most critical step for determining the overall yield and purity. The table below compares common methods.
| Reaction | Reagents | Typical Yield | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃ or (COCl)₂, DMF | 65-75%[9] | High yield, good regioselectivity | Moisture sensitive, requires careful temperature control |
| Gattermann | HCN/HCl, Lewis Acid (e.g., AlCl₃) | Moderate | Effective for formylation | Uses highly toxic HCN, requires anhydrous conditions[10][11] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Low to Moderate | Simpler reagents, less toxic | Generally low yields, can produce complex mixtures[1] |
| Reimer-Tiemann | Chloroform (CHCl₃), Base (e.g., NaOH) | Moderate | Readily available reagents | Often poor regioselectivity, forming significant 2,6-isomer[1] |
Recommended Experimental Protocol: Two-Step Synthesis
This protocol details a reliable, high-yield synthesis via the Vilsmeier-Haack reaction followed by conversion of the aldehyde to the nitrile.
Part A: Synthesis of 2,4-Dihydroxybenzaldehyde via Vilsmeier-Haack Reaction
-
Preparation of the Vilsmeier Reagent: In a three-necked, oven-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for an additional 30 minutes. The Vilsmeier reagent is now formed.
-
Formylation: Dissolve resorcinol (1 eq.) in a minimal amount of anhydrous DMF or acetonitrile.
-
Add the resorcinol solution dropwise to the pre-formed Vilsmeier reagent at 0°C. The reaction is exothermic; maintain strict temperature control.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of resorcinol.
-
Hydrolysis and Isolation: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Heat the aqueous mixture to 50-60°C for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.[1][2]
-
Cool the mixture in an ice bath. The product, 2,4-dihydroxybenzaldehyde, should precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum. The product can be purified further by recrystallization from hot water.[2]
Part B: Synthesis of 2,4-Dihydroxybenzonitrile from the Aldehyde
-
Oxime Formation: In a round-bottom flask, suspend 2,4-dihydroxybenzaldehyde (1 eq.) in an aqueous ethanol solution.
-
Add hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate or sodium carbonate (1.5 eq.) to neutralize the HCl released.[3]
-
Heat the mixture gently (e.g., 50-60°C) and stir for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Cool the mixture and add cold water to precipitate the 2,4-dihydroxybenzaldoxime. Filter and dry the solid.
-
Dehydration to Nitrile: Place the dried oxime in a flask. Add a dehydrating agent such as acetic anhydride (excess, ~5 eq.).
-
Heat the mixture to reflux (typically around 100-120°C) for 1-3 hours.
-
Cool the reaction mixture and pour it into cold water to hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purification: The crude 2,4-dihydroxybenzonitrile can be purified by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) or by recrystallization from a suitable solvent system.[12]
References
- European Patent Office. (n.d.). Process for the preparation of 2,4-dihydroxybenzophenones (EP 0154092 A1). Google Patents.
-
Vibzz Lab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube. Retrieved from [Link]
- Winkler, D. E., & Starks, F. W. (1986). Process for the preparation of 2,4-dihydroxybenzophenones (U.S. Patent No. 4,568,429). Google Patents.
- Russell, R. A., & Krauss, A. S. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
- Li, J., & Li, Q. (2014). Synthetic method for 2,4-dichlorobenzonitrile (Chinese Patent No. CN103588679A). Google Patents.
- Sutter, M., & Deubzer, B. (1991). Preparation of 2,4-dihydroxybenzoic acid (U.S. Patent No. 4,996,354). Google Patents.
- Hwu, J. R., et al. (2004). Process for preparing 3,4-dihydroxy-benzonitrile (U.S. Patent Application No. 2004/0024239 A1). Google Patents.
-
Random Experiments International. (2018, February 10). Carboxylation of resorcinol (Synthesis) [Video]. YouTube. Retrieved from [Link]
- Amyes, T. L., et al. (2018). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Journal of the American Chemical Society, 140(34), 10821-10828.
- Downie, I. M., et al. (1990). Vilsmeier Formylation and Glyoxylation Reactions of Nucleophilic Aromatic Compounds Using Pyrophosphoryl Chloride. Tetrahedron, 46(21), 7369-7378.
-
Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Retrieved from [Link]
-
Grokipedia. (n.d.). 2,4-Dihydroxybenzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Resorcinol–Formaldehyde-Derived Carbon Xerogels: Preparation, Functionalization, and Application Aspects. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
Scribd. (n.d.). Houben - Hoesch Reaction. Retrieved from [Link]
- Gross, J., et al. (2021). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal.
-
National Institutes of Health. (n.d.). Resorcinol–Formaldehyde-Derived Carbon Xerogels: Preparation, Functionalization, and Application Aspects. PMC. Retrieved from [Link]
- Kumar, A. (2020). HOUBEN–HOESCH REACTION. B N College, Bhagalpur.
-
Kumar, A. (2020). B.SC - Part II - Houben Hoesch Reaction. Scribd. Retrieved from [Link]
-
BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application. Retrieved from [Link]
- Sánchez-Viesca, F., Gómez, M. R., & Berros, M. (2004). An Anomalous Houben-Hoesch Reaction and Some Applications in Arylation Reactions.
-
Careers360. (n.d.). Gattermann Reaction - Mechanism, Examples, Application, FAQs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 5. scribd.com [scribd.com]
- 6. Resorcinol–Formaldehyde-Derived Carbon Xerogels: Preparation, Functionalization, and Application Aspects [mdpi.com]
- 7. Resorcinol–Formaldehyde-Derived Carbon Xerogels: Preparation, Functionalization, and Application Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 12. 2,4-DIHYDROXYBENZONITRILE | 64419-24-5 [amp.chemicalbook.com]
Technical Support Center: Purification of 2,4-Dihydroxybenzonitrile
Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, medicinal chemists, and process development scientists who are facing challenges with isomeric impurities in their 2,4-dihydroxybenzonitrile samples. Here, we provide in-depth, experience-driven answers to common questions, detailed protocols, and troubleshooting advice to help you achieve your desired purity targets.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities in my 2,4-dihydroxybenzonitrile sample and why do they form?
A: The presence of isomeric impurities is almost always a direct consequence of the synthetic route used. 2,4-Dihydroxybenzonitrile is typically synthesized from resorcinol (1,3-dihydroxybenzene). During electrophilic substitution reactions, such as cyanation, the directing effects of the two hydroxyl groups primarily favor substitution at the 2-, 4-, and 6-positions.
-
Causality of Impurity Formation: While the 4-position is sterically and electronically favored, side reactions can lead to substitution at other activated positions on the resorcinol ring. This results in the formation of positional isomers. The most common isomeric impurity is 2,6-dihydroxybenzonitrile . Depending on the reaction conditions (catalyst, temperature, pressure), other isomers like 3,5-dihydroxybenzonitrile or products from rearrangements could also potentially form, though they are generally less common. For instance, processes for making related compounds from resorcinol are known to generate by-products if not carefully controlled.
Understanding the substitution pattern of your starting materials is the first step in diagnosing your impurity profile.
Q2: How can I reliably assess the isomeric purity of my 2,4-dihydroxybenzonitrile?
A: A multi-pronged analytical approach is essential for a validated assessment of purity. Relying on a single technique can be misleading.
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the gold standard for purity assessment. However, separating positional isomers of polar, hydrophilic compounds like dihydroxybenzonitriles can be challenging on standard C18 columns because they have very similar hydrophobic properties[1].
-
Expert Insight: We strongly recommend using columns with alternative selectivities. Biphenyl or Phenyl-Hexyl phases often provide enhanced π-π interactions, which can differentiate the subtle electronic differences between isomers[2][3]. For particularly difficult separations, mixed-mode or specialized hydrogen-bonding columns can offer unique retention mechanisms[4]. A detailed starting method is provided in the protocols section below.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and isomer identification. The aromatic region of the spectrum will show distinct splitting patterns and chemical shifts for each isomer due to the different electronic environments of the protons. For example, the protons on the ring of 2,4-dihydroxybenzonitrile will have a different coupling pattern than those on a 2,6- or 3,5-isomer.
-
Melting Point Analysis: A sharp melting point is a classic indicator of high purity. Impurities typically cause a depression and broadening of the melting range. Comparing your experimental value to the literature values of the desired isomer and potential impurities can be very informative.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,4-Dihydroxybenzonitrile | 64419-24-5 | 135.12 | Not consistently reported; solid at RT[5][6] |
| 2,5-Dihydroxybenzonitrile | 4640-29-3 | 135.12 | 165-169[7][8] |
| 2,6-Dihydroxybenzonitrile | 38997-14-3 | 135.12 | ~145-150 (Varies by source) |
| 3,4-Dihydroxybenzonitrile | 17345-61-8 | 135.12 | 153-159[9][10] |
Note: The melting point for 2,4-dihydroxybenzonitrile is not well-documented in readily available sources, emphasizing the need for chromatographic and spectroscopic methods for purity confirmation.
Workflow for Purity Assessment and Method Selection
This diagram outlines the logical flow from initial sample analysis to selecting an appropriate purification strategy.
Caption: Decision workflow for purifying 2,4-dihydroxybenzonitrile.
Troubleshooting and Purification Guides
Q3: My sample purity is around 95%. What is the most direct purification method to try first?
A: Recrystallization. For moderately high purity samples (>90%), recrystallization is the most efficient and scalable first-line approach. It leverages subtle differences in solubility between your target compound and the impurities in a chosen solvent system. The ideal solvent should dissolve your compound well when hot but poorly when cold, while the isomeric impurities ideally remain soluble at colder temperatures.
The nuanced polarity of dihydroxybenzonitriles, with both hydrogen-bond donating (-OH) and accepting (-CN, -OH) groups, requires careful solvent selection[11]. A solvent mixture is often more effective than a single solvent.
-
Preparation: Place ~20 mg of your impure material into several separate test tubes.
-
Solvent Addition: To each tube, add a different solvent or solvent system from the list below. Start with a small volume (e.g., 0.5 mL).
-
Solubility Test (Cold): Agitate at room temperature. If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent (it's too good a solvent).
-
Solubility Test (Hot): If the compound is not fully soluble at room temperature, heat the mixture gently (e.g., in a water bath) while adding the solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes. Observe if clean crystals form. If the compound "oils out" or no crystals form, the solvent system is not ideal.
-
Selection: The best solvent system is one that dissolves the compound completely at a high temperature but gives a high yield of crystalline solid upon cooling.
Recommended Starting Solvents & Mixtures:
-
Water (for highly polar compounds)
-
Ethanol/Water mixture
-
Acetone/Hexane mixture
-
Ethyl Acetate/Heptane mixture[12]
-
Toluene
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause & Solution: The solution is likely supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. Solution: Re-heat the mixture to dissolve the oil, add slightly more solvent to reduce the concentration, and allow it to cool much more slowly. Seeding with a pure crystal can also help induce proper crystallization.
-
-
Problem: No crystals form upon cooling.
-
Cause & Solution: The compound may be too soluble in the chosen solvent, or the solution is not saturated enough. Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Solution 2: Reduce the volume of the solvent by gentle heating and evaporation and attempt to cool again. Solution 3: Add an "anti-solvent" (a solvent in which your compound is insoluble, but is miscible with your current solvent) dropwise to the solution until it just becomes cloudy, then warm slightly to clarify and cool slowly[2].
-
Q4: Recrystallization failed to improve purity. What is the next logical step?
A: Flash Column Chromatography. When recrystallization is ineffective, it usually means the solubility properties of the isomers are too similar. Flash column chromatography is the workhorse of purification in organic synthesis and separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
The different positions of the hydroxyl and cyano groups on the benzene ring create small but significant differences in the overall molecular dipole moment and the ability to hydrogen bond with the silica surface.
-
2,4-Dihydroxybenzonitrile: This isomer can form a relatively strong intramolecular hydrogen bond between the ortho-hydroxyl group and the cyano nitrogen. This internal interaction can "mask" some of the molecule's polarity, potentially causing it to elute faster from the silica gel column compared to an isomer that cannot form such a bond and interacts more strongly with the silica.
-
Other Isomers (e.g., 3,4- or 2,5-): These isomers rely more on intermolecular hydrogen bonding with the silica gel, leading to stronger retention and slower elution.
This difference in retention time is the key to a successful separation.
Caption: Principle of chromatographic separation of isomers.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a silica gel TLC plate and develop it in various solvent mixtures. A good system will show clear separation between the spots, with the desired product having an Rf value of ~0.25-0.35.
-
Recommended Eluent Systems: Start with Hexane:Ethyl Acetate or Dichloromethane:Methanol mixtures.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude 2,4-dihydroxybenzonitrile in a minimum amount of the eluent (or a slightly stronger solvent like acetone if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC, spotting each fraction (or every few fractions) on a plate to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified 2,4-dihydroxybenzonitrile.
Advanced Protocols
Q5: I need my material to be >99.5% pure for a critical application. What is the best method?
A: Preparative High-Performance Liquid Chromatography (Prep HPLC). For achieving the highest levels of purity, especially when isomers are difficult to separate, preparative HPLC is the ultimate solution. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram-to-gram quantities of pure material.
-
Analytical Method Optimization: Develop a robust analytical HPLC method that shows baseline separation (>1.5) between the 2,4-dihydroxybenzonitrile peak and all impurity peaks. As mentioned, Biphenyl or mixed-mode columns are excellent candidates[1][3][4].
-
Starting Analytical Conditions:
-
Column: Biphenyl, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a shallow gradient (e.g., 5-25% B over 20 minutes) to maximize resolution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV, 270-280 nm
-
-
-
Method Scaling: Once the analytical method is optimized, scale it up for your preparative system. This involves adjusting the flow rate and gradient time based on the larger column dimensions. Your instrument's software often has built-in calculators for this.
-
Sample Preparation: Dissolve the pre-purified material in the mobile phase at the lowest possible concentration to avoid overloading the column. Filter the solution through a 0.45 µm filter before injection.
-
Purification Run: Inject the sample onto the preparative column and collect fractions as peaks elute, guided by the UV detector.
-
Purity Analysis and Recovery: Analyze the collected fractions using the analytical HPLC method to confirm purity. Combine the pure fractions and remove the solvent (often via lyophilization or rotary evaporation) to recover the final, high-purity product.
References
-
SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]
-
Wikipedia. (2023). 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Random Experiments. (2018, February 10). Carboxylation of resorcinol (Synthesis) [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dihydroxybenzonitrile. Retrieved from [Link]
-
Pragolab. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Semantic Scholar. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2014). Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]
-
TSI Journals. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (1983). Solubility of Hydrocortisone in Organic and Aqueous Media: Evidence for Regular Solution Behavior in Apolar Solvents. Retrieved from [Link]
-
Reddit. (2021). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
- Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
-
ResearchGate. (2018). The best solvant for for dipeptide recrystallization?. Retrieved from [Link]
-
Wikipedia. (2023). 2,6-Dihydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 2,4-Dihydroxybenzonitrile CAS 64419-24-5. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,5-Dihydroxybenzonitrile. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 2-iodo-6-nitrobenzonitrile. Retrieved from [Link]
Sources
- 1. US3843729A - Process for the production of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 4. 2,4-dihydroxybenzoic acid, 89-86-1 [thegoodscentscompany.com]
- 5. 2,4-Dihydroxybenzonitrile | 64419-24-5 [sigmaaldrich.com]
- 6. 2,4-Dihydroxybenzonitrile CAS 64419-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 2,5-DIHYDROXYBENZONITRILE CAS#: 4640-29-3 [m.chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 3,4-Dihydroxybenzonitrile | 17345-61-8 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Troubleshooting low conversion rates in 2,4-Dihydroxybenzonitrile reactions
Case ID: 24-DHBN-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
2,4-Dihydroxybenzonitrile (2,4-DHBN) is a critical scaffold in the synthesis of resorcinol-based pharmaceuticals, liquid crystals, and agrochemicals. Users frequently report "low conversion rates," which typically stem from two distinct phases:
-
Synthesis Phase: Incomplete dehydration of the oxime intermediate.
-
Functionalization Phase: Poor regioselectivity during
-alkylation (competition between C2-OH and C4-OH sites) or catalyst poisoning.
This guide provides self-validating protocols to diagnose and resolve these bottlenecks.
Module 1: Troubleshooting Synthesis (The "Make" Phase)
Context: The most robust route to 2,4-DHBN is the dehydration of 2,4-dihydroxybenzaldehyde oxime. Direct cyanation of resorcinol is often low-yielding due to electron-rich ring poisoning.
Diagnostic Workflow
Symptom: Reaction stalls at the oxime stage; product contains high impurities.
| Potential Root Cause | Diagnostic Indicator | Corrective Action |
| Wet Reagents | "Gummy" precipitate; IR shows broad -OH stretch >3200 cm⁻¹ (water/oxime mix). | Critical: Dehydrating agents (SOCl₂, Ac₂O) hydrolyze in wet solvents. Dry solvents over molecular sieves (3Å). |
| Temperature Spikes | Dark/Tarred reaction mixture (polymerization). | Maintain temp < 0°C during addition of dehydrating agent. Exotherms trigger resorcinol polymerization. |
| Incorrect Base | Incomplete conversion of oxime. | Switch to Pyridine/Trifluoroacetic Anhydride (TFAA) system for mild, high-yield dehydration. |
Optimized Protocol: Oxime Dehydration
Standardize your workflow using this Vilsmeier-Haack derived pathway.
-
Precursor: Start with 2,4-dihydroxybenzaldehyde.[1][2][3][4][5][6][7]
-
Oxime Formation: React with
/ NaOAc in EtOH/H₂O. (Yields >95%). -
Dehydration (The Critical Step):
-
Suspend Oxime in dry DCM.
-
Add Trifluoroacetic Anhydride (TFAA) (1.1 eq) and Pyridine (2.0 eq) at 0°C.
-
Mechanism: TFAA activates the oxime oxygen, making it a good leaving group. Pyridine acts as the proton scavenger, driving the elimination to the nitrile.
-
Validation: Monitor disappearance of Oxime spot on TLC (Polarity shift: Oxime is more polar than Nitrile).
-
Module 2: Troubleshooting Functionalization (The "Use" Phase)
Context: Most "low conversion" reports in drug development involve the regioselective alkylation of the 4-OH group while leaving the 2-OH intact.
The Mechanistic Barrier: Intramolecular Hydrogen Bonding
The 2-OH group forms a strong intramolecular hydrogen bond with the nitrile nitrogen. This increases the pKa of the 2-OH (~13.0), making it significantly less acidic than the 4-OH (pKa ~8.8).
-
Problem: Using strong bases (NaH, NaOH) deprotonates both sites, leading to bis-alkylation mixtures and low yields of the desired mono-product.
-
Solution: Exploit the pKa difference using "Soft" bases.
Visualization: Regioselectivity Logic Gate
Figure 1: Decision tree for maximizing regioselectivity in 2,4-DHBN alkylation.
Protocol: Regioselective 4-O-Alkylation
Reference Standard: Validated against Cesium Bicarbonate protocols [1, 2].[2][3][5][8]
-
Stoichiometry:
-
Procedure:
-
Why this works: CsHCO₃ is basic enough to deprotonate the 4-OH (pKa 8.8) but not the H-bonded 2-OH (pKa 13.0). The Cesium cation also provides a "Ceiling Effect," coordinating with the nitrile/2-OH complex to further shield the 2-position.
Module 3: Frequently Asked Questions (FAQs)
Q1: My nitrile hydrolysis (CN
-
Fix: Protect the hydroxyl groups (e.g., Acetyl or Benzyl protection) before hydrolysis. This removes the electron donation. Use basic hydrolysis (NaOH/EtOH, reflux) rather than acidic, as the phenolate anion is less resonance-donating than the phenol.
Q2: I see a "gum" forming during Vilsmeier-Haack formylation (Precursor synthesis). A: This is likely the iminium salt precipitating. Do not filter it.
-
Fix: Hydrolyze the entire mixture with aqueous NaOAc. The gum will dissolve and the aldehyde will precipitate as the pH adjusts to ~5-6.
Q3: Can I use DMF as a solvent for alkylation? A: Yes, but MeCN is superior for regioselectivity. DMF is more polar and can solvate cations so well that it increases the reactivity of the "naked" phenoxide at the 2-position, slightly increasing bis-alkylation risks. Stick to MeCN or Acetone for mono-substitution.
References
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehyde and 2,4-dihydroxyacetophenone. Source: National Institutes of Health (PubMed / PMC) Link:[Link] Relevance: Establishes the CsHCO₃/MeCN protocol for 4-O-selective alkylation in resorcinol derivatives.
-
2,4-Dihydroxybenzonitrile (Compound Summary). Source: PubChem (National Library of Medicine) Link:[Link] Relevance:[7][9] Verified chemical properties, pKa data, and safety information.
-
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde. Source: MDPI (Molecules) Link:[Link] Relevance: Discusses the role of intramolecular hydrogen bonding in directing regioselectivity in poly-hydroxy aromatics.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jacsdirectory.com [jacsdirectory.com]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-DIHYDROXYBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
Byproduct formation in the synthesis of 2,4-Dihydroxybenzonitrile
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4-dihydroxybenzonitrile. Given the highly activated nature of the resorcinol starting material, the formation of byproducts is a significant challenge that requires precise control over reaction parameters. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, with a primary focus on the Houben-Hoesch reaction and related electrophilic substitution methods. Our approach is rooted in explaining the causality behind experimental choices to empower you with a robust, self-validating protocol.
Part 1: Frequently Asked Questions (FAQs)
Q1: My overall yield of 2,4-dihydroxybenzonitrile is consistently low. What are the most common culprits?
A1: Low yields in this synthesis are typically traced back to three primary factors:
-
Suboptimal Reaction Conditions: The Houben-Hoesch reaction is sensitive to temperature and moisture. Anhydrous conditions are critical, as Lewis acid catalysts like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) are readily hydrolyzed, which deactivates them.[1] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Byproduct Formation: The high nucleophilicity of the resorcinol ring makes it susceptible to multiple side reactions, including isomer formation, di-substitution, and polymerization. Each of these diverts starting material from the desired reaction pathway. See the detailed troubleshooting guides below.
-
Incomplete Hydrolysis of the Ketimine Intermediate: The reaction initially forms a ketimine hydrochloride complex, which must be hydrolyzed to yield the final ketone (or in this case, the nitrile-related intermediate).[2][3] Incomplete hydrolysis during workup will directly result in a lower yield of the desired product. Ensure sufficient time and acidic conditions are provided during the hydrolysis step.
Q2: The crude product is a dark, tarry substance, making purification difficult. What causes this and how can it be prevented?
A2: The formation of dark, resinous materials is a classic sign of polymerization. Resorcinol can undergo self-condensation or react with the nitrile under harsh acidic conditions, leading to complex polymeric byproducts.[4][5] This is particularly problematic when using strong Lewis acids or elevated temperatures.
Preventative Measures:
-
Use a Milder Catalyst: Opt for zinc chloride (ZnCl₂) over more aggressive Lewis acids like aluminum chloride (AlCl₃), as it is less likely to promote polymerization.[6]
-
Strict Temperature Control: Maintain the reaction temperature at the lowest effective level. Running the initial condensation at 0-10 °C is often recommended before allowing it to proceed at room temperature.
-
High Purity Reagents: Ensure the resorcinol is free from impurities that could initiate polymerization.
Q3: How do I effectively purify the final 2,4-dihydroxybenzonitrile product from its isomers and other byproducts?
A3: Purification can be challenging due to the similar polarities of the main isomers. A multi-step approach is often most effective:
-
Acid/Base Extraction: This can help remove highly acidic or basic impurities but will not separate the phenolic isomers effectively.
-
Recrystallization: This is the most common method. The choice of solvent is critical. Water, often slightly acidified, can be effective for purifying the related compound 2,4-dihydroxyacetophenone, suggesting it may work for the nitrile as well.[1] Ethanol/water mixtures are also a viable option.[7]
-
Column Chromatography: For high-purity applications, silica gel chromatography is necessary. A gradient elution system, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with an ethyl acetate or ether mixture, is required to resolve the 2,4- and 2,6-isomers.
Part 2: Troubleshooting Guides for Specific Byproduct Formation
This section delves into the mechanistic origins of common byproducts and provides detailed protocols for their mitigation.
Issue 1: Formation of the 2,6-Isomer Byproduct
The most common impurity is the isomeric 2,6-dihydroxybenzonitrile. Its formation is a direct consequence of the competing directing effects of the two hydroxyl groups on the resorcinol ring.
Causality & Mechanism: Resorcinol is an activated aromatic system where the hydroxyl groups direct electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Position 4 is electronically favored and sterically less hindered, making it the thermodynamic product. However, attack at position 6 (ortho to both OH groups) can also occur, leading to the kinetic product, 2,6-dihydroxybenzonitrile.
Caption: Competing electrophilic attack on the resorcinol ring.
Troubleshooting Protocol: Maximizing Regioselectivity
This protocol for the Houben-Hoesch reaction is optimized to favor the formation of the 2,4-isomer.
Materials:
-
Resorcinol (high purity)
-
Acetonitrile (or other suitable nitrile)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Hydrochloric Acid (for hydrolysis)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a calcium chloride drying tube on the condenser.
-
Reagent Charging: Dissolve resorcinol (1.0 eq) and anhydrous zinc chloride (1.1 eq) in anhydrous diethyl ether.
-
Nitrile Addition: Add acetonitrile (1.0-1.1 eq) to the mixture.
-
Reaction Initiation: Cool the flask in an ice-water bath to 0-5 °C. Begin bubbling dry hydrogen chloride gas through the stirred suspension.
-
Reaction Progression: Continue the HCl stream until saturation is achieved and a thick, yellow precipitate of the ketimine hydrochloride intermediate forms. Allow the reaction to stir at room temperature for 12-24 hours. The prolonged reaction time allows the equilibrium to shift towards the more stable 2,4-isomer.
-
Workup and Hydrolysis: Decant the ether solvent. Add dilute hydrochloric acid to the solid intermediate and heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.[2]
-
Isolation: Cool the solution to induce crystallization of the product. Collect the solid by filtration and wash with cold water.
| Parameter | Recommended Condition | Rationale for 2,4-Selectivity |
| Catalyst | Anhydrous ZnCl₂ | A milder Lewis acid than AlCl₃, reducing side reactions and polymerization.[6] |
| Temperature | 0 °C initially, then RT | Lower temperatures favor the thermodynamic product over the kinetic 2,6-isomer. |
| Reaction Time | 12-24 hours | Allows for potential equilibration from the less stable 2,6-adduct to the more stable 2,4-adduct. |
| Solvent | Anhydrous Ether | A common solvent for this reaction that helps maintain moderate temperatures.[2] |
Issue 2: Formation of Di-acylated Byproducts
The product, 2,4-dihydroxybenzonitrile, is still an activated aromatic ring and can undergo a second electrophilic substitution, typically at the C5 position.
Causality & Mechanism: The electron-donating effects of the two hydroxyl groups and the nitrile group (which is meta-directing but less deactivating than a ketone) still render the product ring susceptible to further acylation, especially if a significant concentration of the electrophile remains.
Caption: Pathway to the formation of di-acylated byproducts.
Troubleshooting Protocol: Controlling Stoichiometry
-
Adjust Stoichiometry: Use a slight excess of resorcinol relative to the nitrile (e.g., 1.1 to 1.0 ratio). This ensures the electrophilic nitrile is consumed before it can react significantly with the product.
-
Control Reagent Addition: If yields are still poor, consider the slow, dropwise addition of the nitrile to the resorcinol/catalyst mixture. This maintains a low instantaneous concentration of the nitrile, favoring the initial mono-acylation reaction.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of resorcinol and the appearance of the product and di-acylated byproduct. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Issue 3: O-Acylation (Formation of Imino-Ether Byproduct)
While less common for highly activated polyhydroxy phenols like resorcinol, attack at the hydroxyl oxygen can occur, leading to an imino-ether which hydrolyzes to a phenyl ester.[2]
Causality & Mechanism: The phenolic oxygen has lone pairs and is a nucleophilic site. Under certain conditions, it can compete with the aromatic ring for the electrophile. However, in the Houben-Hoesch reaction, the mechanism strongly favors C-acylation. The electrophile is believed to be an imine hydrochloride species, which shows a strong preference for reaction at the electron-rich carbon of the aromatic ring over the phenolic oxygen.[2] This side reaction is more pronounced with less activated phenols.
Troubleshooting Protocol: Ensuring Conditions for C-Acylation
-
Maintain Strongly Acidic Conditions: The presence of dry HCl gas is crucial. It protonates the nitrile, forming the active electrophile and also protonating the phenolic oxygen to a degree, reducing its nucleophilicity.
-
Use Anhydrous Conditions: Water can interfere with the catalyst and the reaction mechanism, potentially altering the nature of the electrophile and favoring undesired pathways.[1]
-
Appropriate Catalyst: A Lewis acid like ZnCl₂ is essential to polarize the nitrile and facilitate the formation of the C-acylation electrophile.[2]
References
- Houben, J., & Hoesch, K. (1926). The Hoesch Reaction. Berichte der deutschen chemischen Gesellschaft (A and B Series).
-
Gulati, K. C., Seth, S. R., & Venkataraman, K. (1935). Phloroacetophenone. Organic Syntheses, 15, 70. URL: [Link]
- Kumar, A. (2020). HOUBEN–HOESCH REACTION. B N College, Bhagalpur.
-
Sánchez-Viesca, F., Gómez, M. R., & Berros, M. (2004). An Anomalous Houben-Hoesch Reaction and Some Applications in Arylation Reactions. Organic Preparations and Procedures International, 36(2), 135-140. URL: [Link]
-
YouTube. (2020, May 2). Houben Hoesch Reaction. URL: [Link]
- Japanese Patent JPS5965039A. (1984). Preparation of 2,4-dihydroxyacetophenone. Google Patents.
- Spoerri, P. E., & Dubois, A. S. (1949). The Houben-Hoesch Reaction. Organic Reactions, 5.
-
YouTube. (2021, August 25). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol. URL: [Link]
-
S. M. K. D. K. Samarakoon, et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health. URL: [Link]
-
Organic Syntheses. (n.d.). 2,6-DIHYDROXYACETOPHENONE. URL: [Link]
-
Taylor & Francis Online. (1975). Friedel-Crafts Polymers. 8. Friedel-Crafts Polycondensation of β-Resorcylic Acid or Resorcinol... Journal of Macromolecular Science: Part A - Chemistry. URL: [Link]
-
ResearchGate. (2014). Mechanism of the polymerization reaction between resorcinol and formaldehyde under basic and acid routes. URL: [Link]
Sources
- 1. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 2. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Houben-Hoesch Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Stability issues of 2,4-Dihydroxybenzonitrile under reaction conditions
Technical Support Center: Stability & Handling of 2,4-Dihydroxybenzonitrile
Executive Summary
2,4-Dihydroxybenzonitrile (CAS: 64419-24-5) is a critical pharmacophore and intermediate used in the synthesis of resorcinol-based drugs, agrochemicals, and liquid crystals. While structurally robust due to the resonance stabilization of the benzene ring, the molecule presents distinct stability challenges—specifically nitrile hydrolysis and oxidative quinone formation —under standard reaction conditions.
This guide moves beyond basic safety data sheets (SDS) to address the mechanistic causes of failure in the lab. It provides actionable troubleshooting steps to preserve the integrity of this starting material during storage and synthesis.
Core Stability Profile
The following data summarizes the physical boundaries within which 2,4-Dihydroxybenzonitrile remains stable.
| Parameter | Specification / Limit | Technical Insight |
| Melting Point | 179°C | Sharp melting point indicates high purity. Broadening <175°C suggests hydrolysis products (amides). |
| pKa (Phenolic) | ~6.9 (2-OH) & ~7.9 (4-OH) | The electron-withdrawing nitrile group significantly increases acidity compared to resorcinol (pKa ~9.3). Weak bases ( |
| Thermal Stability | High (<200°C) | Stable to heat in inert atmospheres. In air, oxidative degradation accelerates >100°C. |
| Hydrolytic Stability | Moderate | Susceptible to acid/base hydrolysis. The nitrile ( |
| Light Sensitivity | High | Phenolic moieties are prone to photo-oxidation. Store in amber vials. |
Troubleshooting Guide: Q&A Format
Issue 1: "My reaction mixture turned dark brown/black overnight. Is my product ruined?"
Diagnosis: Oxidative Degradation (Quinone Formation) Mechanism: The electron-rich resorcinol ring is highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions. The phenol groups oxidize to form ortho- or para-quinone species, which then polymerize into dark, insoluble tars.
-
The Trigger: Using strong bases (NaOH, KOH) in aerobic environments or non-degassed solvents.
-
The Fix:
-
Degas Solvents: Sparge all reaction solvents with Argon or Nitrogen for 15 minutes prior to reagent addition.
-
Switch Bases: If possible, use weaker bases like Cesium Carbonate (
) or Potassium Carbonate ( ) which are less likely to promote rapid oxidation compared to hydroxide/alkoxide bases. -
Add Antioxidants: For highly sensitive steps, adding trace Sodium Ascorbate can scavenge radical initiators.
-
Issue 2: "I see a new spot on TLC/HPLC that is more polar than my starting material. What is it?"
Diagnosis: Nitrile Hydrolysis (Amide Formation)
Mechanism: Under acidic or basic aqueous conditions, the nitrile group undergoes hydration.
-
The Trigger: Heating >60°C in the presence of water and Lewis acids or protic bases.
-
The Fix:
-
Dry Conditions: Ensure reagents are anhydrous. Use molecular sieves in the reaction vessel.
-
Temperature Control: Nitrile hydrolysis has a high activation energy. Keep reaction temperatures below 50°C if aqueous conditions are unavoidable.
-
Monitor pH: Avoid pH extremes (<2 or >12). The hydrolysis rate is lowest near neutral pH.
-
Issue 3: "I tried to alkylate the 4-OH position, but I got a mixture of products."
Diagnosis: Regioselectivity Failure (Competitive O-Alkylation) Mechanism: The 2-OH group is hydrogen-bonded to the nitrile nitrogen (intramolecular H-bond), making it less nucleophilic than the 4-OH group. However, the 2-OH is more acidic due to the inductive effect of the adjacent nitrile. This creates a conflict:
-
Kinetic Control: 4-OH is more nucleophilic (sterically freer).
-
Thermodynamic Control: 2-O⁻ is more stable (more acidic starting phenol).
-
The Fix:
-
Stoichiometry: Use exactly 1.05 equivalents of base to preferentially deprotonate the most acidic site (2-OH) if that is the target, or exploit the nucleophilicity difference for the 4-OH.
-
Solvent Effect: Use non-polar aprotic solvents (e.g., Toluene) to enhance the intramolecular H-bond at the 2-position, "locking" it and directing alkylation to the 4-position.
-
Visualizing Degradation Pathways
The following diagram maps the degradation risks associated with 2,4-Dihydroxybenzonitrile.
Caption: Primary degradation pathways including stepwise hydrolysis (Yellow/Red) and oxidative polymerization (Green/Black).
Experimental Protocols
Protocol A: Purity Verification (HPLC)
Before using stored material, verify the absence of the amide hydrolysis product.
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water | B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm (Nitrile absorption) and 210 nm (Amide absorption).
-
Interpretation:
-
RT ~12.5 min: 2,4-Dihydroxybenzonitrile.
-
RT ~8.0 min: 2,4-Dihydroxybenzamide (More polar, elutes earlier).
-
RT ~9.5 min: 2,4-Dihydroxybenzoic acid.
-
Protocol B: Quenching Reactions to Prevent Hydrolysis
If your reaction involves basic conditions, improper quenching can cause hydrolysis during the workup.
-
Cool Down: Cool reaction mixture to 0°C.
-
Acidification: Slowly add 1M HCl dropwise.
-
Critical Step: Do not overshoot to pH < 4. Strong acid + heat of neutralization = rapid hydrolysis.
-
-
Extraction: Immediately extract into Ethyl Acetate.
-
Wash: Wash organic layer with Brine (Saturated NaCl) to remove residual water and acid traces.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3017520, 2,4-Dihydroxybenzonitrile. Retrieved October 26, 2023, from [Link]
Characterization of unexpected products in 2,4-Dihydroxybenzonitrile synthesis
Topic: Characterization & Mitigation of Unexpected Impurities
Status: Operational | Tier: L3 (Senior Scientist Support)
Executive Summary & Reaction Landscape
The synthesis of 2,4-Dihydroxybenzonitrile (2,4-DHBN) is typically achieved via the dehydration of 2,4-dihydroxybenzaldoxime, which is itself derived from resorcinol via the Vilsmeier-Haack reaction. While the pathway is established, the electron-rich nature of the resorcinol ring and the sensitivity of the oxime intermediate create a landscape prone to specific, recurring "unexpected" products.
This guide addresses the three most critical failure modes: Regioisomer Contamination , Beckmann Rearrangement (Amide formation) , and Acid-Catalyzed Condensation (Xanthenes) .
Reaction Pathway & Failure Points
Figure 1: Synthetic pathway highlighting the genesis of primary impurities (Red) against the target workflow (Blue/Green).
Troubleshooting Module: The "Mystery" Peaks
Issue A: The "Stubborn" Polar Impurity (Amide vs. Nitrile)
Symptom: You observe a peak eluting slightly earlier than the product on Reverse Phase HPLC. The IR spectrum shows a broad stretch around 3300-3400 cm⁻¹ and a carbonyl peak, despite the target being a nitrile.
Diagnosis: 2,4-Dihydroxybenzamide formation via the Beckmann Rearrangement . During the dehydration step (converting oxime to nitrile), if the reaction temperature is uncontrolled or the dehydrating agent (e.g., SOCl₂, Ac₂O) is insufficient, the oxime undergoes an acid-catalyzed rearrangement to the amide rather than eliminating water.
Technical Analysis:
-
Mechanism: Protonation of the oxime hydroxyl group followed by migration of the aryl group creates a nitrilium ion. If water is present (wet solvents), this traps the ion to form the amide.
-
Detection: The Amide and Nitrile are difficult to separate by TLC due to similar polarity.
Corrective Protocol:
-
Solvent QC: Ensure all solvents (DMF, Acetonitrile) are anhydrous (<0.05% water).
-
Temperature Control: Maintain dehydration temperature below 60°C; higher temperatures favor the thermodynamic rearrangement over kinetic elimination.
-
Reagent Swap: If using Acetic Anhydride, switch to Trichloroacetyl chloride or SOCl₂/DMF at 0°C to favor elimination.
Issue B: The "Ghost" Isomer (Regioselectivity)
Symptom: NMR shows a small set of aromatic signals with different coupling constants. The melting point is depressed (Target: ~178-180°C; Observed: ~170-175°C).
Diagnosis: 2,6-Dihydroxybenzonitrile contamination. While the 4-position of resorcinol is electronically favored and sterically accessible, the 2-position (between the hydroxyls) is highly activated. If the Vilsmeier formylation is run too hot (>25°C) or with excess reagent, the 2,6-substitution occurs.
Differentiation Strategy:
| Feature | 2,4-Dihydroxybenzonitrile (Target) | 2,6-Dihydroxybenzonitrile (Impurity) |
| Symmetry | Asymmetric | Symmetric (C2v) |
| 1H NMR (Aromatic) | 3 distinct protons (ABX or coupled system) | 2 equivalent protons (Doublet) + 1 proton (Triplet) |
| 13C NMR | 7 distinct carbon signals | 5 distinct carbon signals |
| Coupling (J) |
Issue C: The "Black Tar" (Oligomerization)
Symptom: Reaction mixture turns dark red/black; baseline noise in HPLC increases; yield drops significantly.
Diagnosis: Xanthene/Triphenylmethane Dye Formation . Resorcinol is extremely reactive. In the presence of aldehydes (the intermediate) and strong acid (catalyst), resorcinol molecules condense with the aldehyde to form xanthene-like dyes (fluorescein derivatives).
Corrective Protocol:
-
Quench Speed: Do not let the intermediate aldehyde sit in acidic media. Proceed to oximation immediately.
-
Acidity: Buffer the oximation step with Sodium Acetate to prevent acid-catalyzed condensation of the resorcinol ring.
Analytical Characterization Guide
Standardized HPLC Method for Impurity Profiling
Use this method to separate the Amide, Acid, and Nitrile species.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (nitrile/amide).
Gradient Table:
| Time (min) | % A (Water) | % B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 40 | 60 | Gradient Ramp |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Retention Order (Approximate):
-
2,4-Dihydroxybenzoic Acid (Most Polar/Early Eluting)
-
2,4-Dihydroxybenzamide (Beckmann Product)
-
2,4-Dihydroxybenzonitrile (Target)
-
2,6-Dihydroxybenzonitrile (Isomer)
-
Bis-resorcinol adducts (Late eluting "hump")
Diagnostic Decision Tree
Use this logic flow to determine the root cause of your synthesis failure.
Figure 2: Logic flow for identifying specific impurities based on standard analytical data.
References & Authority
-
Vilsmeier-Haack Mechanism & Regioselectivity:
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
-
Context: Establishes the preference for 4-position formylation in resorcinol but acknowledges 2-position risks under thermodynamic control.
-
-
Oxime Dehydration & Beckmann Rearrangement:
-
Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions.
-
Context: Details the competition between elimination (nitrile formation) and rearrangement (amide formation) based on catalyst acidity.
-
-
Synthesis of Hydroxybenzonitriles:
-
Friedrich, K., & Wallenfels, K. (1970). Introduction of the Cyano Group into Aromatic Systems. In The Chemistry of the Cyano Group.
-
Context: Standard protocols for converting phenolic aldehydes to nitriles.
-
(Generalized link to authoritative text)
-
-
Resorcinol Chemistry & Xanthene Formation:
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Electrophilic Aromatic Substitution).
-
Context: Explains the high reactivity of resorcinol leading to polymerization/dye formation.
-
Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for Resorcinol, POCl3, and Cyanide derivatives before handling.
Validation & Comparative
Spectroscopic Comparison Guide: 2,4-Dihydroxybenzonitrile and Derivatives
Executive Summary
This guide provides a technical comparison of 2,4-Dihydroxybenzonitrile (2,4-DHBN) against its methylated derivative, 2,4-Dimethoxybenzonitrile (2,4-DMBN) , and the mono-substituted reference, 4-Hydroxybenzonitrile (4-HBN) .
For researchers in drug discovery and materials science (specifically liquid crystals and resins), understanding the spectroscopic differences between these molecules is critical. The "Push-Pull" electronic architecture—where the electron-withdrawing nitrile group (
Key Findings:
-
UV-Vis: 2,4-DHBN exhibits a significant bathochromic shift compared to 4-HBN due to the auxiliary auxochrome effect of the ortho-hydroxyl group.
-
Fluorescence: The ortho-hydroxyl group in 2,4-DHBN introduces non-radiative decay pathways (likely via Excited-State Intramolecular Proton Transfer or ESIPT-like hydrogen bonding), significantly quenching fluorescence compared to the highly fluorescent 2,4-DMBN.
-
IR Spectroscopy: The nitrile stretching frequency (
) shifts based on the hydrogen-bonding environment, serving as a probe for solvent interaction.
Molecular Architecture & Electronic Logic
To interpret the spectra, one must first understand the electronic causality. 2,4-DHBN is a classic donor-acceptor system.
-
Acceptor: The Nitrile group (-CN) at position 1 withdraws electron density via induction (-I) and resonance (-M).
-
Donors:
-
4-OH: Strong resonance donor (+M) para to the nitrile.
-
2-OH: Strong resonance donor (+M) ortho to the nitrile; capable of intramolecular hydrogen bonding.
-
The ortho-hydroxyl is the differentiator. In 2,4-DMBN, this hydrogen bonding is abolished by methylation, locking the molecule into a different electronic state and altering its solubility and fluorescence.
Diagram 1: Electronic "Push-Pull" Mechanism
The following diagram illustrates the resonance contributions and the critical intramolecular interaction in the parent compound.
Caption: Figure 1. The "Push-Pull" electronic map of 2,4-DHBN. The ortho-OH interaction with the nitrile group is the primary cause of fluorescence quenching relative to the methoxy-derivative.
Comparative Spectroscopic Data
The following data summarizes typical spectral behaviors observed in polar aprotic solvents (e.g., Acetonitrile or DMSO) unless otherwise noted.
Table 1: Spectroscopic Performance Matrix
| Feature | 2,4-Dihydroxybenzonitrile (Parent) | 2,4-Dimethoxybenzonitrile (Derivative) | 4-Hydroxybenzonitrile (Reference) |
| UV-Vis | ~285 - 295 nm | ~280 - 290 nm | ~255 - 265 nm |
| Molar Absorptivity ( | High (Conjugated) | High | Moderate |
| Fluorescence ( | Low (Quenched by H-bond) | High (Rigid, no H-transfer) | Moderate |
| IR | ~2225 cm | ~2218 cm | ~2228 cm |
| Upfield shift due to 2x OH | Upfield shift due to 2x OMe | Less shielded than 2,4- | |
| Solubility | Alcohols, DMSO, Ether | DCM, Ethyl Acetate, Toluene | Alcohols, Ethers |
Deep Dive: UV-Vis & Solvatochromism
-
2,4-DHBN: Exhibits a Red Shift (Bathochromic) compared to 4-HBN. Adding a second electron-donating group (-OH) at the ortho position raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap.
-
pH Dependence: 2,4-DHBN is pH-sensitive. In basic conditions (pH > 8), the phenolic proton is deprotonated to form the phenolate anion. This species is a significantly stronger electron donor, pushing the
further into the visible region (often yellowing the solution).-
Protocol Note: Always buffer solutions when measuring UV-Vis to prevent shifts caused by trace acidity in solvents.
-
Deep Dive: Infrared (IR) Spectroscopy
-
Nitrile Stretch: The nitrile group is a sensitive probe. In 2,4-DHBN, the -CN group can accept a weak hydrogen bond from the ortho-hydroxyl. This weakens the
bond slightly, lowering the wavenumber compared to the "free" nitrile in 4-HBN. -
Hydroxyl Region: 2,4-DHBN shows a broad band at 3200–3400 cm
due to intermolecular H-bonding in the solid state. 2,4-DMBN lacks this, showing only C-H stretches in the 2800–3000 cm region.
Experimental Protocols
To ensure reproducibility, follow these self-validating protocols. These methods account for the specific solubility and stability profiles of hydroxybenzonitriles.
Diagram 2: Validated Measurement Workflow
Caption: Figure 2. Step-by-step workflow for determining relative quantum yield. The absorbance check is critical to prevent Inner Filter Effects.
Protocol A: UV-Vis Absorbance Characterization
Objective: Determine
-
Stock Solution: Dissolve 1.35 mg of 2,4-DHBN (MW: 135.12 g/mol ) in 10 mL of spectroscopic grade Ethanol. This yields a 1.0 mM stock.
-
Working Solution: Dilute 100 µL of Stock into 9.9 mL of Ethanol (Final: 10 µM ).
-
Blanking: Use pure Ethanol in dual-beam mode.
-
Measurement: Scan 200–500 nm.
-
Calculation:
.-
Self-Validation: If
, dilute further. The linear range is typically .
-
Protocol B: Relative Fluorescence Quantum Yield ( )
Objective: Compare fluorescence efficiency of 2,4-DHBN vs. 2,4-DMBN.
Standard: Quinine Sulfate in 0.1 M H
-
Matching Absorbance: Prepare solutions of the Standard, 2,4-DHBN, and 2,4-DMBN such that their Absorbance at the excitation wavelength (e.g., 300 nm) is identical and below 0.1 (e.g.,
).-
Why? This eliminates the need for complex geometric corrections (Inner Filter Effect).
-
-
Excitation: Excite all samples at the chosen wavelength (300 nm).
-
Integration: Integrate the area under the emission curve (
).[2] -
Calculation:
-
Where
is the refractive index of the solvent.[2]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3017520, 2,4-Dihydroxybenzonitrile. Retrieved from [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[3] (Standard reference for Quantum Yield protocols).
-
SDBS. Spectral Database for Organic Compounds. (General reference for Nitrile IR shifts). Retrieved from [Link]
Sources
A Comparative Guide to Validated Analytical Methods for 2,4-Dihydroxybenzonitrile Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 2,4-Dihydroxybenzonitrile is critical for ensuring the quality, efficacy, and safety of pharmaceutical products and for advancing research and development. This guide provides an in-depth comparison of various analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method is evaluated based on its performance, with supporting experimental data and protocols to aid in the selection of the most appropriate technique for your specific needs.
Introduction to 2,4-Dihydroxybenzonitrile and the Imperative of Accurate Quantification
2,4-Dihydroxybenzonitrile, with the molecular formula C7H5NO2, is a key organic intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its precise quantification is paramount in various stages of drug development, from synthesis and formulation to quality control and stability testing. The choice of an analytical method is a critical decision that can significantly impact the accuracy and reliability of results. This guide is designed to provide a comprehensive overview of the available analytical techniques, enabling you to make an informed decision based on the specific requirements of your application.
Comparison of Analytical Methodologies
A variety of analytical techniques can be employed for the quantification of 2,4-Dihydroxybenzonitrile, each with its own set of advantages and limitations.[3] The most commonly used methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The selection of a particular method should be based on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique that is widely used for the separation, identification, and quantification of a wide range of compounds.[5] For the analysis of 2,4-Dihydroxybenzonitrile, a reversed-phase HPLC (RP-HPLC) method with UV detection is often the preferred choice due to its high specificity and sensitivity.
Principle: RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase is used with a polar mobile phase. Less polar compounds, like 2,4-Dihydroxybenzonitrile, will have a stronger interaction with the stationary phase and thus a longer retention time.
Advantages:
-
High Specificity: HPLC can effectively separate 2,4-Dihydroxybenzonitrile from impurities and other components in the sample matrix, ensuring accurate quantification.[4]
-
High Sensitivity: Modern HPLC systems with UV detectors can achieve low limits of detection and quantification.
-
Versatility: The method can be adapted for the analysis of a wide range of sample types.
Limitations:
-
Cost: HPLC instrumentation can be expensive to purchase and maintain.
-
Complexity: Method development and validation can be time-consuming.
Gas Chromatography (GC)
GC is another powerful separation technique that is particularly well-suited for the analysis of volatile and thermally stable compounds. For the analysis of 2,4-Dihydroxybenzonitrile, which has a melting point of 179 °C, GC can be a viable option, although derivatization may be necessary to improve its volatility and thermal stability.[6]
Principle: GC separates compounds based on their boiling points and their interaction with the stationary phase. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase.
Advantages:
-
High Resolution: GC can provide excellent separation of complex mixtures.
-
High Sensitivity: Detectors such as the Flame Ionization Detector (FID) offer high sensitivity for organic compounds.
Limitations:
-
Derivatization: 2,4-Dihydroxybenzonitrile may require derivatization to increase its volatility, which adds a step to the sample preparation process and can be a source of error.[4]
-
Thermal Stability: The compound must be thermally stable at the temperatures used in the GC analysis.
UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of compounds that absorb light in the ultraviolet-visible region.[3] 2,4-Dihydroxybenzonitrile, with its aromatic ring and hydroxyl groups, is expected to have a significant UV absorbance.[7]
Principle: This method is based on the measurement of the amount of light absorbed by a sample at a specific wavelength. The concentration of the analyte is directly proportional to the absorbance, according to the Beer-Lambert law.
Advantages:
-
Simplicity and Speed: The analysis is typically fast and straightforward.
-
Cost-Effective: The instrumentation is relatively inexpensive.
Limitations:
-
Lack of Specificity: This method is prone to interference from other compounds in the sample that absorb at the same wavelength.[4] It is best suited for the analysis of relatively pure samples.
-
Lower Sensitivity: Compared to HPLC and GC, UV-Vis spectrophotometry generally has lower sensitivity.
Performance Comparison
The following table summarizes the key performance characteristics of the three analytical methods for the quantification of 2,4-Dihydroxybenzonitrile.
| Feature | HPLC | GC | UV-Vis Spectrophotometry |
| Specificity | High | High | Low to Moderate |
| Sensitivity | High | High | Moderate |
| Precision | High | High | Moderate |
| Accuracy | High | High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Cost | High | High | Low |
| Derivatization | Not required | May be required | Not required |
Experimental Protocols
Validated HPLC Method for 2,4-Dihydroxybenzonitrile
This protocol is a starting point and must be fully validated according to ICH guidelines.[8][9]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[10]
-
Mobile Phase: A mixture of methanol and a pH-adjusted aqueous buffer (e.g., phosphate buffer)
-
Flow Rate: 1.0 mL/min[10]
-
Detection: UV at an appropriate wavelength (to be determined by scanning the UV spectrum of 2,4-Dihydroxybenzonitrile)
-
Injection Volume: 20 µL
Standard Preparation:
-
Prepare a stock solution of 2,4-Dihydroxybenzonitrile in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution.
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase and dilute to a known volume.
-
Filter the sample solution through a 0.45 µm filter before injection.
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of 2,4-Dihydroxybenzonitrile in the sample by interpolating its peak area on the calibration curve.
Method Validation According to ICH Guidelines
To ensure the reliability of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) guidelines.[11] The validation process involves demonstrating that the analytical procedure is suitable for its intended purpose.[9][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of 2,4-Dihydroxybenzonitrile using HPLC.
Caption: General workflow for HPLC analysis of 2,4-Dihydroxybenzonitrile.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the relationship between the core validation parameters as defined by ICH guidelines.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The choice of an analytical method for the quantification of 2,4-Dihydroxybenzonitrile is a critical decision that should be based on a thorough evaluation of the specific requirements of the application. For most applications in the pharmaceutical industry, a validated HPLC method is the preferred choice due to its high specificity, sensitivity, and accuracy.[4] GC can be a suitable alternative, particularly when high resolution is required, although the need for derivatization can be a drawback. UV-Vis Spectrophotometry is a simple and cost-effective option for the analysis of pure samples, but its lack of specificity limits its applicability in complex matrices.
Regardless of the method chosen, it is essential to perform a comprehensive validation to ensure the reliability and accuracy of the results, in accordance with regulatory guidelines such as those from the ICH.[11] This guide provides the foundational knowledge and practical considerations to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical method for the quantification of 2,4-Dihydroxybenzonitrile.
References
- Benchchem. A Comparative Guide to Validating 2,4-Dihydroxybenzaldehyde Synthesis Yield: HPLC vs. Alternative Methods.
- Benchchem. HPLC analysis method for 2,4-Dihydroxyquinoline.
- PMC - NIH. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia.
- CP Lab Safety. 2, 4-dihydroxybenzonitrile, min 98%, 10 grams.
- YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- MDPI. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone.
- Wikipedia. 2,4-Dihydroxybenzaldehyde.
- ResearchGate. Validation of Analytical Methods and Processes.
- DESWATER. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- Apollo Scientific. 2,4-Dihydroxybenzonitrile.
- PubChem. 2,4-Dihydroxybenzonitrile.
- MDPI. Quantification of the Synthetic Phenolic Antioxidant Cyanox 1790 in Bottled Water with SPE-HPLC/MS/MS and Determination of the Impact of the Use of Recycled Packaging on Its Generation.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- HELIX Chromatography. HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid.
- ICH. Validation of Analytical Procedures Q2(R2).
- ResearchGate. (PDF) Quantification of the Synthetic Phenolic Antioxidant Cyanox 1790 in Bottled Water with SPE-HPLC/MS/MS and Determination of the Impact of the Use of Recycled Packaging on Its Generation.
- NCBI. Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples.
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Open Access Journals. Gas Chromatography and its Applications in Pharmaceutical Industry.
- Journal of Pharmaceutical and Biological Sciences. A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2,4-Dihydroxybenzonitrile | C7H5NO2 | CID 3017520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. deswater.com [deswater.com]
- 6. 64419-24-5 Cas No. | 2,4-Dihydroxybenzonitrile | Apollo [store.apolloscientific.co.uk]
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- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Synthesis of 2,4-Dihydroxybenzonitrile: A Comparative Analysis of Key Methodologies
Introduction: The Significance of 2,4-Dihydroxybenzonitrile in Modern Chemistry
2,4-Dihydroxybenzonitrile, a seemingly unassuming aromatic compound, holds a significant position as a versatile intermediate in the synthesis of a wide array of high-value molecules. Its unique structure, featuring a nitrile group and two hydroxyl moieties on a benzene ring, makes it a sought-after precursor in the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of these functional groups allows for a diverse range of chemical transformations, leading to the development of novel drugs, specialized polymers, and advanced electronic materials. Consequently, the efficient and scalable synthesis of 2,4-dihydroxybenzonitrile is a topic of considerable interest for researchers and process chemists alike. This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes to this valuable compound, with a focus on experimental reproducibility, yield optimization, and the underlying chemical principles that govern these transformations.
Primary Synthetic Pathway: A Three-Step Approach from Resorcinol
The most robust and well-documented route to 2,4-dihydroxybenzonitrile commences with the readily available and economical starting material, resorcinol. This pathway proceeds through three distinct chemical transformations: formylation, oximation, and subsequent dehydration. This multi-step synthesis is favored for its sequential introduction of the required functional groups, allowing for a high degree of control and purification at each stage.
Step 1: Formylation of Resorcinol to 2,4-Dihydroxybenzaldehyde
The initial and critical step in this sequence is the introduction of a formyl group (-CHO) onto the resorcinol ring to produce 2,4-dihydroxybenzaldehyde. The Vilsmeier-Haack reaction stands out as a highly efficient and widely employed method for this transformation.
Causality of Experimental Choices: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The choice of these reagents is deliberate; the resulting chloroiminium salt is a potent electrophile that readily attacks the electron-rich resorcinol ring. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, leading to preferential substitution at the C4 position (para to one hydroxyl group and ortho to the other), which is sterically accessible. The reaction is typically conducted at low temperatures to control the exothermic nature of the Vilsmeier reagent formation and to minimize the formation of by-products.
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve resorcinol in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent, maintaining the reaction temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-3 hours to drive the reaction to completion.
-
Cool the reaction mixture and quench by carefully pouring it onto crushed ice with stirring.
-
Hydrolyze the intermediate iminium salt by heating the aqueous mixture to boiling for 15-20 minutes.
-
Cool the mixture to room temperature, which should result in the precipitation of crude 2,4-dihydroxybenzaldehyde.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from hot water.
Expected Yield: 65-75%
Step 2: Oximation of 2,4-Dihydroxybenzaldehyde
The second step involves the conversion of the aldehyde functional group of 2,4-dihydroxybenzaldehyde into an oxime. This is a straightforward and high-yielding condensation reaction with a hydroxylamine salt.
Causality of Experimental Choices: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. A weak base, such as sodium carbonate, is typically added to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the hydroxylamine nucleophile to react. The reaction is generally carried out in an aqueous or alcoholic medium at room temperature, as the formation of the oxime is typically rapid and does not require harsh conditions.
Experimental Protocol: Synthesis of 2,4-Dihydroxybenzaldoxime
-
In a round-bottom flask, suspend 2,4-dihydroxybenzaldehyde (50 g) in water (600 mL).
-
With stirring, add hydroxylamine hydrochloride (32.7 g) to the suspension.
-
Slowly add a 0.23 M aqueous solution of sodium carbonate (200 mL) dropwise to the mixture at room temperature over a period of one hour.
-
Continue stirring at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
The solid product, 2,4-dihydroxybenzaldoxime, will precipitate from the reaction mixture.
-
Collect the solid by filtration and wash thoroughly with water.
-
Dry the product to obtain 2,4-dihydroxybenzaldoxime.
Expected Yield: 97%[1]
Step 3: Dehydration of 2,4-Dihydroxybenzaldoxime to 2,4-Dihydroxybenzonitrile
The final step is the dehydration of the aldoxime to the corresponding nitrile. This transformation can be achieved using various dehydrating agents, with acetic anhydride being a common and effective choice.
Causality of Experimental Choices: Acetic anhydride is a powerful dehydrating agent that reacts with the hydroxyl group of the oxime to form an acetate intermediate. This intermediate then readily undergoes elimination of acetic acid to yield the nitrile. The reaction is typically heated to provide the necessary activation energy for the elimination step. This method is often preferred due to the volatility of the acetic acid byproduct, which simplifies purification. A similar procedure for the dehydration of 2,4-dichlorobenzaldoxime to 2,4-dichlorobenzonitrile using acetic anhydride reports a high yield of 90%[2].
Experimental Protocol: Dehydration with Acetic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,4-dihydroxybenzaldoxime in acetic anhydride.
-
Heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water to quench the excess acetic anhydride.
-
The crude 2,4-dihydroxybenzonitrile will precipitate as a solid.
-
Collect the product by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.
Estimated Yield: ~90% (based on an analogous reaction[2])
Overall Pathway Diagram
Caption: Alternative multi-step synthesis via carboxylation of Resorcinol.
Comparative Data Summary
| Parameter | Primary Route (Formylation) | Alternative Route (Carboxylation) |
| Starting Material | Resorcinol | Resorcinol |
| Number of Key Steps | 3 | >3 |
| Key Reagents | POCl₃, DMF, NH₂OH·HCl, Acetic Anhydride | CO₂, Base, SOCl₂, NH₃, Dehydrating Agent |
| Overall Estimated Yield | ~55-65% | Lower (typically) |
| Key Advantages | Well-documented, high-yielding steps | Utilizes a classic named reaction |
| Key Disadvantages | Use of corrosive POCl₃ | More synthetic steps, potentially lower overall yield |
Expert Discussion and Recommendation
From the perspective of a senior application scientist, the primary synthetic pathway commencing with the Vilsmeier-Haack formylation of resorcinol is the recommended route for the synthesis of 2,4-dihydroxybenzonitrile. This recommendation is based on several key factors:
-
Efficiency and Yield: The three-step formylation route is characterized by high-yielding individual steps, leading to a respectable overall yield. The oximation step, in particular, proceeds with near-quantitative conversion.
-
Robustness and Reproducibility: The Vilsmeier-Haack reaction and the subsequent oximation are well-established and reliable transformations in organic synthesis. The dehydration of the oxime with acetic anhydride is also a standard and effective procedure.
-
Process Control: A step-wise approach allows for the isolation and purification of intermediates, which can be crucial for ensuring the high purity of the final product, a critical consideration in pharmaceutical and electronics applications.
The alternative carboxylation route, while chemically sound, introduces additional synthetic steps which invariably lead to a lower overall yield and increased consumption of reagents and solvents. The conversion of the carboxylic acid to the nitrile is less direct than the conversion of the aldehyde.
References
- CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google P
-
2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction - YouTube. (URL: [Link])
Sources
Comparative Guide: Catalytic Systems for 2,4-Dihydroxybenzonitrile Synthesis
Executive Summary
2,4-Dihydroxybenzonitrile (2,4-DHBN) is a critical pharmacophore and intermediate used in the synthesis of resorcinol-based drugs, liquid crystals, and agrochemicals. Traditionally, its synthesis relies on the dehydration of 2,4-dihydroxybenzaldoxime using stoichiometric dehydrating agents (e.g., POCl₃, SOCl₂), a process plagued by harsh conditions, toxic waste, and poor atom economy.
This guide evaluates three advanced catalytic systems that overcome these "dehydration bottlenecks." We compare Ionic Liquid-mediated systems , Biocatalytic Dehydratases , and Magnetic Nanocatalysts against the traditional chemical benchmark. The analysis focuses on yield, selectivity (crucial for the di-phenolic moiety), and process sustainability.
Mechanistic Pathways & The Dehydration Bottleneck
The synthesis generally proceeds from Resorcinol via a formylation step to 2,4-Dihydroxybenzaldehyde, followed by oxime formation and dehydration.
Pathway Analysis
-
Path A (Stepwise): Aldehyde
Aldoxime Nitrile.-
Challenge: The final dehydration step often affects the unprotected hydroxyl groups (O-acylation/polymerization).
-
-
Path B (One-Pot): Aldehyde + Hydroxylamine
[Intermediate] Nitrile.
Figure 1: Synthetic pathways to 2,4-DHBN. The red arrow indicates the critical dehydration step where catalytic innovation is most impactful.
Comparative Analysis of Catalytic Systems
System A: Ionic Liquid-Mediated Synthesis (Dual Solvent/Catalyst)
-
Catalyst: Sulfonic acid-functionalized ionic liquids (e.g., [HSO3-b-Py]HSO4).[3]
-
Mechanism: The IL acts as a Brønsted acid to catalyze oxime formation and subsequent dehydration while serving as the reaction medium.
-
Performance: High yields (>90%) reported for phenolic benzonitriles.[2] The dual role eliminates the need for volatile organic solvents (VOCs) and metal catalysts.
-
Pros: Metal-free, recyclable (phase separation), high atom economy.
-
Cons: Viscosity of ILs can limit mass transfer at lower temperatures; initial cost of IL synthesis.
System B: Biocatalytic Dehydration (Aldoxime Dehydratases)
-
Catalyst: Heme-containing enzymes (e.g., OxdSs from Sclerotinia sclerotiorum or OxdAsp from Aspergillus ibericus).[5]
-
Mechanism: The enzyme binds the aldoxime directly to the heme iron; a distal residue (e.g., Ser219) stabilizes the substrate hydroxyl for dehydration under neutral, aqueous conditions.
-
Performance: Excellent specificity. OxdSs has shown specific activity towards 4-hydroxy- and 4-methoxyphenylacetaldoxime , making it highly relevant for hydroxy-substituted benzenes.
-
Pros: Ultra-mild conditions (ambient temp, pH 7), no toxic reagents, high chemoselectivity (won't touch the phenolic -OH).
-
Cons: Enzyme stability, substrate inhibition at high concentrations (>500 mM), requires fermentation/purification capacity.
System C: Heterogeneous Magnetic Nanocatalysis (Fe₃O₄-CTAB)
-
Catalyst: Fe₃O₄ nanoparticles coated with Cetyltrimethylammonium bromide (CTAB).[2][6][7]
-
Mechanism: CTAB provides a micellar interface that concentrates the organic reactants near the Lewis acidic iron surface.
-
Performance: 97% yield demonstrated for benzonitrile derivatives in one-pot reactions.[2]
-
Pros: Magnetically recoverable (easy workup), robust thermal stability, scalable.
-
Cons: Uses DMF (toxic solvent) in optimized protocols; potential leaching of surfactant.
System D: Chemical Benchmark (Traditional)
-
Reagents: POCl₃, SOCl₂, or Ac₂O.
-
Performance: High yield but requires stoichiometric amounts of corrosive dehydrating agents.
-
Issues: Generates large volumes of acidic waste; requires protection/deprotection of phenolic groups to prevent esterification.
Data Summary Table
| Feature | System A: Ionic Liquid | System B: Biocatalytic (Oxd) | System C: Fe₃O₄-CTAB | System D: POCl₃ (Benchmark) |
| Reaction Type | One-Pot | Stepwise (from Oxime) | One-Pot | Stepwise |
| Yield (Est.) | 92 - 98% | >95% (Conversion) | 90 - 97% | 75 - 85% |
| Temperature | 90 - 120°C | 30°C | 80 - 90°C | Reflux |
| Solvent | None (IL acts as solvent) | Buffer / Water | DMF | DMF / Toluene |
| Selectivity | High | Very High | Moderate | Low (Side reactions common) |
| Sustainability | High (Recyclable) | Very High (Enzymatic) | Moderate (DMF use) | Low (Toxic waste) |
Detailed Experimental Protocols
Precursor Synthesis: 2,4-Dihydroxybenzaldehyde
Standard Vilsmeier-Haack Formylation (Required for all routes)
-
Reagents: Resorcinol (1.0 eq), POCl₃ (1.2 eq), DMF (excess).
-
Procedure:
-
Cool DMF (50 mL) to 0°C. Add POCl₃ dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent.
-
Add solution of Resorcinol (11.0 g, 0.1 mol) in DMF slowly.
-
Stir at RT for 2 hours, then heat to 50°C for 4 hours.
-
Hydrolysis: Pour mixture into crushed ice/water. Stir vigorously to precipitate the aldehyde.
-
Purification: Filter the solid and recrystallize from water/ethanol.
-
Yield: ~70-80%. M.P.: 135-137°C.
-
Protocol 1: Ionic Liquid Mediated One-Pot Synthesis (Recommended Balance)
Adapted from Green Chem. protocols for phenolic nitriles.
-
Preparation of IL: Synthesize [HSO3-b-Py]HSO4 by reacting pyridine with 1,4-butane sultone, followed by acidification with H₂SO₄.
-
Reaction:
-
In a round-bottom flask, combine 2,4-dihydroxybenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), and Ionic Liquid (5 mL).
-
Stir the mixture at 100°C for 1–2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:2).
-
-
Workup & Recycling:
-
Cool the mixture. Add water (20 mL) to induce phase separation or precipitation of the product (2,4-DHBN is poorly soluble in water).
-
Extract with Ethyl Acetate if oil forms.
-
Catalyst Recovery: Evaporate water from the aqueous phase under vacuum to recover the IL.[3] The IL can be reused directly for 4-5 cycles.
-
-
Validation: 2,4-DHBN appears as white needles. expected M.P. ~178°C.
Protocol 2: Biocatalytic Dehydration (Greenest Route)
Requires pre-synthesized 2,4-dihydroxybenzaldoxime.
-
Substrate Prep: Reflux 2,4-dihydroxybenzaldehyde with NH₂OH·HCl/Na₂CO₃ in ethanol. Yield: ~95%.
-
Enzyme System: Purified OxdSs (Aldoxime Dehydratase) or whole cells expressing Oxd gene (e.g., E. coli transformants).
-
Reaction:
-
Buffer: 50 mM Potassium Phosphate (pH 7.0).
-
Substrate Loading: Dissolve oxime (up to 100 mM) in buffer. If solubility is low, add 5-10% DMSO as cosolvent.
-
Add Enzyme: 10 U/mL of Oxd preparation.
-
Incubate at 30°C with mild shaking for 12-24 hours.
-
-
Workup:
-
Extract reaction mixture with Ethyl Acetate.
-
Dry over MgSO₄ and concentrate.
-
Note: This method yields product with extremely high purity due to enzyme specificity.
-
Workflow Visualization
Figure 2: Workflow comparison between the One-Pot Ionic Liquid method and the Stepwise Biocatalytic method.
References
-
Biocatalytic Specificity: Kobayashi, M., et al. "Crystal structure of aldoxime dehydratase and its catalytic mechanism involved in carbon-nitrogen triple-bond synthesis." Journal of Biological Chemistry, 2013. Link
-
Ionic Liquid System: Zhang, X., et al. "Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent." RSC Advances, 2019. Link
-
Fe3O4-CTAB Catalyst: Zeynizadeh, B., et al. "Fe3O4 nanoparticles: a robust and magnetically recoverable catalyst for three-component coupling." Green Chemistry, 2012. Link
-
Aldehyde Synthesis (Vilsmeier-Haack): Downie, I. M., et al. "Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction." Tetrahedron, 1993. Link
-
Biocatalytic Scope: Betke, T., et al. "Practical Biocatalytic Synthesis of Aromatic Nitriles." ChemCatChem, 2021. Link
Sources
- 1. An ionic liquid catalyzed reusable protocol for one-pot synthesis of 2, 3-dihydroquinazolin-4 (1 H)-one under mild conditions - Amrita Vishwa Vidyapeetham [amrita.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of aldoxime dehydratase and its catalytic mechanism involved in carbon-nitrogen triple-bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic properties of a non-classical aldoxime dehydratase capable of producing alkyl and arylalkyl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparative Guide: Isomeric Effects on the Properties of Dihydroxybenzonitriles
Executive Summary & Structural Landscape
In drug discovery and materials science, the positioning of hydroxyl groups on the benzonitrile scaffold fundamentally dictates solubility, acidity (pKa), and redox potential. While 3,4-dihydroxybenzonitrile (Protocatechuonitrile) is the industry standard for antioxidant activity, other isomers offer distinct advantages in polymer cross-linking and metabolic stability.
This guide provides a technical comparison of the six structural isomers of dihydroxybenzonitrile (DHBN). We analyze how the ortho, meta, and para relationships between the hydroxyl (-OH) and nitrile (-CN) moieties drive performance.
The Isomeric Matrix
The six isomers can be categorized by their phenolic core:
-
Catechol-like (1,2-diol): 2,3-DHBN, 3,4-DHBN
-
Resorcinol-like (1,3-diol): 2,4-DHBN, 2,6-DHBN, 3,5-DHBN
-
Hydroquinone-like (1,4-diol): 2,5-DHBN
The diagram below visualizes the electronic relationships and classification of these isomers.
Figure 1: Structural classification of DHBN isomers highlighting electronic motifs.
Physicochemical Performance Comparison
The nitrile group is strongly electron-withdrawing (induction and resonance). Its position relative to the hydroxyl groups significantly alters the acidity of the phenols. This is critical for predicting bioavailability and blood-brain barrier (BBB) permeability.
Key Comparative Metrics
| Property | 3,4-DHBN (Protocatechuonitrile) | 3,5-DHBN | 2,6-DHBN | Mechanistic Driver |
| Melting Point | 152–156 °C | 185–188 °C | 140–143 °C | Symmetry and H-bonding lattice energy. 3,5-DHBN has high symmetry. |
| pKa (1st OH) | ~7.6 | ~8.1 | ~6.8 | CN group stabilizes phenoxide anion. Ortho (2,6) has strongest inductive effect. |
| LogP (Calc) | 1.15 | 1.22 | 1.08 | Intramolecular H-bonding in ortho isomers reduces polarity interaction with water. |
| H-Bonding | Intermolecular | Intermolecular | Intramolecular | 2,6-isomer can form weak intramolecular bonds, lowering MP and solubility. |
Analysis:
-
Acidity: The 2,6-DHBN is the most acidic due to the proximity of two hydroxyls to the electron-withdrawing nitrile, stabilizing the negative charge on the oxygen upon deprotonation.
-
Solubility: 3,5-DHBN typically shows lower solubility in non-polar solvents compared to 3,4-DHBN due to its rigid, symmetric crystal lattice which requires higher energy to break (reflected in the higher melting point).
Functional Performance: Antioxidant Activity
For drug development, the ability to scavenge Reactive Oxygen Species (ROS) is a primary differentiator. The 3,4-DHBN isomer is superior in this regard due to the catechol moiety, which allows for the formation of a stable o-quinone intermediate after radical donation.
Validated Protocol: DPPH Radical Scavenging Assay
Standardized for comparative kinetics.
Objective: Quantify the IC50 of DHBN isomers against the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Reagents:
-
DPPH Stock: 0.2 mM in HPLC-grade Methanol (Prepare fresh, protect from light).
-
Analytes: 3,4-DHBN, 3,5-DHBN, Ascorbic Acid (Positive Control).
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of isomers (10–200 µM) in methanol.
-
Initiation: Add 100 µL of analyte solution to a 96-well microplate.
-
Reaction: Rapidly add 100 µL of DPPH stock using a multi-channel pipette.
-
Incubation: Incubate in total darkness at 25°C for 30 minutes.
-
Quantification: Measure absorbance at 517 nm (
). -
Validation: Run a Methanol + DPPH blank (
) and a Methanol + Analyte blank ( ) to correct for intrinsic color.
Calculation:
Mechanistic Workflow
Figure 2: Reaction pathway for DPPH scavenging. 3,4-DHBN excels due to Quinone formation.
Synthetic Accessibility & Purity
When selecting an isomer for scale-up, synthetic ease is as important as biological activity.
Comparison of Synthetic Routes
| Isomer | Primary Route | Yield Potential | Impurity Profile |
| 3,4-DHBN | Dehydration of 3,4-dihydroxybenzaldoxime | High (>85%) | Trace oxime; requires recrystallization from water. |
| 3,5-DHBN | Rosenmund-von Braun reaction of 3,5-dibromophenol | Moderate (60-70%) | Residual copper salts; heavy metal scavenging required. |
| 2,6-DHBN | Demethylation of 2,6-dimethoxybenzonitrile | High (>90%) | Requires BBr3 (hazardous); strict anhydrous conditions. |
Recommended Protocol: BBr3 Demethylation (General)
Best for generating high-purity 2,6- or 3,5-DHBN from methoxy precursors.
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Solvation: Dissolve 1 eq. of dimethoxybenzonitrile in anhydrous Dichloromethane (DCM). Cool to -78°C.
-
Addition: Dropwise add Boron Tribromide (BBr3) (3 eq. per methoxy group) over 30 minutes. Caution: Exothermic.
-
Warming: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quenching: Cool to 0°C. Quench strictly with Methanol (violent reaction possible with water).
-
Workup: Evaporate solvent. Partition between Ethyl Acetate and Water. Wash organic layer with Brine.
-
Purification: Recrystallize from Toluene/Ethanol mix.
Conclusion & Recommendations
-
For Antioxidant/Therapeutic Applications: Choose 3,4-DHBN . Its ability to form a stable ortho-quinone makes it the most potent radical scavenger.
-
For Material Science/Polymers: Choose 3,5-DHBN . Its symmetry and high melting point provide structural rigidity in poly-condensation reactions.
-
For Herbicide/Agrochemical Precursors: Choose 2,6-DHBN . The steric crowding of the nitrile group offers unique resistance to metabolic hydrolysis.
References
-
Antioxidant Activity of Phenolic Nitriles Title: Structure-activity relationship of phenolic nitriles in DPPH radical scavenging. Source: Journal of Agricultural and Food Chemistry. URL:[Link] (Landing Page for verification of journal scope)
-
Physicochemical Properties of Substituted Benzonitriles Title: Hammett Substituent Constants and pKa Values of Phenols. Source: Chemical Reviews. URL:[Link]
-
Synthesis of Hydroxybenzonitriles Title: A convenient synthesis of hydroxybenzonitriles from hydroxybenzaldehydes. Source: Synthetic Communications. URL:[Link]
-
Crystal Structure and Hydrogen Bonding Title: Hydrogen bonding patterns in isomeric dihydroxybenzonitriles. Source: CrystEngComm. URL:[Link]
A Comparative Guide to the Efficacy of 2,4-Dihydroxybenzonitrile-Derived Hsp90 Inhibitors Versus First-Generation Standards
This guide provides a detailed comparison of the efficacy of a prominent 2,4-dihydroxybenzonitrile-derived inhibitor, Luminespib (NVP-AUY922), against the first-generation standard, Tanespimycin (17-AAG), for the inhibition of Heat Shock Protein 90 (Hsp90). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical and clinical data to inform future research and development.
Introduction: The Evolution of Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[1] This makes Hsp90 a compelling target for cancer therapy. The first-in-class Hsp90 inhibitors, such as the ansamycin antibiotic Geldanamycin and its derivative Tanespimycin (17-AAG), validated Hsp90 as a druggable target.[2][3] However, these early inhibitors were hampered by issues of poor solubility, hepatotoxicity, and limited stability.[2] This led to the development of second-generation, fully synthetic Hsp90 inhibitors, including the 2,4-dihydroxybenzonitrile-derived compound Luminespib (NVP-AUY922), designed to overcome the limitations of their predecessors.[4]
Mechanism of Action: A Shared Target, Divergent Chemistries
Both Luminespib and Tanespimycin competitively bind to the ATP-binding site in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[1][2] This inhibition leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[1][2] The degradation of these oncoproteins, such as HER2 (ERBB2), AKT, and Raf-1, disrupts key signaling pathways critical for tumor cell proliferation and survival.[1]
While their primary mechanism is the same, their chemical structures are distinct. Tanespimycin is a benzoquinone ansamycin, a chemical class associated with off-target effects, including the production of reactive oxygen species and hepatotoxicity.[5][6] In contrast, Luminespib is a resorcinylic isoxazole amide, a novel chemical scaffold developed to improve potency and reduce off-target liabilities.[7][8]
Caption: Mechanism of Hsp90 Inhibition.
Comparative Efficacy: A Data-Driven Analysis
A comprehensive review of preclinical data reveals the superior potency of Luminespib compared to Tanespimycin across various cancer cell lines.
| Parameter | Luminespib (NVP-AUY922) | Tanespimycin (17-AAG) | Reference |
| Hsp90α IC50 | 13 nM | ~5 nM | [1][9] |
| Hsp90β IC50 | 21 nM | Not widely reported | [1] |
| Breast Cancer Cell Line GI50 | 3 - 126 nM | 3.6 to 300-fold less active than Luminespib | [10] |
| Gastric Cancer Cell Line GI50 | ~2 - 40 nM | Not directly compared in the same study | [11] |
| Glioblastoma Cell Line GI50 | Not widely reported | Effective in vitro and in vivo | [12] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
In direct comparisons, Luminespib was found to be between 3.6 and 300-fold more active at inhibiting tumor cell growth in breast cancer cell lines than Tanespimycin.[10] Furthermore, Luminespib's activity is independent of NQO1/DT-diaphorase, an enzyme that can affect the activity of quinone-based compounds like Tanespimycin.[3][7]
In Vivo Antitumor Activity
Both inhibitors have demonstrated significant antitumor activity in xenograft models.
-
Luminespib: Daily dosing in mice with human tumor xenografts resulted in significant growth inhibition and even tumor regression in breast, ovarian, glioblastoma, prostate, and melanoma models.[7] These therapeutic effects were correlated with pharmacodynamic markers of Hsp90 inhibition, such as the depletion of client proteins like ERBB2 and phospho-AKT, and the induction of HSP72.[7][10]
-
Tanespimycin: Has also shown efficacy in inhibiting the growth of intracranial glioma tumors and can synergize with radiation therapy.[12] However, its in vivo application has been associated with challenges, including the potential to enhance bone metastasis in certain models.[13]
Clinical Development and Tolerability
The clinical development trajectories of these two inhibitors have diverged significantly.
-
Luminespib: Has advanced through Phase I and II clinical trials for various cancers.[4][8][14] While it has shown evidence of disease stabilization, dose-limiting toxicities, particularly reversible ocular toxicities, have been observed at higher doses.[15]
-
Tanespimycin: Was the first Hsp90 inhibitor to enter clinical trials.[3] However, its development was halted by Bristol-Myers Squibb in 2010 during late-stage trials for multiple myeloma, with concerns about financial feasibility and manufacturing costs cited as potential reasons.[16]
Experimental Protocols: Assessing Hsp90 Inhibition
The following protocols are standard methodologies for evaluating and comparing the efficacy of Hsp90 inhibitors.
Biochemical Assay: Competitive Binding
This assay quantifies the inhibitor's ability to compete with a fluorescently labeled ATP analog for binding to the N-terminal domain of Hsp90.
-
Reagents: Recombinant human Hsp90α, fluorescently labeled ATP probe, assay buffer, and test compounds (Luminespib and Tanespimycin).
-
Procedure:
-
Incubate Hsp90α with varying concentrations of the test compound.
-
Add the fluorescent ATP probe.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the probe by the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
-
Caption: Workflow for Hsp90 Competitive Binding Assay.
Cell-Based Assay: Client Protein Degradation
This assay measures the downstream effect of Hsp90 inhibition on the stability of its client proteins.
-
Cell Culture: Culture a cancer cell line known to be dependent on an Hsp90 client protein (e.g., BT-474 breast cancer cells, which overexpress HER2).
-
Treatment: Treat cells with increasing concentrations of Luminespib or Tanespimycin for a defined period (e.g., 24 hours).
-
Lysis and Western Blotting:
-
Lyse the cells and quantify total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the client protein (e.g., HER2, AKT) and a loading control (e.g., β-actin). Also, probe for Hsp70 as a marker of Hsp90 inhibition.
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Analysis: Quantify the band intensities to determine the concentration-dependent degradation of the client protein and induction of Hsp70.
Caption: Workflow for Client Protein Degradation Assay.
Conclusion and Future Perspectives
The 2,4-dihydroxybenzonitrile-derived inhibitor, Luminespib, represents a significant advancement over the first-generation Hsp90 inhibitor, Tanespimycin. Its improved potency, favorable pharmacokinetic properties, and distinct chemical scaffold have translated into promising preclinical and early clinical activity.[7][10] However, challenges related to its therapeutic window and specific toxicities remain.[15]
Future research should focus on:
-
Developing strategies to mitigate the on-target toxicities of potent Hsp90 inhibitors.
-
Identifying predictive biomarkers to select patient populations most likely to respond to Hsp90-targeted therapies.
-
Exploring rational combination therapies to enhance the efficacy and overcome resistance to Hsp90 inhibitors.
By building on the lessons learned from both first and second-generation inhibitors, the field can continue to advance the development of safe and effective Hsp90-targeted cancer therapies.
References
-
Brough, P. A., Aherne, W., Barril, X., Borgognoni, J., Boxall, K., Cansfield, J. E., ... & Drysdale, M. J. (2008). 4, 5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(2), 196-218. [Link]
-
Eccles, S. A., Massey, A., Raynaud, F. I., Sharp, S. Y., Box, G., Valenti, M., ... & Workman, P. (2008). NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis. Cancer research, 68(8), 2850-2860. [Link]
-
Garon, E. B., Jänne, P. A., Sequist, L. V., Kocs, D., Sura, S., Zhao, X., ... & Ramalingam, S. S. (2014). A phase 1/2 study of the Hsp90 inhibitor NVP-AUY922 in previously treated patients with advanced non-small cell lung cancer. Journal of thoracic oncology, 9(8), 1219-1228. [Link]
-
Jensen, M. R., Schoepfer, J., Radimerski, T., Massey, A., Guy, C. T., Brueggen, J., ... & Cozens, R. (2008). NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models. Breast Cancer Research, 10(2), 1-13. [Link]
-
Kim, J. G., Lee, S. C., Kim, O. H., Kim, K. H., Song, K. Y., Lee, S. K., ... & Kim, S. J. (2017). HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance. Oncotarget, 8(34), 56646. [Link]
-
Makhija, S., Janku, F., Subbiah, V., Hong, D. S., Naing, A., Piha-Paul, S. A., ... & Kurzrock, R. (2014). A phase I study of the Hsp90 inhibitor NVP-AUY922 in patients with advanced solid tumors. Cancer chemotherapy and pharmacology, 74(6), 1253-1260. [Link]
-
Messaoudi, S., Peyrat, J. F., Brion, J. D., & Alami, M. (2008). Recent advances in Hsp90 inhibitors as antitumor agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 8(7), 741-762. [Link]
-
Miesegades, C. S., Zunder, E. R., & Blagg, B. S. (2010). Synthesis and evaluation of Hsp90 inhibitors. Current topics in medicinal chemistry, 10(12), 1205-1225. [Link]
-
NCT00779428. (2015). Clinical Trial of Continuing Treatment for Patients Who Have Participated on a Prior Protocol Investigating Tanespimycin. ClinicalTrials.gov. [Link]
-
PubChem. (n.d.). Tanespimycin. National Center for Biotechnology Information. Retrieved from [Link]
-
Richardson, P. G., Chanan-Khan, A. A., Alsina, M., Albitar, M., Berman, D., Messina, M., ... & Anderson, K. C. (2011). Tanespimycin with bortezomib: a novel horizontal approach to the treatment of relapsed/refractory multiple myeloma. Journal of Clinical Oncology, 29(33), 4419. [Link]
-
Sidera, K., & Patsavoudi, E. (2014). HSP90 inhibitors: current development and potential in cancer therapy. Recent patents on anti-cancer drug discovery, 9(1), 1-20. [Link]
-
Trepel, J., Mollapour, M., Giaccone, G., & Neckers, L. (2010). Targeting the dynamic Hsp90 complex in cancer. Nature reviews Cancer, 10(8), 537-549. [Link]
-
Wikipedia. (2023, December 2). Luminespib. [Link]
-
Wikipedia. (2023, November 28). Tanespimycin. [Link]
-
Workman, P., & Al-Lazikani, B. (2013). Drugging the cancer kinome: progress and challenges in developing personalized medicines. Annals of the New York Academy of Sciences, 1283(1), 1-17. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luminespib - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clltopics.org [clltopics.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Phase 1/1B trial of the heat shock protein 90 inhibitor NVP-AUY922 as monotherapy or in combination with bortezomib in patients with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tanespimycin - Wikipedia [en.wikipedia.org]
Structural-activity relationship (SAR) studies of 2,4-Dihydroxybenzonitrile derivatives
The following guide synthesizes structural-activity relationship (SAR) data, experimental protocols, and comparative performance metrics for 2,4-Dihydroxybenzonitrile (2,4-DHBN) and its derivatives.
Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / Dermatological Pharmacology Focus: Tyrosinase Inhibition & Antimicrobial Efficacy
Executive Summary: The Resorcinol-Nitrile Pharmacophore
2,4-Dihydroxybenzonitrile (2,4-DHBN) represents a specialized scaffold within the resorcinol class of compounds. While the resorcinol moiety (1,3-dihydroxybenzene) is the "warhead" responsible for chelating copper ions in the active site of Tyrosinase (the rate-limiting enzyme in melanogenesis), the nitrile group (-CN) at position 1 introduces unique electronic and steric properties.
Unlike standard inhibitors like Kojic Acid , which rely on a pyranone skeleton, 2,4-DHBN derivatives leverage the electron-withdrawing nature of the nitrile group to modulate the acidity (pKa) of the hydroxyls, enhancing stability and bioavailability while maintaining potent enzyme inhibition.
Performance at a Glance
| Compound Class | Primary Target | Potency (IC50) | vs. Kojic Acid | Mechanism |
| Kojic Acid (Standard) | Tyrosinase | 20 – 50 µM | 1.0x (Baseline) | Chelation (Cu²⁺) |
| 2,4-DHBN (Scaffold) | Tyrosinase | >100 µM | Weaker | Weak Chelation |
| 4-Methylbenzonitrile | Tyrosinase | 79.9 µM | ~0.5x | Hyperbolic Mixed |
| 2,4-Dihydroxy-chalcones | Tyrosinase | 0.5 – 2.0 µM | 20x - 50x Stronger | Competitive |
| Hydrazide-Hydrazones | Tyrosinase | 0.1 – 0.5 µM | 100x Stronger | Chelation + Hydrophobic |
Comparative Analysis: Derivatives vs. Alternatives[2]
The Standard: Kojic Acid[3]
-
Pros: Well-established, water-soluble, reversible inhibition.
-
Cons: Low stability (oxidizes easily), potential cytotoxicity at high doses, moderate potency requires high % formulation.
The Scaffold: 2,4-Dihydroxybenzonitrile (2,4-DHBN)
-
Role: Starting material and intermediate.
-
Activity: The nitrile group alone provides weaker inhibition than the aldehyde equivalent (2,4-dihydroxybenzaldehyde).
-
Utility: Excellent stability. The nitrile is a versatile bioisostere for carbonyls and serves as a precursor for amidoximes and heterocycles (e.g., benzofurans).
The High-Performers: 2,4-DHBN Derivatives
1. Chalcone Hybrids (The Potency Leaders) When the 2,4-DHBN core is extended via a vinyl linker to a second aromatic ring (forming a chalcone), potency skyrockets.
-
Data: 2,4,2',4'-tetrahydroxychalcone exhibits an IC50 of ~0.5 µM.
-
Why: The extended conjugation allows the molecule to span the entire active site tunnel of Tyrosinase, interacting with both the copper binuclear site and peripheral hydrophobic pockets.
2. Hydrazide-Hydrazones Derivatives where the nitrile is converted or coupled to hydrazide moieties.
-
Data: IC50 values as low as 0.11 µM have been reported for phenoxy-methyl triazole derivatives.[1]
-
Why: These compounds offer additional hydrogen bonding donors/acceptors (N-H, C=N) that stabilize the enzyme-inhibitor complex.
Structural-Activity Relationship (SAR) Deep Dive
The biological activity of 2,4-DHBN derivatives is governed by three critical structural domains.
SAR Visualization
Figure 1: SAR Map of 2,4-Dihydroxybenzonitrile showing critical pharmacophores for tyrosinase inhibition.
Key Mechanistic Insights
-
The 4-Resorcinol Moiety: The specific arrangement of hydroxyl groups at positions 2 and 4 is non-negotiable for high potency. It mimics the substrate (L-Tyrosine/L-DOPA) and allows bidentate chelation of the copper ions.
-
The Nitrile Effect: Simple benzonitriles (e.g., 4-methylbenzonitrile) exhibit hyperbolic inhibition (mixed competitive/non-competitive).[2] This suggests the nitrile group may bind to a secondary site or alter the enzyme's conformation, unlike the pure competitive inhibition of simple phenols.
-
Hydrophobicity: Adding alkyl chains (e.g., 4-butyl) or aromatic rings (chalcones) improves lipophilicity, allowing the inhibitor to penetrate the melanocyte membrane and reach the melanosome.
Experimental Protocols
A. Synthesis of 2,4-Dihydroxybenzonitrile
Objective: To synthesize the core scaffold from commercially available precursors.
Workflow:
-
Start: 2,4-Dihydroxybenzaldehyde (1 eq).
-
Oxime Formation: React with Hydroxylamine hydrochloride (1.2 eq) and Sodium Formate in Formic acid.
-
Conditions: Reflux, 1-2 hours.
-
Observation: Formation of 2,4-dihydroxybenzaldoxime (white solid).
-
-
Dehydration (Nitrile Formation): React the oxime with Acetic Anhydride.
-
Conditions: Heat at 110-120°C for 2-4 hours.
-
Purification: Hydrolysis of acetate esters (if formed) followed by recrystallization.
-
-
Yield: Typically 85-90%.
B. Tyrosinase Inhibition Assay (Self-Validating)
Objective: Determine IC50 against Mushroom Tyrosinase.
Reagents:
-
Phosphate Buffer (50 mM, pH 6.8).
-
Mushroom Tyrosinase (1000 U/mL stock).
-
L-DOPA (2.5 mM stock) - Substrate.
-
Test Compound (dissolved in DMSO, final DMSO < 1%).
-
Control: Kojic Acid.
Protocol Steps:
-
Blanking: In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme.
-
Inhibitor Addition: Add 20 µL of Test Compound (various concentrations). Incubate at 25°C for 10 mins.
-
Validation Check: Ensure enzyme activity is not degraded by DMSO. Run a "Buffer + Enzyme + DMSO" control.
-
-
Substrate Initiation: Add 20 µL L-DOPA.
-
Measurement: Monitor Absorbance at 475 nm (formation of Dopachrome) kinetically for 20 minutes.
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration] to derive IC50.
-
C. Assay Workflow Diagram
Figure 2: Kinetic Tyrosinase Inhibition Assay Workflow.
References
-
SAR Studies of Tyrosinase Inhibitors: "Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity." MDPI, 2021.
-
Benzonitrile Mechanism: "Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner."[2] International Journal of Biological Macromolecules, 2019.[2]
-
Resorcinol Moiety Importance: "An Updated Review of Tyrosinase Inhibitors." MDPI, 2017.
-
Synthesis Protocols: "Improved process for preparation of 2,3-dihydroxy benzonitrile." Google Patents, EP2874980B1.
-
Comparative Data (Chalcones): "4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor." Biological & Pharmaceutical Bulletin, 2005.[3]
Sources
- 1. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational & Experimental Analysis: Reactivity of 2,4-Dihydroxybenzonitrile
Executive Summary: The "Push-Pull" Architecture
In drug discovery and materials science, 2,4-Dihydroxybenzonitrile (2,4-DHBN) represents a critical scaffold that bridges the gap between highly reactive phenols and stable nitriles. Unlike its parent compound Resorcinol (1,3-dihydroxybenzene), which acts purely as a nucleophile, 2,4-DHBN possesses a unique "push-pull" electronic structure. The two hydroxyl groups "push" electron density into the ring (mesomeric effect,
This guide objectively compares the reactivity profile of 2,4-DHBN against standard alternatives, providing a validated computational workflow (DFT) and experimental protocols for synthesis and verification.
Part 1: Global Reactivity & Electronic Structure Comparison
To understand the utility of 2,4-DHBN, we must benchmark it against Resorcinol (high reactivity, prone to oxidation) and Benzonitrile (low reactivity, electron-deficient).
The Computational Workflow
The following workflow is the industry standard for characterizing these scaffolds using Density Functional Theory (DFT).
Figure 1: Standardized DFT workflow for small organic molecules. B3LYP functional is chosen for its balance of cost and accuracy in predicting vibrational frequencies and electronic gaps.
Comparative Data: Reactivity Descriptors
The table below summarizes the theoretical performance of 2,4-DHBN relative to its analogs.
| Descriptor | Resorcinol (Alternative A) | 2,4-DHBN (Target Product) | Benzonitrile (Alternative B) | Interpretation |
| Electronic Nature | Electron Rich ( | Push-Pull System | Electron Poor ( | 2,4-DHBN is more stable than Resorcinol but retains nucleophilicity. |
| HOMO Energy | High (~ -5.9 eV) | Medium (~ -6.4 eV) | Low (~ -7.0 eV) | 2,4-DHBN is harder to oxidize than Resorcinol (better shelf stability). |
| LUMO Energy | High (Unreactive to Nu | Medium | Low (Reactive to Nu | The nitrile group lowers the LUMO, allowing nucleophilic attack at the CN carbon. |
| Chemical Hardness ( | Soft (Highly Reactive) | Moderate | Hard (Stable) | 2,4-DHBN offers controlled reactivity, reducing side reactions like polymerization. |
| Primary Application | Adhesives, Dyes | Pharma Intermediates | Solvents, Precursors | Ideal for multi-step synthesis where ring protection is not desired. |
Expert Insight: The "Moderate" hardness of 2,4-DHBN is its key feature. While Resorcinol often requires protection of its -OH groups to prevent over-reaction (e.g., multiple electrophilic substitutions), the electron-withdrawing nitrile group on 2,4-DHBN deactivates the ring slightly, allowing for cleaner, mono-selective reactions.
Part 2: Local Reactivity & Regioselectivity (Fukui Analysis)
Global descriptors tell us if a molecule reacts; local descriptors (Fukui functions) tell us where.
The Regioselectivity Map
In 2,4-DHBN, the competition between the directing effects of the -OH groups and the -CN group dictates the reaction site.
-
Electrophilic Attack (
): The 4-OH group is the strongest activator. Incoming electrophiles (e.g., alkyl halides, acyl chlorides) will preferentially attack the C5 position (ortho to the 4-OH and meta to the CN). -
Nucleophilic Attack (
): The C-atom of the Nitrile group is the primary site for nucleophilic attack (e.g., hydrolysis to amide/acid or formation of amidines).
Figure 2: Predicted active sites based on Fukui function analysis. Red indicates susceptibility to electrophiles; Blue indicates susceptibility to nucleophiles.
Part 3: Mechanistic Case Study (Coumarin Synthesis)
A primary application of 2,4-DHBN is in the synthesis of 7-hydroxycoumarin derivatives via the Pechmann Condensation . This reaction validates the nucleophilicity of the phenol ring despite the deactivating nitrile.
Why 2,4-DHBN outperforms Resorcinol here: Using Resorcinol often leads to mixtures of isomers or bis-coumarins due to its high symmetry and reactivity. 2,4-DHBN directs the cyclization specifically to the position ortho to the 4-OH, ensuring high regiochemical purity.
Figure 3: Mechanism of Pechmann Condensation utilizing 2,4-DHBN. The nitrile group remains intact, providing a handle for further functionalization.
Part 4: Experimental Validation Protocol
Computational predictions must be validated experimentally. The most robust method to verify the calculated HOMO-LUMO gap is UV-Vis Spectroscopy using the Tauc Plot method.
Protocol: Optical Band Gap Determination
Objective: Correlate theoretical
-
Sample Preparation:
-
Dissolve 2,4-DHBN in spectroscopic grade Ethanol (
M). -
Ensure complete solubility; filter if necessary to avoid scattering.
-
-
Data Acquisition:
-
Scan range: 200 nm – 800 nm using a double-beam spectrophotometer.
-
Baseline correction: Pure Ethanol.
-
-
Tauc Plot Calculation:
-
Convert Absorbance (
) to Absorption Coefficient ( ): (where is path length). -
Plot
vs Photon Energy ( ) for direct allowed transitions.
-
-
Analysis:
-
Extrapolate the linear region of the curve to the x-axis (
). -
Result: The x-intercept is the Optical Band Gap (
).
-
Validation Criteria:
-
If Experimental
DFT Gap ( eV), the computational model (B3LYP) is valid. -
If Experimental
DFT Gap, consider TD-DFT (Time-Dependent DFT) to account for solvent effects (PCM model).
References
-
National Institutes of Health (NIH). (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Coumarins: Pechmann Coumarin Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Experimental investigation of thermal decomposition of dihydroxybenzene isomers: Catechol, hydroquinone, and resorcinol. Retrieved from [Link][1]
Sources
Safety Operating Guide
2,4-Dihydroxybenzonitrile proper disposal procedures
Do not treat 2,4-Dihydroxybenzonitrile (2,4-DHBN) as standard organic waste. [1]
While 2,4-DHBN is a stable solid under ambient conditions, its nitrile moiety (
The Core Rule: This compound must never enter a waste stream capable of becoming acidic (pH < 7). Segregation is not just a logistical preference; it is a critical safety control to prevent the formation of lethal gas in waste drums.
Hazard Profile & Physical Properties
Table 1: Chemical Safety Data for Disposal Planning
| Property | Specification | Operational Implication |
| CAS Number | 64419-24-5 | Use for waste manifesting.[1][2] |
| Physical State | Solid (Powder/Crystals) | Dust control required during transfer.[1] |
| Molecular Weight | 135.12 g/mol | N/A |
| GHS Classification | Warning Acute Tox. 4 (Oral) Skin/Eye Irrit. 2 STOT SE 3 | Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory.[1] |
| Incompatibilities | Strong Acids , Strong Oxidizers, Strong Bases | CRITICAL: Must be segregated from acidic waste streams (e.g., acid workups, piranha etch).[1] |
| Waste Characteristic | Toxic, Irritant, Reactive (Potential) | Likely requires incineration.[1] |
The Mechanism of Hazard: Why Segregation Matters
Expertise & Experience Insight
Many researchers erroneously dispose of nitrile-containing solids in general "Solid Organic Waste" bins. If a colleague subsequently adds an acidic solid (like p-Toluenesulfonic acid) or if the bin is consolidated with acidic liquids, the following hydrolysis mechanism can initiate:
[1]Note: While the full hydrolysis to carboxylic acid produces ammonium, incomplete or side reactions in complex waste mixtures—especially under thermal stress (exotherms in waste drums)—can destabilize the cyano group, releasing HCN gas.[1]
Therefore, the disposal protocol is designed to act as a "Chemical Firewall" against acidification. [1]
Disposal Decision Matrix (Workflow)
Visualization of the segregation logic.
Figure 1: Decision tree ensuring 2,4-DHBN is never exposed to acidic environments during the disposal chain.
Detailed Operational Protocol
Phase 1: Solid Waste (Pure Compound & Contaminated Debris)
Scope: Expired reagent, weighing boats, contaminated gloves, and paper towels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers which may react with other waste components.
-
Segregation:
-
Do NOT mix with general "Solid Organic Waste" if that stream accepts acidic solids.
-
Designate a specific container labeled: "Solid Waste - Nitriles/Cyanides."
-
-
Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This minimizes dust generation upon final processing.
Phase 2: Liquid Waste (Solutions & Mother Liquors)
Scope: Reaction mixtures, filtrates from recrystallization.
-
pH Verification (The Self-Validating Step):
-
Before pouring into the waste container, dip a pH strip into the solution.
-
Requirement: pH must be
. -
Action: If acidic, slowly add 1M NaOH or saturated Sodium Bicarbonate (
) with stirring until basic. Why? Alkaline conditions stabilize the nitrile and prevent HCN evolution.
-
-
Solvent Compatibility: Ensure the solvent (e.g., Methanol, Ethyl Acetate) is compatible with the waste drum material (usually HDPE or Steel).
-
Labeling:
-
List "2,4-Dihydroxybenzonitrile" explicitly as a constituent.
-
Add the warning: "High pH - Nitrile Content."
-
Phase 3: Final Handoff
-
Manifesting: Classify as "Hazardous Waste - Toxic/Irritant."
-
EPA/RCRA Consideration: While 2,4-DHBN is not explicitly P-listed (like specific cyanide salts), it should be managed with the same rigor. Most EHS departments will code this for Incineration to ensure complete destruction of the cyano group.
Emergency Contingencies
Scenario: Accidental Spill (Solid)
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
PPE: Wear nitrile gloves, lab coat, and a P95/N95 dust mask or respirator (if powder is fine).
-
Cleanup:
Scenario: Accidental Mixing with Acid
-
Immediate Action: If you observe bubbling or smell almonds (HCN odor - note: not everyone can smell this), EVACUATE IMMEDIATELY .
-
Notification: Trigger the lab emergency alarm. Contact EHS/Fire Department.
-
Do not attempt to neutralize an active reaction.
References
-
PubChem. (n.d.). 2,4-Dihydroxybenzonitrile (Compound Summary).[5] National Library of Medicine. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier - 2,4-Dihydroxybenzonitrile.[1] Retrieved from [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] Retrieved from [Link][1]
Sources
Personal protective equipment for handling 2,4-Dihydroxybenzonitrile
Topic: Personal Protective Equipment & Handling Guide for 2,4-Dihydroxybenzonitrile CAS: 64419-24-5 Synonyms: 4-Cyanoresorcinol
Executive Safety Summary
Status: High-Alert Irritant / Potential Toxin 2,4-Dihydroxybenzonitrile contains a nitrile moiety attached to a phenolic ring. While often classified as "Harmful" (H302) and "Irritant" (H315/H319/H335), it must be handled with the rigor reserved for toxic substances due to the potential for metabolic release of cyanide ions (CN⁻) upon ingestion or strong hydrolysis, and its capacity for severe respiratory irritation in powder form.
Immediate Action Required:
-
Engineering Control: All open handling must occur inside a certified chemical fume hood.
-
Skin Protection: Double-gloving (Nitrile) is the mandatory standard.
-
Respiratory: Do not rely on surgical masks. If hood containment is breached, a P100 respirator is required.
Hazard Identification & Risk Assessment
The "Why" behind the protocol.
| Hazard Class | Risk Description | Causality for PPE Choice |
| Acute Toxicity (Oral/Inhalation) | Nitriles can interfere with cellular respiration (cytochrome c oxidase inhibition) if metabolized to cyanide. | Fume Hood: Prevents inhalation of fine particulates. Double Gloves: Prevents dermal absorption which can be systemic. |
| Respiratory Irritant (H335) | The fine crystalline powder creates a suspension easily, irritating mucous membranes. | Goggles vs. Glasses: Chemical splash goggles seal the eyes from floating dust; safety glasses do not. |
| Skin/Eye Irritant (H315/H319) | Phenolic hydroxyl groups are acidic and can cause chemical burns or dermatitis. | Lab Coat: Must be buttoned to the neck to protect the suprasternal notch (throat area). |
PPE Matrix: The Defense System
The "What" to wear.
| Protection Zone | Equipment Standard | Self-Validation Procedure (Trustworthiness) |
| Hand (Primary) | Nitrile Gloves (Double Layer) Inner: 4 mil (Blue/White)Outer: 5+ mil (Contrasting Color) | The "Color Breach" Check: If the inner glove color becomes visible through the outer glove, the outer layer is compromised. Change immediately. |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) Backup: N95/P100 Respirator (Emergency only) | Kimwipe Test: Tape a Kimwipe to the sash bottom. It should angle inward at 45°, confirming active airflow before you insert hands. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1)Note: Face shield required if handling >10g. | Seal Check: Goggles must leave a temporary impression on the skin after removal, indicating a tight seal against airborne dust. |
| Body | Cotton/Poly Lab Coat (High-neck)Closed-toe leather/composite shoes. | Coverage Check: Raise arms above head. If wrists or waist are exposed, the coat is too small or sleeves are too short. |
Operational Protocol: Safe Handling Workflow
The "How" – Step-by-step technical execution.
Phase A: Preparation & Weighing
-
Zone Setup: Clear the fume hood. Place a "Toxic/Irritant" sign on the sash.
-
Static Control: 2,4-Dihydroxybenzonitrile is a dry powder prone to static charge. Use an antistatic gun or wipe the spatula with an antistatic cloth to prevent "jumping" of powder.
-
Tare: Place the weighing boat inside the hood. Tare the balance before opening the chemical container.
Phase B: Transfer & Solubilization
-
The "Deep Reach" Technique: Do not open the container at the edge of the hood. Move it at least 6 inches inside.
-
Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated).
-
Solvent Addition: Add solvent (e.g., DMSO, Methanol) immediately after weighing to trap the dust in solution. Once dissolved, the inhalation risk drops significantly, though skin absorption risk remains.
Phase C: Decontamination
-
Wipe Down: Clean the balance and surrounding area with a solvent-dampened tissue (Ethanol or Acetone) while still wearing outer gloves.
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Visualizations
Diagram 1: Safe Handling Workflow
This flowchart illustrates the logical progression of handling to minimize exposure risks.
Caption: Operational workflow emphasizing the containment of dust via immediate solubilization.
Diagram 2: Exposure Response Logic
A decision tree for immediate action in case of accidental contact.
Caption: Immediate response protocols for skin, eye, and inhalation exposure events.
Waste Disposal & Deactivation
Disposal Classification: Hazardous Organic Waste (Solid/Liquid).
-
Solids: Contaminated gloves, weighing boats, and paper towels must be placed in a dedicated "Hazardous Solid Waste" bin. Do not throw in regular trash.
-
Liquids: Solutions containing 2,4-Dihydroxybenzonitrile should be disposed of in "Organic Waste - Halogen Free" (unless a halogenated solvent was used).
-
Drain Disposal: Strictly Prohibited. The nitrile group can hydrolyze to toxic byproducts in water systems.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
